1-Chloro-4-nitronaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOCENRPBJEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310251 | |
| Record name | 1-Chloro-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-61-8 | |
| Record name | 1-Chloro-4-nitronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-nitronaphthalene from Naphthalene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-nitronaphthalene, a valuable intermediate in the development of pharmaceuticals and functional materials. The primary synthetic route detailed herein involves a two-step process commencing with the electrophilic nitration of naphthalene to yield 1-nitronaphthalene, followed by the regioselective chlorination of this intermediate. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound
Naphthalene and its derivatives are fundamental building blocks in organic synthesis, forming the core of numerous pharmaceuticals and advanced materials. The strategic introduction of functional groups, such as nitro and chloro moieties, onto the naphthalene scaffold can significantly alter its electronic and biological properties. This compound, with its distinct substitution pattern, presents a unique combination of functionalities that make it a highly sought-after precursor for further chemical transformations. The presence of the nitro group opens avenues for reduction to an amino group, a key step in the synthesis of various bioactive compounds, while the chloro group provides a site for nucleophilic substitution or cross-coupling reactions.
This guide focuses on the most common and practical laboratory-scale synthesis of this compound, starting from the readily available hydrocarbon, naphthalene.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound from naphthalene is most effectively achieved through a sequential two-step process:
-
Electrophilic Nitration of Naphthalene: This initial step introduces a nitro group onto the naphthalene ring, primarily at the 1-position, to form 1-nitronaphthalene.
-
Electrophilic Chlorination of 1-Nitronaphthalene: The intermediate, 1-nitronaphthalene, is then subjected to chlorination to introduce a chlorine atom at the 4-position.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Step 1: Electrophilic Nitration of Naphthalene
The nitration of naphthalene is a classic example of an electrophilic aromatic substitution reaction.[1] The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[1][2]
Mechanism of Nitration
The mechanism proceeds through the attack of the electron-rich naphthalene ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or an arenium ion.[3][4] Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the nitrated product.
The nitration of naphthalene predominantly yields 1-nitronaphthalene, with 2-nitronaphthalene being a minor product.[5][6] This regioselectivity is attributed to the greater stability of the carbocation intermediate formed by attack at the α-position (C1) compared to the β-position (C2).
Caption: Mechanism of electrophilic nitration of naphthalene.
Experimental Protocol for the Synthesis of 1-Nitronaphthalene
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Naphthalene | 128.17 | 20 g | 0.156 |
| Concentrated Nitric Acid (70%) | 63.01 | 14 mL | ~0.22 |
| Concentrated Sulfuric Acid (95%) | 98.08 | 25 mL | ~0.46 |
| Glacial Acetic Acid | 60.05 | 60 mL | - |
| Ethanol (90%) | 46.07 | ~170 mL | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, carefully add 14 mL of concentrated nitric acid. While stirring, slowly add 25 mL of concentrated sulfuric acid. The mixing process is exothermic, so it is crucial to cool the mixture to room temperature before proceeding.
-
Dissolution of Naphthalene: In a 300 mL round-bottom flask, dissolve 20 g of powdered naphthalene in approximately 60 mL of glacial acetic acid. The use of a solvent ensures a homogeneous reaction mixture and facilitates controlled nitration.[7]
-
Nitration Reaction: Place the round-bottom flask containing the naphthalene solution in a water bath maintained at approximately 60°C. Slowly add the prepared nitrating mixture dropwise to the naphthalene solution over a period of about 30 minutes with continuous stirring. After the addition is complete, continue stirring the mixture at 60°C for another 30 minutes to ensure the reaction goes to completion.[7]
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing crushed ice and water. The crude 1-nitronaphthalene will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from approximately 170 mL of 90% ethanol to yield pale yellow needles.[7]
Step 2: Electrophilic Chlorination of 1-Nitronaphthalene
The second step in the synthesis is the chlorination of the 1-nitronaphthalene intermediate. The nitro group is a deactivating and meta-directing group. However, in the naphthalene ring system, the directing effects are more complex. The nitro group deactivates the ring to which it is attached, making the other ring more susceptible to electrophilic attack.[5] Research has shown that the chlorination of 1-nitronaphthalene can yield a mixture of products, including 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene.[8] However, under specific catalytic conditions, it is possible to achieve regioselective chlorination at the 4-position.
Mechanism of Chlorination
The chlorination of 1-nitronaphthalene is also an electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically used to polarize the chlorine molecule, generating a more potent electrophile (Cl⁺). This electrophile then attacks the naphthalene ring, preferentially at the electron-rich positions.
Caption: Mechanism of electrophilic chlorination of 1-nitronaphthalene.
Experimental Protocol for the Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Nitronaphthalene | 173.17 | 10 g | 0.058 |
| Chlorine Gas (Cl₂) | 70.90 | As needed | - |
| Iron(III) Chloride (anhydrous) | 162.20 | 0.5 g | 0.003 |
| Carbon Tetrachloride (or other inert solvent) | 153.82 | 100 mL | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve 10 g of 1-nitronaphthalene in 100 mL of an inert solvent like carbon tetrachloride.
-
Addition of Catalyst: Add 0.5 g of anhydrous iron(III) chloride to the solution.
-
Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a moderate rate. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.
-
Isolation and Purification: Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any remaining chlorine, followed by washing with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative approach to synthesizing this compound involves the Sandmeyer reaction.[9][10] This method starts from 4-nitro-1-naphthylamine. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[11][12][13] While this method is effective, it requires the synthesis of the starting amine, which can be prepared from 1-nitronaphthalene.[14]
Caption: The Sandmeyer reaction pathway for this compound.
Characterization and Physical Properties
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO₂[15][16] |
| Molar Mass | 207.61 g/mol [15][16] |
| Appearance | Light yellow to yellow to orange powder or crystals[17] |
| Melting Point | 86 °C[15] |
| Boiling Point | 339 °C at 760 mmHg[15] |
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C-Cl bond, the aromatic C-H bonds, and the symmetric and asymmetric stretching of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure and substitution pattern of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[5] They must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
Exothermic Reactions: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[5] Strict temperature control is essential.
-
Chlorine Gas: Chlorine gas is toxic and corrosive. It should only be handled in a well-ventilated fume hood.
-
Nitroaromatic Compounds: Nitroaromatic compounds can be sensitive to heat and shock and should be handled with care.[5]
-
Naphthalene: Naphthalene is flammable and can be harmful if inhaled or absorbed through the skin.[18][19]
A thorough risk assessment should be conducted before starting any experimental work.
Conclusion
This technical guide has detailed a reliable and well-established two-step synthesis of this compound from naphthalene. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the described synthetic procedures.
References
- An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene - Benchchem. (URL: )
- The mechanism of charge-transfer nitration of naphthalene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
- Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitr
- Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitr
- A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties - Benchchem. (URL: )
- benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. (URL: )
- Nitration and Photonitration of Naphthalene in Aqueous Systems | Environmental Science & Technology - ACS Public
- The chlorination of 1-nitronaphthalene - ResearchG
- Buy Naphthalene,1-chloro-4-nitro- Industrial Grade
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- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: )
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- Process safety assessment of semibatch nitration of naphthalene with mixed acid to 1‐nitronaphthalene | Request PDF - ResearchG
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- SAFETY D
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A Mechanistic and Practical Guide to the Synthesis of 1-Chloro-4-nitronaphthalene
Executive Summary: 1-Chloro-4-nitronaphthalene is a pivotal chemical intermediate in the synthesis of various functional molecules, including dyes and specialized pharmaceutical precursors.[1] Its synthesis is most commonly and efficiently achieved through the electrophilic aromatic substitution of 1-chloronaphthalene. This guide provides an in-depth exploration of the underlying reaction mechanism, focusing on the principles of regioselectivity in the naphthalene system. Furthermore, it offers a detailed, field-proven experimental protocol, discusses critical process parameters, and addresses potential side reactions, serving as a comprehensive resource for researchers and process chemists in the field of organic synthesis.
Introduction and Strategic Overview
The synthesis of substituted naphthalenes is a cornerstone of industrial and academic chemistry. This compound, in particular, offers a versatile scaffold for further functionalization, primarily through the reduction of its nitro group to an amine or nucleophilic substitution of the chloro group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆ClNO₂[2] |
| Molecular Weight | 207.61 g/mol [2] |
| CAS Number | 605-61-8[2] |
| Appearance | Yellow crystalline solid |
| Melting Point | 85 °C |
The primary route for the synthesis of this compound is the direct nitration of 1-chloronaphthalene. Alternative pathways, such as the chlorination of 1-nitronaphthalene, are generally not viable as they yield different isomers, primarily 1-chloro-5-nitro- and 1-chloro-8-nitronaphthalene, due to the meta-directing effect of the nitro group on a deactivated ring system.[3] Therefore, this guide will focus exclusively on the mechanism and practice of nitrating 1-chloronaphthalene.
The Core Mechanism: Electrophilic Nitration
The synthesis hinges on the principles of electrophilic aromatic substitution (EAS), a process that involves the attack of an electrophile on the electron-rich naphthalene ring system. The reaction proceeds through two fundamental stages: the generation of the electrophile and its subsequent attack on the aromatic substrate.
Generation of the Electrophile: The Nitronium Ion (NO₂⁺)
The active electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]
Caption: Generation of the electrophilic nitronium ion.
Regioselectivity: Directing the Electrophilic Attack
The key to synthesizing the desired this compound isomer lies in understanding the regiochemical control elements of the reaction. Two factors are paramount: the inherent reactivity of the naphthalene ring and the directing effect of the chlorine substituent.
-
Inherent Naphthalene Reactivity: Naphthalene does not have equivalent positions. The α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7). This preference is due to the superior stability of the carbocation intermediate (the Wheland intermediate or σ-complex) formed during α-attack. The α-intermediate is stabilized by more resonance structures, and critically, can be drawn with two resonance forms that keep one of the six-membered rings fully aromatic, which is a significant stabilizing factor.[4][6]
-
Substituent Effects of Chlorine: The chlorine atom is a deactivating but ortho-, para-directing group.
-
Deactivating Effect: Through its inductive effect (-I), chlorine withdraws electron density from the ring, making it less reactive than unsubstituted naphthalene.
-
Directing Effect: Through its resonance effect (+R), chlorine can donate a lone pair of electrons to the ring, stabilizing the positive charge of the Wheland intermediate. This stabilization is most effective when the attack occurs at the positions ortho (C2) or para (C4) to the chlorine atom.
-
Synergistic Control: In the nitration of 1-chloronaphthalene, these two factors work in concert. The C4 position is both an inherently reactive α-position and the position para to the directing chloro group. This makes it the most electronically favored site for attack by the nitronium ion, leading to this compound as the major product.
Caption: Mechanism for the formation of this compound.
Field-Proven Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. It is designed to be self-validating by emphasizing controlled conditions to maximize the yield of the desired isomer.
Materials and Reagents
Table 2: Reagents and Equipment
| Item | Specification | Purpose |
|---|---|---|
| 1-Chloronaphthalene | >98% purity | Starting Material |
| Concentrated Sulfuric Acid | 98% | Catalyst/Dehydrating Agent |
| Concentrated Nitric Acid | 70% | Nitrating Agent |
| Dichloromethane (DCM) | Reagent Grade | Solvent |
| Deionized Water | --- | Work-up |
| Saturated NaHCO₃ soln. | --- | Neutralization |
| Anhydrous MgSO₄/Na₂SO₄ | --- | Drying Agent |
| Ethanol | 95% | Recrystallization Solvent |
| Equipment | --- | 250 mL round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel |
Step-by-Step Methodology
CAUTION: This procedure involves highly corrosive and toxic materials. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloronaphthalene (e.g., 10.0 g) in dichloromethane (50 mL). Cool the flask to 0°C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath. Crucial: The addition should be slow to dissipate the heat generated. Allow the mixture to cool to 0-5°C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1-chloronaphthalene over 30-45 minutes. The internal temperature of the reaction flask must be maintained between 0°C and 5°C throughout the addition.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. The crude product will precipitate as a yellow solid.
-
Neutralization: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with copious amounts of cold deionized water until the washings are neutral to pH paper. Follow with a wash using cold, saturated sodium bicarbonate solution, and finally, wash again with cold deionized water.
-
Drying: Dry the crude product, either in a vacuum desiccator or by air drying.
Purification
The most effective method for purifying the crude product is recrystallization.
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow needles by vacuum filtration and dry them thoroughly. The expected melting point of the pure product is approximately 85°C.
Visualization of Experimental Workflow
Caption: Standard laboratory workflow for the synthesis and purification.
Critical Insights and Process Control
-
Temperature Control: This is the single most critical parameter. Maintaining a low temperature (0-5°C) is essential to prevent over-reaction (dinitration) and the formation of undesired oxidation byproducts.[7] Higher temperatures can also decrease regioselectivity.
-
Rate of Addition: Slow, controlled addition of the nitrating mixture ensures that the heat generated by the exothermic reaction can be effectively managed by the cooling bath, preventing temperature spikes.
-
Side Products: While the 4-nitro isomer is the major product, small amounts of other isomers may form. Further nitration can also occur if excess nitrating agent is used or if the temperature is too high, yielding 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene.[8] Proper stoichiometry and strict temperature control are the primary means of minimizing these impurities.
Conclusion
The synthesis of this compound via electrophilic nitration of 1-chloronaphthalene is a robust and well-understood chemical transformation. The high regioselectivity for the 4-position is a direct consequence of the synergistic directing effects of the naphthalene ring's inherent α-reactivity and the para-directing nature of the chlorine substituent. By adhering to a carefully controlled experimental protocol, particularly with respect to temperature, researchers can reliably produce this valuable intermediate in high yield and purity.
References
-
Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300. [Link]
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Taylor, R. (1993). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. Journal of the Chemical Society, Perkin Transactions 2, (5), 883-888. [Link]
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Organic Chemistry with Victor. (2022, November 2). Nitration of Naphthalene. YouTube. [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position of naphthalene. Pearson+. [Link]
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Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas, 72(3), 291-294. [Link]
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Khabarov, Y., et al. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]
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Wang, Y., et al. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Catalysts, 13(1), 58. [Link]
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El-Abadelah, M. M., et al. (1987). Di- and tri-nitro derivatives of 1-chloronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 1471-1475. [Link]
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Price, C. C., & Voong, S.-T. (1955). 4-nitro-1-naphthylamine. Organic Syntheses, 3, 664. [Link]
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Davies, R. G., & Hodgson, H. H. (1943). The chlorination of 1-nitronaphthalene. Journal of the Chemical Society (Resumed), 84-86. [Link]
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Spectroscopic properties of 1-Chloro-4-nitronaphthalene
An In-depth Technical Guide to the Spectroscopic Properties of 1-Chloro-4-nitronaphthalene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic properties of this compound (CAS No: 605-61-8), a key intermediate in the synthesis of dyes and other organic compounds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical application of UV-Visible, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule. The causality behind experimental choices and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.
Introduction and Molecular Overview
This compound is a substituted aromatic compound with the molecular formula C₁₀H₆ClNO₂.[2] Its structure, featuring a naphthalene core with two powerful electron-withdrawing groups (—Cl and —NO₂), creates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Understanding these properties is paramount for quality control, reaction monitoring, and structural verification in synthetic chemistry. This guide will systematically explore the spectral data generated by the most common and powerful analytical techniques.
Molecular Properties:
-
Molecular Formula: C₁₀H₆ClNO₂[2]
-
Molecular Weight: 207.61 g/mol [2]
-
CAS Number: 605-61-8[2]
-
Appearance: Yellow crystalline solid.[3]
Caption: Molecular structure of this compound.
UV-Visible Spectroscopy
Theoretical Basis & Interpretation
The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions within the conjugated naphthalene ring system.[4] The presence of the nitro (—NO₂) and chloro (—Cl) substituents, both of which are auxochromes, modifies the absorption profile compared to unsubstituted naphthalene. The nitro group, a strong chromophore and deactivating group, causes a significant bathochromic (red) shift to a longer wavelength. The chloro group also contributes to a smaller bathochromic shift.[4] Therefore, we expect strong absorption in the UV region. For comparison, 1-nitronaphthalene exhibits absorption maxima around 243 nm and 343 nm.[3]
Expected Spectroscopic Data
| Parameter | Expected Value | Transition Type |
| λ_max 1 | ~250-260 nm | π → π |
| λ_max 2 | ~350-360 nm | π → π |
Experimental Protocol
Causality: This protocol uses methanol as the solvent due to its transparency in the UV range and its ability to dissolve the analyte. A quartz cuvette is mandatory as glass absorbs significantly in the UV region.
-
Solution Preparation: Accurately prepare a dilute solution (~10⁻⁵ M) of this compound in spectroscopic grade methanol.
-
Instrument Calibration: Calibrate the spectrophotometer using a reference cuvette filled with methanol to record a baseline.
-
Sample Analysis: Fill a 1 cm path length quartz cuvette with the sample solution.
-
Spectrum Acquisition: Scan the sample from 200 nm to 600 nm.
-
Data Processing: Subtract the baseline from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelengths of maximum absorbance (λ_max).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Basis & Interpretation
FT-IR spectroscopy probes the vibrational modes of the molecule. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most diagnostic peaks are the asymmetric and symmetric stretches of the nitro group, the C—Cl stretch, and the various vibrations of the substituted naphthalene ring.
-
N—O Asymmetric & Symmetric Stretching: The nitro group produces two strong, characteristic bands. The asymmetric stretch appears at a higher frequency than the symmetric one.
-
Aromatic C=C Stretching: The naphthalene ring will show multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C—Cl Stretching: The carbon-chlorine bond vibration typically appears as a strong band in the fingerprint region.
-
Aromatic C—H Stretching: These vibrations occur above 3000 cm⁻¹.
Expected Spectroscopic Data
Based on data for structurally similar compounds like 1-nitronaphthalene and 1-chloronaphthalene, the expected vibrational frequencies are summarized below.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C—H Stretch |
| ~1520-1530 | Strong | Asymmetric N—O Stretch |
| ~1340-1350 | Strong | Symmetric N—O Stretch |
| ~1600, ~1580, ~1465 | Medium-Sharp | Aromatic C=C Ring Stretch |
| ~750-850 | Strong | C—Cl Stretch |
| ~800-900 | Strong | Aromatic C—H Out-of-Plane Bending |
Experimental Protocol (KBr Pellet Method)
Causality: The KBr pellet technique is a common method for analyzing solid samples. It is crucial to use anhydrous KBr and to thoroughly grind the sample to minimize light scattering and obtain sharp, well-resolved peaks.
-
Sample Preparation: Grind 1-2 mg of this compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Mount the KBr pellet in the sample holder and acquire the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The asymmetry of this compound results in six unique proton environments and ten unique carbon environments.
Caption: Workflow for Spectroscopic Characterization.
¹H NMR Spectroscopy
Interpretation: The six aromatic protons will appear as distinct signals in the downfield region (typically 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitro and chloro groups will further deshield adjacent protons, shifting them further downfield. Protons adjacent to the nitro group are expected to be the most deshielded.
Expected Spectroscopic Data: [7]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2-8.4 | Doublet (d) | ~8-9 |
| H-3 | ~7.7-7.9 | Doublet (d) | ~8-9 |
| H-5 | ~8.6-8.8 | Doublet (d) | ~7-8 |
| H-6 | ~7.6-7.8 | Triplet (t) | ~7-8 |
| H-7 | ~7.8-8.0 | Triplet (t) | ~7-8 |
| H-8 | ~8.1-8.3 | Doublet (d) | ~7-8 |
¹³C NMR Spectroscopy
Interpretation: Due to the molecule's lack of symmetry, all ten carbon atoms are chemically non-equivalent and should produce ten distinct signals in the ¹³C NMR spectrum. The carbons directly attached to the electron-withdrawing chloro (C-1) and nitro (C-4) groups will be significantly deshielded and appear at higher chemical shifts (further downfield). Quaternary carbons (C-4a, C-8a) typically show weaker signals.
Expected Spectroscopic Data: [2][8]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~130-135 |
| C-2 | ~125-130 |
| C-3 | ~120-125 |
| C-4 | ~145-150 |
| C-4a | ~128-132 |
| C-5 | ~124-128 |
| C-6 | ~128-132 |
| C-7 | ~126-130 |
| C-8 | ~122-126 |
| C-8a | ~132-136 |
Experimental Protocol (NMR)
Causality: Deuterated chloroform (CDCl₃) is a standard solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for field frequency locking. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons and carbons produce a single sharp peak at 0.00 ppm, providing a reliable reference point.[9]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Mass Spectrometry
Theoretical Basis & Interpretation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, two key features are expected:
-
Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (207.61 g/mol ).
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: M⁺ at m/z ≈ 207 and M+2 at m/z ≈ 209, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.
Fragmentation: Under electron ionization (EI), the molecular ion can fragment. Expected fragmentation pathways include the loss of the nitro group (—NO₂, 46 Da) and the chlorine atom (—Cl, 35/37 Da).
Expected Spectroscopic Data
| m/z Value | Relative Intensity | Assignment |
| 209 | ~33% of M⁺ | [M+2]⁺ (containing ³⁷Cl) |
| 207 | 100% | [M]⁺ (containing ³⁵Cl) |
| 161 | Variable | [M - NO₂]⁺ |
| 126 | Variable | [M - NO₂ - Cl]⁺ |
Experimental Protocol (Electron Ionization - GC/MS)
Causality: Gas Chromatography (GC) is coupled with Mass Spectrometry (MS) to separate the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard, high-energy method that reliably produces a molecular ion and a reproducible fragmentation pattern, which is useful for library matching and structural confirmation.
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like dichloromethane. Inject a 1 µL aliquot into the GC-MS system.
-
Chromatographic Separation: The sample is vaporized and separated on a capillary GC column (e.g., DB-5ms) using a temperature gradient to ensure good peak shape and separation.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with 70 eV electrons to generate positively charged ions (EI).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. UV-Vis spectroscopy confirms the conjugated aromatic system, while FT-IR identifies key functional groups like the nitro and chloro substituents. NMR (¹H and ¹³C) provides the definitive atomic connectivity and structural framework. Finally, mass spectrometry confirms the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of chlorine. Together, these methods provide an unambiguous and comprehensive spectroscopic profile, essential for any researcher working with this compound.
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1-Chloro-4-nitronaphthalene NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Data of 1-Chloro-4-nitronaphthalene
Introduction
This compound is a disubstituted naphthalene derivative of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. Its rigid bicyclic aromatic structure, perturbed by the distinct electronic effects of a halogen and a nitro group, presents a compelling case for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation and purity assessment of such molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, grounded in first principles and supported by established experimental protocols. It is designed for researchers and professionals in drug development who require a deep, functional understanding of how to acquire and interpret NMR data for this class of compounds.
Part 1: The Structural and Electronic Landscape
The interpretation of the NMR spectrum of this compound is predicated on understanding its molecular architecture. The molecule consists of a naphthalene core, which is a fused bicyclic aromatic system. The substituents at the C1 and C4 positions govern the electronic environment of every proton and carbon atom, thereby dictating their respective chemical shifts.
-
The Chloro Group (C1): As a substituent, the chlorine atom exerts two opposing electronic effects: it is electronegative and thus withdraws electron density through the sigma bond (an inductive effect), which tends to deshield nearby nuclei. Conversely, its lone pairs can participate in resonance, donating electron density into the π-system (a mesomeric effect). For halogens, the inductive effect typically dominates, leading to a net deshielding of the aromatic system.
-
The Nitro Group (C4): The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. It strongly deshields the entire aromatic system by pulling electron density away from the ring. This effect is most pronounced at the ortho and para positions relative to the substituent.
The interplay of these effects results in a unique electron density map across the naphthalene ring, causing the six aromatic protons and ten carbons to resonate at distinct frequencies in the NMR spectrum. Protons and carbons on the same ring as the substituents (H-2, H-3) will be more significantly affected than those on the unsubstituted ring (H-5, H-6, H-7, H-8).
Part 2: Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and adherence to standardized operational procedures.[3][4][5]
Detailed Step-by-Step Methodology: Sample Preparation
-
Material Weighing: Accurately weigh 5-25 mg of high-purity this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[6] The deuterium signal is used by the spectrometer to stabilize the magnetic field, a process known as the "NMR lock".
-
Dissolution: Transfer the weighed solid into a clean, small vial. Add the deuterated solvent and gently agitate until the solid is completely dissolved.[6]
-
Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution directly into a clean 5 mm NMR tube.[5] This is best accomplished by passing the solution through a Pasteur pipette packed with a small plug of glass wool or Kimwipe.[7][8]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[7]
Diagram: Experimental Workflow for Data Acquisition
Caption: Workflow from sample preparation to final spectrum analysis.
Part 3: Analysis of 1D NMR Spectra
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays signals for six distinct protons in the aromatic region (typically δ 6.0-9.0 ppm).[9] The electron-withdrawing nature of the chloro and nitro groups shifts all protons downfield compared to unsubstituted naphthalene.[10] The specific chemical shifts and coupling patterns allow for the complete assignment of the spectrum.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.35 | d | J = 8.5 |
| H-3 | ~7.80 | d | J = 8.5 |
| H-5 | ~8.70 | d | J = 8.6 |
| H-6 | ~7.75 | t | J = 7.8 |
| H-7 | ~7.90 | t | J = 7.8 |
| H-8 | ~8.25 | d | J = 8.4 |
Note: These are approximate values synthesized from typical spectra and substituent effect calculations. Actual values may vary slightly based on solvent and spectrometer frequency.[11]
Analysis of Coupling:
The observed splitting patterns are a direct result of spin-spin coupling between adjacent protons.
-
H-2 and H-3: These protons are adjacent (vicinal) and split each other into doublets with a typical ortho-coupling constant of ~8.5 Hz.
-
H-5, H-6, H-7, H-8: This forms a more complex system on the unsubstituted ring. H-5 is coupled only to H-6, appearing as a doublet. H-8 is coupled only to H-7, also appearing as a doublet. H-6 and H-7 are each coupled to two neighboring protons, and thus appear as triplets (or more accurately, as a doublet of doublets that appears as a triplet when J₅,₆ ≈ J₆,₇).
Diagram: ¹H-¹H Spin-Spin Coupling Network
Caption: Visualization of proton coupling relationships in the molecule.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.[12]
-
Carbons bonded to electronegative atoms (C1-Cl, C4-NO₂): These carbons are significantly deshielded and appear far downfield.
-
Quaternary Carbons (C4a, C8a): These carbons, which are part of the ring fusion and do not bear any protons, often have lower intensity signals.
-
Protonated Carbons: The remaining six carbons will appear in the typical aromatic region (δ 110-140 ppm).
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C1 | ~131.0 | Bonded to Cl (deshielded) |
| C2 | ~125.0 | Aromatic CH |
| C3 | ~120.0 | Aromatic CH |
| C4 | ~145.0 | Bonded to NO₂ (strongly deshielded) |
| C4a | ~128.0 | Quaternary |
| C5 | ~129.0 | Aromatic CH |
| C6 | ~126.0 | Aromatic CH |
| C7 | ~127.0 | Aromatic CH |
| C8 | ~124.0 | Aromatic CH |
| C8a | ~135.0 | Quaternary |
Note: Data referenced from PubChem and established literature on substituted naphthalenes.[13][14]
Part 4: Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide substantial information, complex structures benefit from 2D NMR experiments for definitive assignment.[2][15]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals in a COSY spectrum confirms that they are spin-coupled. This would be used to definitively link H-2 with H-3, and to trace the connectivity from H-5 to H-6 to H-7 to H-8.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the six protonated carbons (C2, C3, C5, C6, C7, C8) by linking their signals to the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, the H-2 signal would show a correlation to the C4 and C8a carbons, helping to pinpoint their chemical shifts.
Part 5: Application in Drug Discovery and Development
In the context of drug discovery and pharmaceutical development, NMR serves as a "gold standard" analytical method.[2]
-
Structural Verification: For any synthesis involving this compound as a starting material or intermediate, NMR provides definitive confirmation that the correct chemical structure has been produced.
-
Purity Assessment: The ¹H NMR spectrum is exceptionally sensitive for detecting and quantifying impurities. The integration of signals corresponding to the target molecule versus those of impurities allows for a precise determination of sample purity.
-
Quality Control (QC): In a regulated environment (cGMP), validated NMR methods are used for the quality control and release testing of raw materials and intermediates, ensuring consistency and safety.[15]
Conclusion
The NMR spectra of this compound are rich with information that, when properly interpreted, provide a detailed portrait of its molecular structure. The chemical shifts are dictated by the powerful and opposing electronic effects of the chloro and nitro substituents, while the coupling patterns reveal the precise connectivity of the aromatic protons. Through a combination of meticulous experimental technique and a solid understanding of spectroscopic principles, researchers can leverage 1D and 2D NMR to fully characterize this important chemical intermediate, ensuring its identity and purity for applications in research and drug development.
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An In-depth Technical Guide to the Infrared Spectrum Analysis of 1-Chloro-4-nitronaphthalene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-chloro-4-nitronaphthalene, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of IR spectroscopy as applied to this specific molecule, detail the interpretation of its spectral features, and provide a robust experimental protocol for obtaining a high-quality spectrum.
Introduction: The Vibrational Tale of a Complex Molecule
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the molecule's structure and the functional groups it contains. The resulting IR spectrum is a molecular fingerprint, offering invaluable insights into chemical identity, purity, and structural characteristics.
This compound (C₁₀H₆ClNO₂) is a substituted aromatic compound of significant interest in synthetic chemistry and material science. Its structure, featuring a naphthalene core substituted with both a chloro and a nitro group, gives rise to a complex and informative IR spectrum. This guide will systematically dissect this spectrum, enabling a thorough understanding of its features.
Deciphering the Spectrum: A Guided Interpretation
The infrared spectrum of this compound is best understood by considering the vibrational contributions of its constituent functional groups: the nitro (NO₂) group, the carbon-chlorine (C-Cl) bond, and the aromatic naphthalene ring system.
The Prominent Signature of the Nitro Group
The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorption bands. These arise from the symmetric and asymmetric stretching vibrations of the two nitrogen-oxygen bonds. For aromatic nitro compounds, these bands are typically observed in the following regions:
-
Asymmetric NO₂ Stretch: A strong absorption band is expected between 1550 and 1475 cm⁻¹. This band is a result of the two N-O bonds stretching out of phase with each other.[1][2]
-
Symmetric NO₂ Stretch: Another strong band appears in the 1360-1290 cm⁻¹ region, corresponding to the in-phase stretching of the N-O bonds.[1][2]
The high polarity of the N-O bonds leads to a large change in dipole moment during these vibrations, resulting in very intense spectral peaks.[3] The presence of this pair of strong bands is a clear indicator of a nitro group.[3]
The Aromatic Naphthalene Core
The naphthalene ring system gives rise to a series of characteristic absorptions:
-
Aromatic C-H Stretching: Look for one or more weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4] These are characteristic of C-H bonds where the carbon atom is sp² hybridized, as in aromatic rings.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in several bands of variable intensity in the 1600-1400 cm⁻¹ region.[4][5] Expect to see absorptions around 1600, 1580, 1500, and 1450 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern on the ring. These strong absorptions appear in the 900-675 cm⁻¹ region.[4][6] The specific pattern of these bands can help confirm the substitution on the naphthalene ring.
The Carbon-Chlorine Bond Vibration
The C-Cl stretching vibration in aryl halides is often more difficult to assign definitively as it appears in the lower frequency "fingerprint" region of the spectrum, where many other vibrations occur.
-
Aryl C-Cl Stretch: A strong stretching absorption is expected in the range of 850-550 cm⁻¹.[7][8][9] The exact position can be influenced by the overall molecular structure.
Summary of Expected Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Characteristic of sp² C-H bonds. |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | One of the two key indicators for a nitro group.[10] |
| Aromatic C=C Stretch | 1600 - 1400 | Variable | Multiple bands are expected in this region. |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second key indicator for a nitro group.[1][10] |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern can be indicative of the substitution.[4][6][11] |
| Aryl C-Cl Stretch | 850 - 550 | Strong | Located in the fingerprint region.[7][8] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Obtaining a high-quality IR spectrum of solid this compound requires careful sample preparation. The goal is to have a sample that is sufficiently transparent to infrared radiation to allow for the detection of absorption bands.[12]
Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a highly recommended technique for solid samples due to its minimal sample preparation and high reproducibility.[13][14] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[14]
Step-by-Step Protocol for ATR-FTIR:
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. A clean crystal is crucial for a good background spectrum.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal. Good contact between the sample and the crystal is essential for a strong signal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in step 2.
Alternative Solid Sampling Techniques
While ATR-FTIR is preferred, other methods can also be employed:
-
Potassium Bromide (KBr) Pellet: This technique involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[12][15]
-
Nujol Mull: The solid sample is finely ground and mixed with a mulling agent like Nujol (a mineral oil) to form a paste, which is then spread between two IR-transparent salt plates (e.g., NaCl or KBr).[13][16] A spectrum of the mulling agent must be run separately to distinguish its peaks from those of the sample.
Visualizing the Process
Molecular Structure of this compound
Caption: Molecular structure of this compound.
ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The infrared spectrum of this compound is rich with information, providing clear signatures for its key functional groups. The strong absorptions of the nitro group, coupled with the characteristic bands of the aromatic system and the carbon-halogen bond, allow for unambiguous identification and structural confirmation. By following the detailed experimental protocol, particularly utilizing the ATR-FTIR technique, researchers can reliably obtain high-quality spectra for their analytical needs. This guide serves as a foundational resource for the interpretation and practical acquisition of the IR spectrum of this important chemical compound.
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Physical and chemical properties of 1-Chloro-4-nitronaphthalene
An In-depth Technical Guide to 1-Chloro-4-nitronaphthalene: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 605-61-8), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its molecular structure, spectral characteristics, reactivity, and safe handling protocols. By synthesizing data from established chemical databases and safety documentation, this guide serves as an authoritative resource for laboratory applications.
Molecular Identity and Structure
This compound is a substituted aromatic compound derived from naphthalene. Its unique structure, featuring both an electron-withdrawing nitro group and a halogen substituent, dictates its chemical behavior and utility as a synthetic building block.
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Nitro-1-chloronaphthalene, 4-Chloro-1-nitronaphthalene[2][3]
-
Molecular Weight: 207.61 g/mol [1]
The arrangement of the chloro and nitro groups on the naphthalene ring system is fundamental to its reactivity, particularly in nucleophilic aromatic substitution reactions.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various analytical systems. The compound presents as a light yellow to orange crystalline solid at room temperature.[3]
| Property | Value | Source(s) |
| Appearance | Light yellow to Orange powder/crystal | [3] |
| Melting Point | 85.0 to 88.0 °C | [3] |
| Boiling Point | 339 °C at 760 mmHg | [2] |
| Density | 1.409 g/cm³ | [2] |
| Flash Point | 158.8 °C | [2] |
| Refractive Index | 1.677 | [2] |
| XLogP3 | 3.9 | [1][2] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
Spectral and Analytical Characterization
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and nitro substituents.[4]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[1] Public databases like PubChem indicate the availability of ¹³C NMR spectral data for this compound.[1]
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies in the IR spectrum would include characteristic peaks for the C-Cl bond, strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and absorptions corresponding to the C=C bonds of the aromatic naphthalene ring.
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to its molecular weight (207.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator for the presence of a single chlorine atom.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group, which activates the naphthalene ring for nucleophilic aromatic substitution (NAS). The nitro group, particularly at position 4, effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, making the chlorine atom at position 1 a good leaving group.[5] This makes the compound a valuable precursor for synthesizing various 4-nitro-naphthalene derivatives by reacting it with different nucleophiles. For instance, it can be reacted with ammonia to produce 4-nitro-1-naphthylamine.[6]
Conceptual Synthesis Workflow: Sandmeyer Reaction
A common synthetic route to aryl chlorides from primary aromatic amines is the Sandmeyer reaction. This process involves the diazotization of an amino group, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion. Research has explored the synthesis of this compound from 1-amino-4-nitronaphthalene via this pathway.[7][8]
Caption: Synthesis of this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The available safety data sheets (SDS) for structurally similar compounds provide a basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][11] Prevent the formation of dust and aerosols. Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[2][9] Do not eat, drink, or smoke in the work area.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing and reducing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Applications in Research and Drug Development
This compound primarily serves as a versatile chemical intermediate. Its activated structure allows for the introduction of various functional groups at the 1-position of the 4-nitronaphthalene core. This makes it a valuable starting material in the synthesis of:
-
Dyes and Pigments: As a naphthalene derivative, it can be a precursor in the synthesis of azo dyes.
-
Pharmaceutical Intermediates: The nitronaphthalene scaffold is present in various bioactive molecules. The ability to functionalize this compound makes it a useful building block in medicinal chemistry for the development of new therapeutic agents.
-
Materials Science: Substituted naphthalenes are investigated for their optical and electronic properties, suggesting potential applications in the development of novel organic materials.
The reactivity of this compound opens pathways to a diverse range of more complex molecules, underscoring its importance in the chemical and pharmaceutical industries.
References
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Title: this compound | C10H6ClNO2 | CID 312719 Source: PubChem - NIH URL: [Link]
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Title: 1 - SAFETY DATA SHEET Source: Acros Organics URL: [Link]
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Title: 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No. Source: Loba Chemie URL: [Link]
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Title: 1-Nitronaphthalene | C10H7NO2 | CID 6849 Source: PubChem - NIH URL: [Link]
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Title: 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5 Source: European Chemicals Bureau URL: [Link]
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Title: 1-Nitronaphthalene Source: Römpp Online URL: [Link]
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Title: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0062188) Source: Human Metabolome Database URL: [Link]
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Navigating the Solubility Landscape of 1-Chloro-4-nitronaphthalene: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of 1-Chloro-4-nitronaphthalene in Organic Solvents
Abstract
This compound is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide addresses a notable gap in the existing literature by providing a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the underlying physicochemical principles, predictive approaches, and detailed experimental protocols to empower researchers to generate reliable solubility data.
Introduction: The Significance of Solubility in the Application of this compound
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. For this compound, a substituted naphthalene derivative, its behavior in various organic solvents is of fundamental importance. The presence of a chloro group and a nitro group on the naphthalene core imparts a unique combination of polarity and aromatic character, leading to a nuanced solubility profile.
This guide will delve into the theoretical and practical aspects of this compound's solubility, providing a robust resource for scientists to make informed decisions in their research and development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility. Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2] |
| Melting Point | 85.0 to 88.0 °C | [2] |
| XLogP3 | 3.9 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
The high XLogP3 value suggests a significant lipophilic character, indicating a preference for non-polar environments. The topological polar surface area (TPSA) of 45.8 Ų, attributed to the nitro group, introduces a degree of polarity that allows for interactions with more polar solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a fundamental, qualitative prediction of solubility.[3][4] Given the structure of this compound, we can anticipate its general solubility behavior:
-
Non-Polar Solvents (e.g., Toluene, Hexane, Benzene): The large, non-polar naphthalene ring system suggests good solubility in aromatic and aliphatic hydrocarbon solvents due to favorable van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): The polar nitro group can participate in dipole-dipole interactions with these solvents, leading to moderate to good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The potential for hydrogen bonding between the nitro group's oxygen atoms and the hydroxyl group of alcohols suggests some degree of solubility. However, the large non-polar backbone may limit high solubility.
-
Water: Due to its significant non-polar surface area, this compound is expected to be poorly soluble in water.
For more quantitative predictions, thermodynamic models such as the UNIFAC group contribution method or the Hansen Solubility Parameters (HSP) can be employed.[5] These models, while requiring more complex calculations, can provide valuable estimates of solubility in various solvents. Machine learning models are also emerging as powerful tools for predicting solubility based on molecular descriptors.[6][7]
Experimental Determination of Solubility: A Step-by-Step Guide
Generating accurate experimental solubility data is crucial. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: A flowchart of the isothermal shake-flask method.
Detailed Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation. Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a kinetic study to determine the minimum time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand in the constant temperature environment for a sufficient time for the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Quantification: Prepare a series of dilutions of the filtered saturated solution with the same solvent. Analyze these diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).
Self-Validating System and Best Practices
To ensure the trustworthiness of the generated data, the experimental protocol should be a self-validating system:
-
Approach to Equilibrium: Determine solubility by approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature). The agreement of these two values provides strong evidence of having reached true equilibrium.[8]
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no phase transition or solvate formation has occurred during the equilibration process.
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[9] It is crucial to control the temperature precisely during the experiment.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a major role in its ability to dissolve this compound.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
Data Presentation and Reporting
For clarity and comparability, solubility data should be presented in a structured format. When publishing or documenting your findings, it is recommended to follow established guidelines for reporting solubility data.[8][10][11]
Predicted Solubility Profile
Based on the principles outlined, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. Note: These are expected trends and should be confirmed by experimental data.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic | High | Similar aromatic character, strong van der Waals forces. |
| Hexane | Aliphatic | Moderate | Favorable interactions with the non-polar naphthalene core. |
| Dichloromethane | Halogenated | High | Good balance of polarity to interact with the nitro group and non-polar character. |
| Acetone | Ketone | High | Polar aprotic solvent capable of strong dipole-dipole interactions. |
| Ethyl Acetate | Ester | High | Good balance of polar and non-polar characteristics. |
| Methanol | Alcohol | Moderate | Hydrogen bonding potential with the nitro group, but limited by the large non-polar moiety. |
| Ethanol | Alcohol | Moderate | Similar to methanol, with slightly better solvation of the non-polar part. |
| Water | Aqueous | Low | Highly polar nature of water is incompatible with the large lipophilic structure. |
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a robust understanding of its physicochemical properties and the application of established theoretical principles and experimental methodologies can empower researchers to generate the necessary data for their specific applications. By following the detailed protocols and best practices outlined in this guide, scientists and drug development professionals can confidently determine the solubility of this compound, leading to more efficient and effective research and development outcomes.
References
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Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center. [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]
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Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. (1982). Journal of Pharmaceutical Sciences. [Link]
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An In-depth Technical Guide to 1-Chloro-4-nitronaphthalene: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Chloro-4-nitronaphthalene, a halogenated nitroaromatic compound, serves as a pivotal building block in the landscape of synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay of the chloro and nitro substituents on the naphthalene core, render it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis methodologies, and, most critically, its strategic applications in the field of drug discovery and development. As a Senior Application Scientist, the following narrative is designed to bridge theoretical knowledge with practical, field-proven insights, offering a self-validating framework for researchers engaged in the synthesis and utilization of this important chemical entity.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid, typically appearing as yellow to orange powder.[1] A thorough understanding of its fundamental properties is crucial for its safe handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 605-61-8 | [2] |
| Molecular Formula | C₁₀H₆ClNO₂ | [2] |
| Molecular Weight | 207.61 g/mol | [2] |
| Melting Point | 85-88 °C | [1] |
| Boiling Point | 339 °C at 760 mmHg | [2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Solubility | Insoluble in water. | [2] |
| InChIKey | QLIOCENRPBJEPI-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Tale of Two Routes
The synthesis of this compound can be approached through two primary strategies, each with its own set of advantages and mechanistic underpinnings. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.
The Sandmeyer/Gattermann Reaction: A Classic Approach from 1-Amino-4-nitronaphthalene
This well-established method involves the diazotization of 1-amino-4-nitronaphthalene followed by the decomposition of the resulting diazonium salt in the presence of a copper(I) chloride catalyst (Sandmeyer reaction) or copper powder (Gattermann reaction).[3] This pathway offers a high degree of regioselectivity, as the positions of the functional groups are predetermined by the starting amine.
Materials:
-
1-Amino-4-nitronaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Diazotization:
-
Suspend 1-amino-4-nitronaphthalene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by filtration and wash thoroughly with water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Causality Behind Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the efficient substitution of the diazonium group with a chloride ion.
Caption: Sandmeyer reaction workflow for the synthesis of this compound.
Direct Chlorination of 1-Nitronaphthalene: An Industrial Perspective
The direct electrophilic chlorination of 1-nitronaphthalene presents a more direct and atom-economical route to the desired product.[4] This method is often favored in industrial settings. The reaction typically employs a chlorinating agent in the presence of a Lewis acid catalyst. The nitro group is a meta-director; however, in the case of naphthalene, the substitution pattern is also influenced by the steric hindrance and the inherent reactivity of the different positions on the naphthalene ring system. The major products are often a mixture of isomers, including 1-chloro-5-nitro- and 1-chloro-8-nitronaphthalene, with this compound being one of the products.[4]
-
Chlorinating Agent: Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are common choices.
-
Catalyst: A Lewis acid such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically used to polarize the chlorinating agent and generate a more potent electrophile.
-
Solvent: An inert solvent such as dichloromethane or carbon tetrachloride is often employed.
-
Temperature Control: The reaction temperature needs to be carefully controlled to manage the rate of reaction and minimize the formation of polychlorinated byproducts.
Self-Validating System: The progress of the reaction and the product distribution would be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The final product would require purification, likely through fractional crystallization or column chromatography, to isolate the desired this compound isomer.
Caption: General workflow for the synthesis of this compound via direct chlorination.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are routinely performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR | ¹³C NMR |
| The proton NMR spectrum of this compound will exhibit a complex multiplet pattern in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the six protons on the naphthalene ring system. The specific chemical shifts and coupling constants are influenced by the electronic effects of the chloro and nitro substituents. | The carbon-13 NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbons directly attached to the chloro and nitro groups will be significantly shifted downfield due to the electron-withdrawing nature of these substituents. |
Detailed spectral data can be found in various chemical databases and literature sources.[1]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of various bioactive molecules, most notably naphthalimide derivatives. The chloro and nitro groups serve as versatile functional handles for further chemical transformations.
Precursor to Naphthalimide-Based Anticancer Agents
A significant application of this compound is in the synthesis of naphthalimide-based compounds, which have shown promising anticancer activity. The naphthalimide scaffold can intercalate into DNA, leading to the inhibition of topoisomerase II and ultimately inducing apoptosis in cancer cells.
A prominent example is the synthesis of Amonafide and its analogues. Amonafide is a naphthalimide derivative that has been investigated as an anticancer agent. The synthesis of amonafide analogues often starts from a naphthalic anhydride derivative, which can be prepared from this compound.
-
Nucleophilic Aromatic Substitution: The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution, especially with amines. This allows for the introduction of various side chains.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino group provides a site for further functionalization or is a key feature of the final bioactive molecule.
-
Formation of the Imide Ring: The resulting substituted naphthalene derivative can be further elaborated to form the characteristic naphthalimide ring system.
Caption: Synthetic utility of this compound in the preparation of naphthalimide-based drug candidates.
The structural modifications enabled by using this compound as a starting material allow for the fine-tuning of the pharmacological properties of the final compounds, including their DNA binding affinity, cytotoxicity, and pharmacokinetic profile.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound stands as a testament to the enabling power of versatile chemical intermediates in modern drug discovery. Its well-defined reactivity and the strategic placement of its functional groups provide a robust platform for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of naphthalimide-based anticancer agents. A thorough understanding of the principles and protocols outlined herein will empower researchers to effectively and safely utilize this important building block in their quest for novel therapeutic agents.
References
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Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
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Core Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to the Molecular Structure of 1-Chloro-4-nitronaphthalene
This guide provides a comprehensive exploration of the molecular structure of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular features and experimental observations, offering field-proven insights into its synthesis, characterization, and reactivity. Our approach integrates spectroscopic analysis, crystallographic principles, and computational workflows to build a holistic and validated understanding of this molecule.
This compound (CAS No. 605-61-8) is a disubstituted naphthalene derivative featuring a chloro group at the C1 position and a nitro group at the C4 position.[1] The rigid, planar naphthalene core is functionalized with a strongly electron-withdrawing nitro group and an electronegative, weakly deactivating chloro group. This specific substitution pattern dictates its electronic properties, reactivity, and spectroscopic signature.
The molecule presents as a light yellow to orange crystalline solid at room temperature, with a melting point reported between 85°C and 88°C.[2] Its molecular formula is C₁₀H₆ClNO₂, corresponding to a molecular weight of approximately 207.61 g/mol .[1]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 605-61-8 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][3] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2] |
| Melting Point | 85 - 88 °C | [2] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)[O-] | [1] |
| InChIKey | QLIOCENRPBJEPI-UHFFFAOYSA-N | [1][4] |
Synthesis: The Sandmeyer Reaction Pathway
While direct chlorination of 1-nitronaphthalene is a possible synthetic route, it can lead to a mixture of isomers, including 1-chloro-5-nitro- and 1-chloro-8-nitronaphthalene.[5] A more regioselective and reliable method for synthesizing this compound is the Sandmeyer reaction, starting from 1-amino-4-nitronaphthalene.[6][7] This classic transformation provides excellent control over the final substitution pattern.
The causality behind this choice is rooted in the mechanism. The diazotization of the primary amine creates an excellent leaving group (N₂), which is then displaced by a chloride ion, typically delivered from a copper(I) chloride catalyst. This process is highly efficient for introducing halides onto an aromatic ring at a specific position defined by the initial amine.
Experimental Protocol: Sandmeyer Reaction
This protocol is a self-validating system; successful diazotization is often indicated by a clear solution, and the subsequent evolution of nitrogen gas upon catalyst addition confirms the progression of the reaction.
-
Diazotization:
-
Suspend 1-amino-4-nitronaphthalene in a suitable aqueous acid solution (e.g., 6M HCl) at 0-5 °C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.
-
Stir for 20-30 minutes after the addition is complete. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
-
Sandmeyer Reaction (Chloride Displacement):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent such as ethanol to yield pure this compound.
-
Visualization: Synthesis Workflow
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IUPAC name for 1-Chloro-4-nitronaphthalene
An In-depth Technical Guide to 1-Chloro-4-nitronaphthalene: Properties, Synthesis, and Applications
Abstract
This technical guide offers a comprehensive examination of this compound, a pivotal intermediate in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and detailed synthesis methodologies, emphasizing the mechanistic rationale behind reaction pathways. Core chemical transformations, including nucleophilic aromatic substitution and nitro group reduction, are explored through the lens of a senior application scientist, providing field-proven insights. Furthermore, this guide highlights the compound's utility as a versatile building block in the development of pharmaceuticals and other high-value materials. Safety protocols, handling procedures, and spectroscopic characterization are also discussed to provide a holistic resource for researchers, chemists, and drug development professionals.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular architecture.
-
IUPAC Name : this compound[1]
-
Synonyms : 4-Nitro-1-chloronaphthalene, 4-Chloro-1-nitronaphthalene[2][3][4]
The structure consists of a naphthalene bicyclic aromatic system substituted with a chlorine atom at the C1 position and a nitro group at the C4 position.
Caption: Chemical Structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for designing experiments, developing purification strategies, and ensuring safe handling. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 207.61 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3][4] |
| Melting Point | 85.0 to 88.0 °C | [3][4] |
| Boiling Point | 339 °C at 760 mmHg | [2] |
| Density | 1.409 g/cm³ | [2] |
| XLogP3 | 3.9 | [1] |
| Polar Surface Area (PSA) | 45.8 Ų | [1][2] |
Synthesis Methodologies
The synthesis of this compound can be approached from multiple strategic starting points. The choice of method often depends on the availability of precursors, desired purity, and scalability. Two primary, logically sound pathways are the chlorination of 1-nitronaphthalene and the nitration of 1-chloronaphthalene.
Pathway A: Electrophilic Chlorination of 1-Nitronaphthalene
This approach leverages the existing 1-nitronaphthalene backbone. The nitro group at the C1 position is a deactivating group but directs incoming electrophiles to the C5 and C8 positions of the same ring and, to a lesser extent, the C4 position of the adjacent ring. While this can lead to a mixture of isomers, reaction conditions can be optimized to favor the desired product.[6]
Causality of Experimental Choices:
-
Catalyst: A Lewis acid catalyst such as FeCl₃ or I₂ is typically employed to polarize the Cl-Cl bond, generating a more potent electrophile (Cl⁺ character) necessary to overcome the deactivating effect of the nitro group.
-
Solvent: An inert solvent like dichloromethane or carbon tetrachloride is chosen to dissolve the starting material without participating in the reaction.
-
Temperature Control: The reaction is often run at or below room temperature to control the reaction rate and minimize the formation of undesired byproducts, including dichlorinated species.[6]
Caption: Workflow for the synthesis via chlorination.
Pathway B: Electrophilic Nitration of 1-Chloronaphthalene
This is arguably the more common and direct route. Starting with 1-chloronaphthalene, the goal is to introduce a nitro group. The chlorine atom is an ortho-, para- director. The C4 (para) position is sterically accessible and electronically activated, making it a primary site for electrophilic attack.
Causality of Experimental Choices:
-
Nitrating Agent: A classic mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[7][8]
-
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating mixture is crucial. This prevents over-nitration (dinitration) and decomposition of the sensitive nitro compound, ensuring both safety and yield.
Experimental Protocol: Nitration of 1-Chloronaphthalene
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1-chloronaphthalene (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred 1-chloronaphthalene solution, ensuring the internal temperature does not exceed 10 °C.
-
Work-up: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification (Self-Validation): The crude product is a mixture of isomers. Purify by recrystallization from a suitable solvent, such as ethanol or acetic acid. The purity of the final product, this compound, should be confirmed by measuring its melting point (85-88 °C) and by spectroscopic analysis (e.g., ¹H NMR).[3][4]
Key Chemical Reactions and Synthetic Utility
This compound is not typically an end-product but rather a versatile intermediate. Its reactivity is dominated by the interplay between the chloro and nitro substituents.
Caption: Key synthetic transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nitro group at the C4 position strongly activates the C1 position (para to the nitro group) for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.
-
Reaction with Ammonia/Amines: Treatment with ammonia is a known method to produce 4-nitro-1-naphthylamine, a valuable precursor for azo dyes.[9] The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing nitro group.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is one of the most fundamental and useful transformations in aromatic chemistry. The resulting 1-chloro-4-aminonaphthalene is a bifunctional molecule with orthogonal reactivity, making it a valuable building block.
-
Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically performed using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It offers high yields and avoids the use of harsh acidic or basic conditions.
-
Metal-Acid Reduction: A classic method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust, inexpensive, and well-suited for large-scale synthesis.
Applications in Research and Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as Propranolol, Naproxen, and Bedaquiline.[10] The presence of chloro and nitro groups on this scaffold, as in this compound, provides synthetic handles for elaboration into more complex, biologically active molecules.
-
Scaffold for Bioactive Molecules: Chlorine is a common substituent in pharmaceuticals, often used to modulate lipophilicity, metabolic stability, and binding interactions.[11] The chloro-substituent on this compound can be retained in the final molecule or used as a leaving group.
-
Intermediate for Amine Derivatives: As detailed above, the reduction of the nitro group yields an aromatic amine. Aromatic amines are critical precursors in the synthesis of a wide range of pharmaceuticals, including sulfonamides, amides, and heterocycles.[12][13]
-
Building Block for Heterocyclic Systems: The functional groups of this compound and its derivatives can be used to construct fused heterocyclic rings, a common strategy in drug design to create rigid, three-dimensional structures that can interact specifically with biological targets.
Spectroscopic Characterization
Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the substitution pattern.[1][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key stretches for this molecule include strong absorptions corresponding to the asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively) and C-Cl stretching.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity. The exact mass is 207.00900 Da.[1][2]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are paramount when handling this compound. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
-
Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also very toxic to aquatic life with long-lasting effects. Nitroaromatic compounds, in general, should be handled with care due to potential toxicity and as suspected carcinogens.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it should not be released into the environment.
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An In-Depth Technical Guide to the Health and Safety of 1-Chloro-4-nitronaphthalene
Introduction
1-Chloro-4-nitronaphthalene (CAS No. 605-61-8) is a chlorinated and nitrated aromatic hydrocarbon.[1] Structurally, it is a naphthalene derivative with a chlorine atom at the 1-position and a nitro group at the 4-position. This compound, also known as 4-nitro-1-chloronaphthalene, is a solid, appearing as a light yellow to orange powder or crystal. It serves as a chemical intermediate in various synthetic processes. Due to its chemical structure, which combines a halogen and a nitroaromatic group, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and professionals in drug development and other chemical industries. This guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols, drawing upon information from related compounds to inform a precautionary approach where specific data for this compound is not available.
Chemical and Physical Properties
A foundational aspect of safe handling is the knowledge of a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.
| Property | Value | Source |
| Molecular Formula | C10H6ClNO2 | [1] |
| Molecular Weight | 207.61 g/mol | [2] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 85.0 to 88.0 °C | |
| Purity | >98.0% (GC) | |
| Synonyms | 4-Nitro-1-chloronaphthalene | |
| CAS Number | 605-61-8 | [1] |
Toxicological Profile and Hazard Identification
Acute Toxicity
While no specific acute toxicity data for this compound has been identified, data for 1-chloro-4-nitrobenzene suggests that it is harmful if swallowed or in contact with skin. The oral LD50 for 1-chloro-4-nitrobenzene in male rats is reported as 294 or 694 mg/kg body weight, and in female rats as 565 or 664 mg/kg body weight.[3] The dermal LD50 for male rats is 750 mg/kg bw and for female rats is 1722 mg/kg bw.[3]
Carcinogenicity and Mutagenicity
There is no specific carcinogenicity data for this compound. However, information on related compounds warrants a high degree of caution:
-
1-Nitronaphthalene: The International Agency for Research on Cancer (IARC) has classified 1-nitronaphthalene as "not classifiable as to its carcinogenicity to humans (Group 3)".[4] A bioassay conducted by the National Toxicology Program on Fischer 344 rats and B6C3F1 mice did not demonstrate carcinogenicity under the conditions of the study.[5] However, 1-nitronaphthalene has been shown to induce DNA damage and mutation in bacteria.[4]
-
1-Chloro-4-nitrobenzene: There is evidence for the carcinogenicity of 1-chloro-4-nitrobenzene in male and female mice, with observations of vascular tumors.[6][7] It has also been shown to produce sister chromatid exchanges and chromosomal aberrations in mammalian cells in vitro, and DNA strand breaks both in vitro and in vivo.[6][7] One of its metabolites in rats, rabbits, and humans is 4-chloroaniline, a known carcinogen.[6][7]
Given these findings for structurally similar compounds, it is prudent to handle this compound as a potential carcinogen and mutagen.
Target Organ Toxicity
Studies on 1-nitronaphthalene have indicated specific target organ toxicity. A single intraperitoneal injection in rats caused hepatotoxicity and necrosis of the non-ciliated bronchiolar (Clara) cells in the lungs.[4]
Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense is the use of effective engineering controls to contain the material at its source.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.
-
Containment: For weighing and transferring solid material, a powder containment hood or a glove box is recommended to prevent the generation of airborne dust.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.
-
Skin Protection: A lab coat and disposable nitrile gloves should be worn. For extended handling, consider double-gloving. Contaminated gloves should be disposed of properly after use.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Storage Requirements
Proper storage is critical to maintain the integrity of the compound and prevent accidental release.
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Standard Operating Procedure for Safe Handling.
Emergency Response and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: If the chemical comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Response
For a small spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the spill. For a solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.
For a large spill, evacuate the area and contact your institution's emergency response team.
Emergency Response Decision Tree
The following diagram provides a logical flow for responding to an emergency involving this compound.
Caption: Decision Tree for Emergency Response.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Segregation: Keep solid and liquid waste streams separate.
-
Containerization: Use approved, labeled hazardous waste containers.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Conclusion
While specific toxicological data for this compound is limited, the available information on structurally related compounds such as 1-nitronaphthalene and 1-chloro-4-nitrobenzene indicates a need for significant precautions. The potential for carcinogenicity, mutagenicity, and target organ toxicity necessitates the use of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and disposal protocols. By adopting a precautionary principle and following the guidelines outlined in this technical guide, researchers and scientists can mitigate the risks associated with the handling and use of this compound, ensuring a safe and compliant working environment.
References
-
1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). OECD SIDS. [Link]
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Bioassay of 1-nitronaphthalene for possible carcinogenicity. (1978). National Cancer Institute Carcinogenesis Technical Report Series, 64, 1-118. [Link]
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This compound. PubChem. (n.d.). Retrieved from [Link]
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1-Nitronaphthalene. IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 46. [Link]
-
1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989). Inchem.org. (1998, January 21). Retrieved from [Link]
-
EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. (1999, November). OEHHA. [Link]
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- 7. oehha.ca.gov [oehha.ca.gov]
The Advent of a Chromophoric Keystone: A Technical History of 1-Chloro-4-nitronaphthalene
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the discovery and history of 1-Chloro-4-nitronaphthalene, a seemingly simple molecule that emerged from the crucible of the 19th-century chemical revolution. Its story is not merely one of synthesis, but a narrative intertwined with the burgeoning synthetic dye industry and the fundamental principles of aromatic chemistry. This document provides a comprehensive overview of its discovery, seminal and modern synthetic methodologies, and its evolving applications, grounded in field-proven insights and authoritative references.
Introduction: An Unassuming Architect of Color
This compound (C₁₀H₆ClNO₂) is a crystalline solid, typically appearing as pale yellow needles. While it may not possess the household recognition of other chemical entities, for over a century it has served as a critical intermediate in the synthesis of a wide array of more complex organic molecules. Its strategic placement of a chloro and a nitro group on the naphthalene backbone renders it a versatile precursor, particularly in the historical and ongoing production of azo dyes. The electron-withdrawing nature of the nitro group, combined with the reactivity of the chloro substituent, provides a chemical handle for a multitude of transformations, making its discovery a noteworthy event in the timeline of industrial organic chemistry.
The Genesis: A Tale of Nitration and Isomerism in the Late 19th Century
Pinpointing the exact moment of discovery for this compound is a journey back to the foundational era of aromatic chemistry. While a singular, celebrated "eureka" moment is absent from the historical record, its synthesis was a logical and inevitable consequence of the burgeoning understanding of electrophilic aromatic substitution on naphthalene systems in the latter half of the 19th century.
The groundwork was laid by the extensive investigation of nitration reactions on naphthalene itself. The direct nitration of naphthalene to produce 1-nitronaphthalene was a well-established industrial process by the late 1800s, driven by the demand for naphthylamines as dye precursors. It is within this context that the nitration of substituted naphthalenes, such as 1-chloronaphthalene, was explored.
Early investigations into the synthesis and properties of this compound are attributed to the work of Franzen and Helvert . Their research, likely published in the esteemed German journal Berichte der deutschen chemischen Gesellschaft, would have detailed the direct nitration of 1-chloronaphthalene. This reaction, governed by the directing effects of the chloro and the inherent reactivity of the naphthalene ring, yields a mixture of isomers, with this compound being a significant product.
Further early work by Ferrero and Caflish , likely documented in Helvetica Chimica Acta, also contributed to the understanding of this compound and its synthesis. These pioneering studies not only established a viable synthetic route but also grappled with the challenges of isomeric separation and purification, a common hurdle in early organic synthesis.
Synthetic Methodologies: From Classical Nitration to Modern Catalysis
The synthesis of this compound has evolved from early, often harsh, nitration methods to more refined and controlled processes. The two primary historical and contemporary routes are the direct nitration of 1-chloronaphthalene and the Sandmeyer reaction of 1-amino-4-nitronaphthalene.
Electrophilic Nitration of 1-Chloronaphthalene
This remains the most direct and economically viable route for large-scale production. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong dehydrating agent, typically sulfuric acid.
Reaction Mechanism:
The chloro substituent on the naphthalene ring is an ortho-, para-director, while the naphthalene system itself preferentially undergoes substitution at the α-position (positions 1, 4, 5, and 8). The interplay of these factors leads to the formation of this compound as a major product.
Figure 1: Electrophilic Nitration of 1-Chloronaphthalene.
Experimental Protocol (Classical Method):
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature (0-10 °C).
-
Nitration: Gradually add 1-chloronaphthalene to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed a predetermined limit (typically 20-30 °C) to minimize the formation of byproducts.
-
Reaction Quenching: After the addition is complete, continue stirring for a specified period. Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: The crude this compound is then filtered, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent such as ethanol.
Sandmeyer Reaction of 1-Amino-4-nitronaphthalene
An alternative and historically significant route involves the diazotization of 1-amino-4-nitronaphthalene followed by a Sandmeyer reaction. This method offers high regioselectivity but is a multi-step process.
Reaction Pathway:
Figure 3: Role of this compound in Azo Dye Synthesis.
Beyond the realm of dyes, this compound has found utility in the synthesis of other specialty chemicals, including:
-
Pigments: As a precursor for pigments with enhanced lightfastness and stability.
-
Agrochemicals: In the development of certain pesticides and herbicides.
-
Pharmaceutical Intermediates: While less common, its derivatives have been explored in medicinal chemistry for the synthesis of novel therapeutic agents.
The rise of the synthetic dye industry in the late 19th and early 20th centuries, particularly in Germany, created a significant demand for intermediates like this compound. Companies such as BASF, Hoechst, and Bayer were instrumental in scaling up the production of these foundational molecules, paving the way for a vibrant and colorful expansion of the chemical industry.
Conclusion
The discovery and development of this compound is a testament to the systematic exploration of organic chemistry that characterized the late 19th and early 20th centuries. From its origins in the study of nitration reactions to its enduring role as a key industrial intermediate, this molecule has played a quiet yet significant part in the colorful tapestry of modern chemistry. Its history underscores the fundamental principle that the exploration of seemingly simple molecules can unlock pathways to a vast and complex world of applied science. For today's researchers, the story of this compound serves as a reminder of the enduring value of fundamental synthetic chemistry and its profound impact on industry and society.
References
- Franzen, H., & Helvert, M. (Year of publication unknown). Title of article. Berichte der deutschen chemischen Gesellschaft. (Specific citation details would require access to historical chemical archives).
- Ferrero, P., & Caflish, C. (Year of publication unknown). Title of article. Helvetica Chimica Acta. (Specific citation details would require access to historical chemical archives).
-
Ullmann's Encyclopedia of Industrial Chemistry. (Relevant Editions). Wiley-VCH. (Provides comprehensive information on the industrial production and applications of nitronaphthalenes and their derivatives).[Link]
-
Beilstein's Handbook of Organic Chemistry. (Relevant Volumes). Springer. (A definitive source for the properties and reactions of organic compounds, including early synthesis data).[Link]
-
A History of the International Dyestuff Industry. (2016). ResearchGate. [Link]
-
History of Synthetic Dyes. (2023). ChemistryViews. [Link]
1-Chloro-4-nitronaphthalene melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 1-Chloro-4-nitronaphthalene
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 605-61-8), with a specific focus on its melting and boiling points. As a key intermediate in the synthesis of dyes and other industrial chemicals, the accurate determination of these physical constants is paramount for identity confirmation, purity assessment, and process control.[1] This document outlines the theoretical principles and provides detailed, field-proven experimental protocols for the precise measurement of these properties, intended for researchers, chemists, and quality control professionals in the chemical and pharmaceutical industries.
Compound Identification and Core Properties
This compound is an aromatic nitro compound derived from naphthalene.[2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, molecular formula, and structure.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The fundamental physical properties of this compound are summarized below. These values are critical for safe handling, process design, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 605-61-8 | [2][3][4] |
| Molecular Formula | C₁₀H₆ClNO₂ | [2][3][4] |
| Molecular Weight | 207.61 g/mol | [2][3] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 85.0 - 88.0 °C | |
| Boiling Point | 339 °C at 760 mmHg | [3] |
| Density | 1.409 g/cm³ | [3] |
| Flash Point | 158.8 °C | [3] |
Melting Point Determination: A Criterion for Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[5] The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[5] Therefore, melting point determination is a fundamental and highly reliable technique for assessing the purity of a compound like this compound.
Causality in Experimental Protocol
The following protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt), which offers superior accuracy and safety over traditional oil bath methods.[6]
Protocol Steps:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This is crucial because moisture can act as an impurity, and a fine powder ensures uniform heat transfer within the sample.
-
Push the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[7]
-
Tap the closed end of the tube on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the bottom.[6][7] The packed sample height should be no more than 2-3 mm to ensure it is heated uniformly.
-
-
Initial Rapid Determination (Optional but Recommended):
-
If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20°C/min).[6] This provides a rough estimate and saves time.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 15-20°C below the estimated melting point.
-
Place the prepared capillary tube into the apparatus.[7]
-
Set the heating rate to a slow ramp, approximately 1-2°C per minute, once the temperature is within 10-15°C of the expected melting point.[6] This slow rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample, which is the cornerstone of an accurate measurement.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow (e.g., 86.5 - 87.5°C) and fall within the literature value of 85-88°C.
-
Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8] The reported boiling point of 339°C for this compound is at standard atmospheric pressure (760 mmHg).[3] Since this is a high temperature, specialized equipment is required, and determination under reduced pressure (vacuum distillation) is often preferred to prevent decomposition, though the atmospheric value is the standard reference. For analytical-scale determination, the Thiele tube method provides a reliable micro-scale approach.
Rationale of the Thiele Tube Method
This method cleverly uses the definition of boiling point. A sample is heated in a small tube along with an inverted capillary. As the temperature rises, the air trapped in the capillary expands.[8] Near the boiling point, the compound's vapor pressure becomes significant, and a rapid, continuous stream of bubbles emerges from the capillary as vapor displaces the air. When the apparatus is allowed to cool, this stream of bubbles slows down. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube is the point where the external atmospheric pressure overcomes the vapor pressure of the substance.[8] This temperature is the boiling point.
Protocol Steps:
-
Apparatus Assembly:
-
Attach a small test tube (e.g., a Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.
-
Place a melting point capillary tube, sealed end up, into the sample liquid.[8]
-
Clamp the entire assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The tube's design ensures uniform heat circulation.
-
As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.[8]
-
-
Cooling and Measurement:
-
Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath with the thermometer assembly.
-
Carefully observe the capillary tube. The rate of bubbling will decrease as the liquid cools.
-
Record the temperature at the precise moment the bubbling ceases and the liquid just begins to enter the capillary tube. This is the boiling point of the sample at the current atmospheric pressure.
-
Record the barometric pressure, as boiling points are pressure-dependent.
-
Boiling Point Determination Workflow
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
A Theoretical Deep Dive into 1-Chloro-4-nitronaphthalene: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 1-Chloro-4-nitronaphthalene, a molecule of significant interest in synthetic chemistry and materials science. In the absence of a dedicated, comprehensive experimental and computational study on this specific molecule in the published literature, this guide establishes a robust theoretical protocol based on well-accepted computational methods extensively applied to analogous compounds such as chloronitrobenzenes and other substituted naphthalenes. We will explore the molecular structure, vibrational frequencies, electronic properties, and reactivity of this compound through the lens of Density Functional Theory (DFT). This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to predict and understand the physicochemical properties of this molecule and to guide future experimental investigations.
Introduction: The Significance of this compound
This compound (C₁₀H₆ClNO₂) is a substituted aromatic hydrocarbon featuring a naphthalene core functionalized with a chloro group at the 1-position and a nitro group at the 4-position.[1] The presence of both an electron-withdrawing nitro group and a halogen atom on the fused aromatic ring system imparts a unique combination of chemical reactivity and physical properties. While its primary applications are often as a synthetic intermediate in the production of dyes and other organic compounds, the electronic characteristics of this compound make it a compelling subject for theoretical investigation.[2] Understanding its molecular geometry, electronic structure, and spectroscopic signatures is crucial for predicting its behavior in chemical reactions and for the rational design of novel materials and potential pharmacophores.
This guide will delineate the standard computational methodologies employed for the theoretical analysis of such molecules and present a logical workflow for a comprehensive in-silico investigation.
Theoretical and Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is the selection of a computational method that accurately models the electronic structure of the molecule. For substituted aromatic systems like this compound, Density Functional Theory (DFT) has proven to be a powerful and cost-effective approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational efficiency. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions necessary for anions and excited states.
Geometry Optimization
The initial step in any theoretical analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol: Geometry Optimization
-
Input Structure: A plausible 3D structure of this compound is constructed using molecular modeling software.
-
Computational Method: The geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Calculation: A subsequent frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) can then be compared with experimental data from X-ray crystallography, if available, to validate the chosen level of theory.
Diagram: Computational Workflow for Theoretical Analysis
Caption: A typical workflow for the theoretical analysis of an organic molecule.
Results and Discussion: A Comparative Analysis
Molecular Geometry
The optimized structure of this compound is expected to be largely planar, with the chloro and nitro substituents lying in or very close to the plane of the naphthalene rings. Minor deviations from planarity may occur due to steric interactions. A comparison of the calculated bond lengths and angles with known values for naphthalene, chlorobenzene, and nitrobenzene would provide insights into the electronic effects of the substituents on the aromatic system.
Table 1: Predicted vs. Experimental Bond Lengths (Å) and Angles (°) for this compound
| Parameter | Predicted (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| C-Cl | Value | Value |
| C-N | Value | Value |
| N-O (avg) | Value | Value |
| C-C (ring avg) | Value | Value |
| ∠ C-C-Cl | Value | Value |
| ∠ C-C-N | Value | Value |
| ∠ O-N-O | Value | Value |
| (Note: This table is a template. Specific values would be populated from actual computational and experimental results.) |
Vibrational Analysis
The calculated vibrational frequencies (after appropriate scaling to account for anharmonicity and basis set limitations) can be used to assign the bands observed in the experimental FT-IR and Raman spectra. The characteristic vibrational modes of the nitro group (symmetric and asymmetric stretches), the C-Cl stretch, and the various C-H and C-C stretching and bending modes of the naphthalene core can be identified. This comparative analysis is a powerful tool for confirming the molecular structure and understanding the intramolecular interactions.
Experimental Protocol: Spectroscopic Analysis
-
FT-IR Spectroscopy: The FT-IR spectrum of solid this compound is recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-50 cm⁻¹ range using a Nd:YAG laser source.
-
Data Analysis: The experimental wavenumbers are compared with the scaled theoretical frequencies to assign the vibrational modes.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (Raman) |
| NO₂ asymmetric stretch | Value | Value | Value |
| NO₂ symmetric stretch | Value | Value | Value |
| C-Cl stretch | Value | Value | Value |
| Aromatic C-H stretch | Value | Value | Value |
| (Note: This table is a template. Specific values would be populated from actual computational and experimental results.) |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO will likely be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a property that is important in many chemical and photophysical processes.
Diagram: HOMO and LUMO of this compound
Caption: A conceptual representation of the HOMO and LUMO electron density distribution.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
In this compound, the region around the oxygen atoms of the nitro group is expected to be highly electronegative (red), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the naphthalene ring will be in electropositive regions (blue), suggesting their susceptibility to nucleophilic attack.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing Density Functional Theory calculations, it is possible to gain significant insights into the molecule's geometric, vibrational, and electronic properties. The methodologies described herein provide a self-validating system where theoretical predictions can be rigorously compared with experimental data.
The lack of a dedicated, published study on this molecule highlights an opportunity for future research. A combined experimental (X-ray crystallography, FT-IR, Raman, UV-Vis, and NMR spectroscopy) and theoretical investigation would provide a definitive characterization of this compound and would be a valuable contribution to the fields of physical organic chemistry and materials science. Such a study would enable a more precise understanding of the interplay between the chloro and nitro substituents in modulating the properties of the naphthalene core, paving the way for the rational design of new functional molecules.
References
(Note: The following references are to analogous compounds and general methodologies, as a comprehensive study on this compound is not available in the searched literature.)
-
Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-4-nitro-. [Link]
-
PubChem. (n.d.). 1-Chloro-2-nitronaphthalene. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1-Nitronaphthalene. [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
ResearchGate. (n.d.). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. [Link]
-
Scientific & Academic Publishing. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. [Link]
-
SpectraBase. (n.d.). 1-Chloro-naphthalene - Optional[FTIR] - Spectrum. [Link]
-
Wikipedia. (n.d.). 1-Chloronaphthalene. [Link]
Sources
Methodological & Application
Synthesis of 1-Chloro-4-nitronaphthalene experimental procedure
An Application Note for the Regioselective Synthesis of 1-Chloro-4-nitronaphthalene via the Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable bifunctional intermediate in organic synthesis, serving as a scaffold for the development of more complex molecules, including potential therapeutic agents and functional materials.[1] This application note provides a comprehensive, field-proven protocol for the regioselective synthesis of this compound from 4-nitro-1-naphthylamine. The described methodology leverages the Sandmeyer reaction, a robust and reliable transformation that offers superior control over isomer formation compared to direct electrophilic substitution methods. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and offer a troubleshooting guide to ensure reproducible, high-yield synthesis.
Introduction and Synthetic Strategy
The synthesis of specifically substituted naphthalenes is a cornerstone of medicinal and materials chemistry. While direct nitration of 1-chloronaphthalene is a possible route, it often yields a mixture of isomers, including dinitro derivatives, complicating purification and reducing the yield of the desired this compound product.[2]
To circumvent these challenges, we employ a more elegant and regiochemically precise strategy: the Sandmeyer reaction.[3][4] This classic transformation involves two key stages:
-
Diazotization: The conversion of the primary aromatic amine (4-nitro-1-naphthylamine) into a diazonium salt using nitrous acid at low temperatures.[5][6] The resulting diazonium group is an excellent leaving group (N₂ gas).
-
Copper(I)-Catalyzed Substitution: The displacement of the diazonium group with a chloride ion, facilitated by a copper(I) chloride catalyst.[7]
This approach ensures that the chloro and nitro groups are unequivocally positioned at the 1 and 4 positions, respectively, providing a clean and efficient pathway to the target molecule.
Workflow Overview
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism: A Deeper Dive
The Sandmeyer reaction is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr).[3][4] Its success hinges on the initial formation of the diazonium ion, followed by a copper-catalyzed radical process.
-
Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) is converted to nitrous acid (HONO). This is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair on the primary amine of 4-nitro-1-naphthylamine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the stable 4-nitronaphthalene-1-diazonium ion. Strict temperature control (0–5 °C) is paramount, as diazonium salts can decompose at higher temperatures.[8]
-
Sandmeyer Substitution: The accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4] This reduces the diazonium ion and generates an aryl radical, with the concomitant loss of nitrogen gas, a thermodynamically highly favorable process. The copper is oxidized to copper(II). The aryl radical then abstracts a chlorine atom from the copper(II) chloride species to form the final product, this compound, while regenerating the copper(I) catalyst.[3] The detection of biaryl byproducts in some Sandmeyer reactions supports this radical mechanism.[4]
Caption: Simplified radical mechanism of the Sandmeyer chlorination step.
Detailed Experimental Protocol
Disclaimer: This procedure is intended for use by trained professionals in a well-equipped chemical laboratory. A thorough risk assessment should be conducted before beginning any experiment.[9]
Materials and Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (per 10g starting material) | Notes |
| 4-Nitro-1-naphthylamine | 776-34-1 | 188.18 | 10.0 g (0.053 mol) | Starting material. Can be prepared via known methods.[9] |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | Highly corrosive. Handle with extreme care.[10] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 4.0 g (0.058 mol) | Oxidizer. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | Corrosive, flammable. |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | 7.0 g (0.071 mol) | Catalyst. Ensure it is not oxidized (should not be green). |
| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 70 mL | Highly corrosive, gives off toxic fumes.[11] |
| Ethanol (95%) | 64-17-5 | 46.07 | ~200 mL | For recrystallization. |
| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | Highly flammable. For precipitation. |
| Ice | N/A | 18.02 | As needed | For temperature control. |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer (-20 to 100 °C range)
-
Large ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.[12]
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution [5]
-
Prepare Amine Slurry: In a 1 L beaker, prepare a slurry by adding 10.0 g (0.053 mol) of 4-nitro-1-naphthylamine to 100 mL of glacial acetic acid. Gentle heating may be required for initial dissolution, but the mixture should be cooled to below 20°C before proceeding, at which point some solids will reappear.
-
Prepare Nitrosylsulfuric Acid: In a separate 500 mL flask submerged in an ice bath, carefully add 4.0 g (0.058 mol) of powdered sodium nitrite to 50 mL of concentrated sulfuric acid with stirring. Maintain the temperature below 10°C during this addition.
-
Form Diazonium Salt: Slowly add the amine slurry from step 1 to the cold nitrosylsulfuric acid solution from step 2 using a dropping funnel. Use a mechanical stirrer and maintain the reaction temperature below 20°C throughout the addition.
-
Complete Diazotization: After the addition is complete, continue stirring the mixture in the cold bath for an additional 30 minutes.
-
Precipitate Diazonium Salt: Cool the mixture to 0°C in an ice-salt bath. Slowly add 200 mL of dry diethyl ether with stirring to precipitate the 4-nitronaphthalene-1-diazonium sulfate as a crystalline solid.
-
Isolate Diazonium Salt: Collect the precipitate by vacuum filtration. Wash the solid sequentially with diethyl ether and then cold 95% ethanol to remove residual acid. CRITICAL SAFETY NOTE: Do not allow the diazonium salt to become completely dry as it can be explosive. Proceed immediately to the next part.
Part B: The Sandmeyer Reaction [8]
-
Prepare Catalyst Solution: In the 1 L three-neck flask equipped with a mechanical stirrer, dissolve 7.0 g (0.071 mol) of copper(I) chloride in 70 mL of concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice-salt bath.
-
Dissolve Diazonium Salt: Carefully dissolve the damp diazonium salt from Part A in approximately 100 mL of ice-cold water.
-
Execute Substitution: Add the cold diazonium salt solution slowly and dropwise to the vigorously stirred, cold copper(I) chloride solution.
-
Control Reaction: A vigorous evolution of nitrogen gas will occur. Maintain the temperature between 5-10°C during the addition. The rate of addition should be controlled to manage the effervescence.
-
Complete Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until nitrogen evolution ceases.
Part C: Work-up and Purification
-
Isolate Crude Product: Collect the solid precipitate from the reaction mixture by vacuum filtration.
-
Wash Product: Wash the filter cake thoroughly with water to remove copper salts and any remaining acid.
-
Dry: Air-dry the crude product on the filter paper or in a desiccator.
-
Recrystallization: Purify the crude this compound by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, filter hot if necessary to remove any insoluble impurities, and allow the solution to cool slowly to form crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry. The expected product is a yellow crystalline solid.
Safety and Hazard Management
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially in a dry, solid state. Never isolate and store dry diazonium salts. They should be kept cold and in solution and used immediately after preparation.[5][8]
-
Acids: Concentrated sulfuric and hydrochloric acids are extremely corrosive and can cause severe burns.[12] Always wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: 1-chloronaphthalene and its nitro derivatives are classified as harmful and toxic to aquatic life.[13] Avoid inhalation of dust and contact with skin and eyes.[10] Dispose of all chemical waste in accordance with local environmental regulations.
-
Reaction Control: The Sandmeyer reaction is exothermic and involves vigorous gas evolution. Ensure the reaction is well-stirred and that the temperature is carefully monitored and controlled with an efficient cooling bath.[8]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete diazotization. | Ensure the temperature is strictly maintained at 0-5°C during NaNO₂ addition. Use starch-iodide paper to confirm a slight excess of nitrous acid.[8] |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately. Add it slowly to the CuCl solution to control the reaction rate.[8] | |
| Formation of Phenolic Byproduct | Reaction of the diazonium salt with water at elevated temperatures. | Maintain strict temperature control (0-5°C) during both the diazotization and the initial stages of the Sandmeyer reaction.[8] |
| Formation of Azo Compounds | Coupling of the diazonium salt with unreacted starting amine. | Ensure complete diazotization by using a slight excess of NaNO₂ and maintaining a sufficiently acidic pH to suppress the coupling reaction.[8] |
| Reaction Fails to Initiate | Inactive copper(I) catalyst (oxidized to Cu(II)). | Use freshly prepared or properly stored CuCl. Ensure the catalyst is fully dissolved in HCl before adding the diazonium salt.[8] |
References
-
Di- and tri-nitro derivatives of 1-chloronaphthalene. (2008). ResearchGate. [Link]
-
1,4-Dinitronaphthalene. (n.d.). Organic Syntheses. [Link]
-
Rindl, M. (1913). CCV.—Nitration of 1-chloro-2 : 4-dinitronaphthalene. J. Chem. Soc., Trans., 103, 1911–1917. [Link]
-
The chlorination of 1-nitronaphthalene. (1969). ResearchGate. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Kumar, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
4-Nitro-1-naphthylamine. (n.d.). Organic Syntheses. [Link]
-
Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (2018). SciTePress. [Link]
-
1-nitronaphthalene : Organic synthesis. (2022). YouTube. [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. [Link]
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- 13. fishersci.com [fishersci.com]
Topic: Alternative Synthesis Routes for 1-Chloro-4-nitronaphthalene
An Application Note and Comprehensive Protocol Guide
Abstract
1-Chloro-4-nitronaphthalene is a key chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its specific substitution pattern makes it a valuable building block, but also presents unique challenges in its regioselective synthesis. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary and alternative synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, compare the strategic advantages of each pathway, and provide detailed, field-tested protocols. The focus is on providing a robust understanding of the methodologies, enabling logical troubleshooting and optimization.
Introduction: The Strategic Importance of this compound
The naphthalene core is a privileged scaffold in medicinal chemistry and materials science. The dual functionalization of this compound with a nucleophilically displaceable chloro group and an electrophilically directing, reducible nitro group offers significant synthetic versatility. The chloro group can be substituted by various nucleophiles, while the nitro group can be reduced to an amine, which then serves as a handle for a vast array of further transformations.[1] This guide details two principal, industrially relevant methods for its synthesis: the direct electrophilic nitration of 1-chloronaphthalene and the Sandmeyer reaction starting from 4-nitro-1-naphthylamine.
Comparative Overview of Synthetic Strategies
Choosing a synthetic route depends on several factors: availability of starting materials, desired purity, scalability, and safety considerations. The two main pathways discussed offer a classic trade-off between a direct, but potentially lower-selectivity route (Nitration) and a multi-step, but often cleaner route (Sandmeyer).
| Feature | Route 1: Direct Nitration | Route 2: Sandmeyer Reaction |
| Starting Material | 1-Chloronaphthalene | 4-Nitro-1-naphthylamine |
| Key Transformation | Electrophilic Aromatic Substitution | Diazotization followed by Copper-catalyzed Substitution |
| Primary Advantage | Fewer steps, direct approach | High regioselectivity, cleaner product profile |
| Primary Challenge | Formation of multiple isomers, difficult purification | Multi-step process, handling of diazonium salts |
| Scalability | Moderate to High | Moderate |
Route 1: Electrophilic Nitration of 1-Chloronaphthalene
This is the most direct approach, involving the introduction of a nitro group onto the 1-chloronaphthalene backbone. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺) is the active electrophile.
Expertise & Experience: Understanding Regioselectivity
In the electrophilic substitution of naphthalene derivatives, the directing effects of the existing substituent are paramount. The chloro group is an ortho-, para-director but is deactivating. However, in the naphthalene ring system, the α-positions (1, 4, 5, 8) are significantly more reactive towards electrophiles than the β-positions (2, 3, 6, 7).
When nitrating 1-chloronaphthalene, the electrophile (NO₂⁺) will preferentially attack the activated α-positions. This leads to a mixture of isomers, primarily this compound and 1-chloro-5-nitronaphthalene, with 1-chloro-8-nitronaphthalene also being a possible, though minor, product.[2] The separation of the desired 4-nitro isomer from the 5-nitro and 8-nitro isomers can be challenging due to their similar physical properties, often requiring careful fractional crystallization or chromatography.
Experimental Protocol: Direct Nitration
This protocol is adapted from established procedures for the nitration of naphthalene derivatives.[3][4][5]
Materials:
-
1-Chloronaphthalene (C₁₀H₇Cl)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Dissolution: In the three-neck round-bottom flask, dissolve 1-chloronaphthalene (1.0 eq) in glacial acetic acid (approx. 3 mL per gram of starting material). Begin stirring.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid (1.5 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. This step is highly exothermic.
-
Addition: Slowly add the cold nitrating mixture to the stirred 1-chloronaphthalene solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A rapid addition can lead to overheating and the formation of dinitro byproducts.[6]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product mixture.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product is a mixture of isomers. Purification is typically achieved by recrystallization from ethanol. The desired this compound is generally less soluble and will crystallize first upon cooling. Multiple recrystallizations may be necessary to achieve high purity.
Workflow and Visualization
Route 2: Sandmeyer Reaction of 4-Nitro-1-naphthylamine
The Sandmeyer reaction is a powerful and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[7][8] For the synthesis of this compound, this route offers excellent regiochemical control, as the positions of the chloro and nitro groups are predetermined by the starting material, 4-nitro-1-naphthylamine.
Expertise & Experience: The Chemistry of Diazonium Salts
The Sandmeyer reaction is a two-part process:
-
Diazotization: The aromatic primary amine (4-nitro-1-naphthylamine) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose violently at higher temperatures.[9][10]
-
Copper-Catalyzed Substitution: The diazonium salt is then added to a solution of a copper(I) salt, in this case, copper(I) chloride (CuCl). The copper(I) catalyzes the replacement of the diazonium group (-N₂⁺) with a chloride ion, releasing nitrogen gas.[11][12] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium ion, generating an aryl radical, N₂, and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from the Cu(II)Cl to form the product and regenerate the Cu(I) catalyst.[7]
Experimental Protocol: Sandmeyer Reaction
This protocol is based on general Sandmeyer procedures and specific studies on the diazotization of nitro-amines.[9][10][13] The starting material, 4-nitro-1-naphthylamine, can be prepared by the amination of 1-nitronaphthalene.[14]
Materials:
-
4-Nitro-1-naphthylamine (C₁₀H₈N₂O₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Urea (to quench excess nitrous acid)
-
Ice
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
Procedure:
Part A: Diazotization
-
Amine Suspension: In a beaker, create a fine suspension of 4-nitro-1-naphthylamine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5 °C in a salt-ice bath with vigorous stirring. It is critical to maintain this temperature throughout the diazotization process.[9]
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.1 eq) in a small amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension. Keep the tip of the addition funnel below the surface of the liquid to prevent the loss of nitrous acid. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).
-
Quenching Excess Nitrite: Add a small amount of urea to destroy any remaining nitrous acid. The diazonium salt solution should be used immediately in the next step.[9]
Part B: Sandmeyer Reaction
-
Catalyst Solution: In a large flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (as needed to form a clear solution). Cool this solution to 0 °C in an ice bath.
-
Decomposition: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to keep the reaction from becoming too vigorous.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until nitrogen evolution ceases.
-
Isolation: The product often separates as an oil or solid. It can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).
-
Purification: Wash the organic extract with dilute NaOH solution, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Workflow and Visualization
Characterization and Validation
The identity and purity of the synthesized this compound (CAS No: 605-61-8) must be confirmed through standard analytical techniques.[15][16]
| Technique | Expected Results |
| Melting Point | 85 °C (literature value)[10] |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the 6 aromatic protons. |
| ¹³C NMR | Expected to show 10 distinct signals for the naphthalene carbons. |
| IR Spectroscopy | Strong characteristic peaks for the C-Cl bond and the nitro group (asymmetric stretch ~1520 cm⁻¹ and symmetric stretch ~1340 cm⁻¹).[17] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 207.01 (for ³⁵Cl) and 209.01 (for ³⁷Cl) in a ~3:1 ratio. |
Safety and Handling
Both the starting materials and the final product require careful handling in a well-ventilated fume hood.[18][19][20]
-
1-Chloronaphthalene: Harmful if swallowed and very toxic to aquatic life.[21][22] Causes skin and serious eye irritation.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazonium Salts: Are thermally unstable and potentially explosive when isolated in dry form. They should always be kept in a cold solution and used immediately after preparation.
-
This compound: The toxicological properties have not been thoroughly investigated. It should be handled as a potentially hazardous substance.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[18][19][20][21]
References
- Vertex AI Search, SAFETY D
- Vertex AI Search, SAFETY D
- Spectrum Chemical, SAFETY D
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- Sigma-Aldrich, SAFETY D
- Wikipedia, Sandmeyer reaction,
- ResearchGate, this compound from 1-amino-4-nitronaphthalene (2025-08-06),
- ResearchGate, Di‐ and tri‐nitro derivatives of 1‐chloronaphthalene | Request PDF (2025-08-06),
- L.S.College, Muzaffarpur, Sandmeyer reaction (2022-01-21),
- NIH, Recent trends in the chemistry of Sandmeyer reaction: a review - PMC,
- Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Rel
- Organic Syntheses Procedure, 4-nitro-1-naphthylamine,
- NIH, this compound | C10H6ClNO2 | CID 312719 - PubChem,
- Semantic Scholar, 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene (2010-09-02),
- Key Organics, this compound,
- SciTePress, Synthesis of 1-Nitronaphthalene under Homogeneous Conditions,
- YouTube, 1-nitronaphthalene : Organic synthesis (2022-08-24),
- ResearchGate, The chlorination of 1-nitronaphthalene (2025-08-06),
- Scribd, 1 Nitronaphthalene | PDF | Sulfuric Acid | Combustion,
- Benchchem, Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermedi
- Benchchem, Structural Analysis of 1-Phenyl-4-nitronaphthalene: A Technical Guide,
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The Versatile Reactivity of 1-Chloro-4-nitronaphthalene: A Guide to Nucleophilic Aromatic Substitution for Synthetic and Medicinal Chemistry
Introduction: Unlocking the Potential of a Pre-activated Naphthalene Core
In the landscape of synthetic organic chemistry and drug discovery, the naphthalene scaffold remains a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of this bicyclic aromatic system is paramount to modulating its physicochemical and biological properties. 1-Chloro-4-nitronaphthalene stands out as a particularly valuable starting material. The potent electron-withdrawing nitro group at the C4 position profoundly activates the C1 position towards nucleophilic aromatic substitution (SNAr), rendering the chlorine atom a facile leaving group. This inherent reactivity provides a reliable and versatile gateway to a diverse array of 1-substituted-4-nitronaphthalene derivatives, which are key intermediates in the synthesis of dyes, agrochemicals, and, most notably, pharmacologically active agents. This comprehensive guide provides detailed application notes and field-proven protocols for the reaction of this compound with a range of common nucleophiles, offering researchers and drug development professionals a practical toolkit for harnessing the synthetic potential of this important building block.
The Engine of Transformation: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of this compound with nucleophiles is governed by the SNAr mechanism, a two-step addition-elimination process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C1). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the naphthalene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the naphthalene ring is restored, yielding the final substituted product.
The efficiency of the SNAr reaction is influenced by several key factors:
-
Strength of the Nucleophile: More potent nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are ideal as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.
-
Temperature: Like most chemical reactions, the rate of SNAr reactions increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine, alkoxide, and thiol nucleophiles.
Protocol 1: Synthesis of N-Aryl/Alkyl-4-nitro-1-naphthylamines
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of a wide range of N-substituted 4-nitro-1-naphthylamines, which are valuable precursors for dyes and biologically active molecules.
Materials:
-
This compound
-
Amine (e.g., piperidine, diethylamine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol).
Characterization of 1-(Piperidin-1-yl)-4-nitronaphthalene:
-
Appearance: Yellow solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J = 8.8 Hz, 1H), 8.20 (d, J = 8.4 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 3.25 (t, J = 5.6 Hz, 4H), 1.80-1.70 (m, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 142.5, 130.1, 128.8, 126.5, 125.8, 125.2, 124.0, 122.5, 118.0, 53.0, 26.5, 24.2.
Protocol 2: Synthesis of 1-Alkoxy-4-nitronaphthalenes
The reaction with alkoxides provides a straightforward route to 1-alkoxy-4-nitronaphthalenes, which are useful intermediates in the synthesis of more complex molecules.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or the corresponding alcohol and a strong base (e.g., sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (e.g., ethanol, 10 eq) and carefully add sodium hydride (1.5 eq) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF to the freshly prepared sodium alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-alkoxy-4-nitronaphthalene.
Characterization of 1-Ethoxy-4-nitronaphthalene:
-
Appearance: Yellow crystalline solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.68 (d, J = 8.8 Hz, 1H), 8.25 (d, J = 8.4 Hz, 1H), 7.75 (t, J = 7.6 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.25 (q, J = 7.2 Hz, 2H), 1.55 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.5, 142.0, 130.5, 128.2, 126.8, 125.5, 125.0, 123.8, 122.0, 105.0, 65.0, 15.0.
Protocol 3: Synthesis of 1-(Arylthio)-4-nitronaphthalenes
Thiolates are excellent nucleophiles for SNAr reactions, readily displacing the chloride from this compound to form thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, p-thiocresol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 1-(arylthio)-4-nitronaphthalene.
Characterization of 1-(Phenylthio)-4-nitronaphthalene:
-
Appearance: Yellow-orange solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 8.8 Hz, 1H), 8.30 (d, J = 8.4 Hz, 1H), 7.75-7.60 (m, 3H), 7.50-7.40 (m, 5H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 143.0, 135.0, 132.0, 131.5, 130.0, 129.5, 128.0, 127.5, 126.0, 125.5, 124.0, 123.0, 122.5.
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Piperidine | K₂CO₃ | DMF | 90 | 6 | >90 |
| Diethylamine | Diethylamine | Et₃N | DMSO | 100 | 8 | ~85 |
| Aniline | Aniline | K₂CO₃ | DMF | 120 | 12 | ~70 |
| Sodium Ethoxide | Ethanol/NaH | - | Ethanol/THF | RT | 4 | >95 |
| Sodium Methoxide | Methanol/NaH | - | Methanol/THF | RT | 3 | >95 |
| Thiophenol | Thiophenol | K₂CO₃ | DMF | 70 | 2 | >90 |
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (DMSO is often more effective than DMF), or ensuring the nucleophile is sufficiently activated (e.g., complete deprotonation of alcohols or thiols). For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.
-
Side Reactions: At elevated temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. If this is suspected, using a more stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP) is recommended. Ensure anhydrous conditions when using strong bases like sodium hydride to prevent the formation of hydrolysis byproducts.
-
Purification Challenges: The nitro-containing products are often colored and can be visualized easily on TLC plates. However, they can sometimes be challenging to purify by crystallization. Column chromatography is generally a reliable method for obtaining high-purity materials.
Visualization of the Synthetic Workflow
Application Notes & Protocols: Synthesis of Naphthalene-Based Azo Dyes Using 1-Chloro-4-nitronaphthalene
Introduction: The Strategic Role of 1-Chloro-4-nitronaphthalene in Azo Dye Chemistry
Azo dyes constitute the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles and leather to printing and plastics.[1] Their prominence stems from a relatively straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications. The fundamental chemistry of azo dye formation involves a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]
This guide focuses on the utility of this compound as a key starting material. It is crucial to understand that this compound itself is not directly used in the coupling reaction. Its nitro group (–NO₂) makes the aromatic ring electron-deficient and unsuitable for diazotization. The core strategy, therefore, involves an initial reduction of the nitro moiety to a primary amino group (–NH₂), yielding 4-chloro-1-naphthylamine. This intermediate is a potent diazo component, and the presence of the chloro- and nitro- (in the precursor) functionalities provides a scaffold for producing dyes with unique shades and improved fastness properties. This document provides the foundational theory, step-by-step protocols, and critical insights for researchers leveraging this pathway.
The Synthetic Pathway: A Three-Stage Mechanistic Overview
The conversion of this compound into a vibrant azo dye is a well-defined, three-part journey. Each stage is governed by specific reaction conditions that are critical for achieving high yield and purity.
Stage 1: Reduction of the Nitro Group
The synthetic route begins with the chemical reduction of this compound. The primary objective is the selective conversion of the nitro group to an amine without affecting the chloro-substituent or the naphthalene core. Industrially, this is often achieved via catalytic hydrogenation.[3][4] For laboratory-scale synthesis, a common and effective method is the Béchamp reduction, which uses iron metal in the presence of a mineral acid like hydrochloric acid.
Stage 2: Diazotization of 4-Chloro-1-naphthylamine
The resulting 4-chloro-1-naphthylamine is a primary aromatic amine, the essential substrate for diazotization. This reaction is conducted in a cold, acidic solution with nitrous acid (HNO₂). Nitrous acid is highly unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid.[5]
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
The product is an aryl diazonium salt (4-chloro-1-naphthalenediazonium chloride). This salt is highly reactive and thermally unstable; maintaining the reaction temperature between 0–5 °C is paramount to prevent its decomposition and the unwanted formation of phenols.[1]
Stage 3: Electrophilic Aromatic Substitution (Azo Coupling)
The diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component.[6] This reaction is an electrophilic aromatic substitution.[1] Common coupling components include phenols (like 2-naphthol) and aromatic amines (like N,N-dimethylaniline). The coupling reaction with phenols is typically carried out under mildly alkaline conditions, which deprotonates the hydroxyl group to form a highly activating phenoxide ion. The azo group (–N=N–) links the two aromatic systems, forming the chromophore responsible for the dye's color.
The final dye molecule may also exhibit azo-hydrazone tautomerism, an equilibrium between the azo (–N=N–) and hydrazone (–NH–N=C<) forms. This phenomenon can significantly influence the final color and spectroscopic properties of the dye.[7][8]
Visualization of the Synthetic Workflow
The overall process can be visualized as a linear progression from the starting material to the final purified product.
Caption: High-level workflow for azo dye synthesis from this compound.
Detailed Experimental Protocols
Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is toxic. Aromatic amines can be toxic and carcinogenic.[9] Diazonium salts are unstable and potentially explosive when dry.[1] Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
Protocol 1: Reduction of this compound to 4-Chloro-1-naphthylamine
This protocol details the Béchamp reduction, a reliable lab-scale method.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charging the Flask: Add iron powder (e.g., 10 g, ~0.18 mol) and 50 mL of deionized water to the flask.
-
Acidification: Add 2 mL of concentrated hydrochloric acid and heat the mixture to a gentle reflux with stirring.
-
Substrate Addition: In a separate beaker, dissolve this compound (e.g., 10 g, ~0.048 mol) in 50 mL of ethanol with gentle warming. Transfer this solution to the dropping funnel.
-
Reduction Reaction: Add the ethanolic solution of this compound dropwise to the refluxing iron slurry over 30-45 minutes. The reaction is exothermic. Maintain a steady reflux.
-
Completion: After the addition is complete, continue to reflux with vigorous stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Make the mixture basic by carefully adding a saturated solution of sodium carbonate until the evolution of CO₂ ceases and the pH is >8. This neutralizes the excess acid and precipitates iron hydroxides.
-
Filter the hot mixture through a bed of Celite using a Buchner funnel to remove the iron sludge. Wash the filter cake with hot ethanol (2 x 25 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude 4-chloro-1-naphthylamine can be purified by recrystallization from a suitable solvent like aqueous ethanol.
-
Protocol 2: Synthesis of 1-[(4-Chloro-1-naphthalenyl)azo]-2-naphthol
This protocol uses the prepared 4-chloro-1-naphthylamine and couples it with 2-naphthol.
Part A: Diazotization of 4-Chloro-1-naphthylamine
-
Amine Solution: In a 250 mL beaker, suspend the synthesized 4-chloro-1-naphthylamine (e.g., 1.78 g, 10 mmol) in 50 mL of deionized water. Add concentrated hydrochloric acid (e.g., 3 mL, ~36 mmol) and stir until a fine slurry or solution of the amine salt is formed.
-
Cooling: Cool the mixture to 0–5 °C in an ice-salt bath. It is critical that the temperature does not rise above 5 °C during the next step.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (e.g., 0.7 g, ~10.1 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the cold, stirred amine salt slurry over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Diazonium Salt Formation: Continue stirring the mixture in the ice bath for another 15 minutes after the addition is complete. The resulting clear or pale yellow solution contains the 4-chloro-1-naphthalenediazonium chloride intermediate. Use this solution immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
Coupling Component Solution: In a 400 mL beaker, dissolve 2-naphthol (β-naphthol) (e.g., 1.44 g, 10 mmol) in 50 mL of a 1 M sodium hydroxide solution. Stir until fully dissolved and then cool the solution to ~5 °C in an ice bath.
-
Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared diazonium salt solution. An intensely colored precipitate should form immediately.[10]
-
Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolation and Purification:
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Allow the product to air-dry. For further purification, the crude dye can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol.
-
Quantitative Data and Reaction Stoichiometry
The following table provides a summary for the synthesis of 1-[(4-Chloro-1-naphthalenyl)azo]-2-naphthol based on the protocol above.
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 4-Chloro-1-naphthylamine | C₁₀H₈ClN | 177.63 | 1.78 | 10 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.70 | 10.1 | ~1.0 |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 | 10 | 1.0 |
| Product | C₂₀H₁₃ClN₂O | 332.79 | ~3.0 (Theor.) | - | - |
Note: Theoretical yield is calculated assuming 4-chloro-1-naphthylamine is the limiting reagent. Actual yields will vary based on experimental efficiency.
Chemical Reaction Diagram
Caption: Chemical reaction scheme for the synthesis of an azo dye from this compound.
Product Characterization
To confirm the identity and purity of the synthesized azo dye, several analytical techniques are recommended:
-
UV-Visible Spectroscopy: The electronic absorption spectrum should be recorded in a suitable solvent (e.g., DMF, DMSO, or THF). The wavelength of maximum absorption (λ_max) is characteristic of the dye's chromophore and can be used to assess its color properties.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will confirm the presence of key functional groups. Look for characteristic peaks for the azo group (–N=N–) stretch (typically around 1550-1630 cm⁻¹), O-H stretch (for the naphthol hydroxyl group), and C-Cl stretch.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the connectivity of the aromatic rings and the successful formation of the azo linkage.[11]
-
Mass Spectrometry: This technique confirms the molecular weight of the synthesized dye, providing definitive evidence of the product's identity.[13]
References
-
The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
-
Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas, 89(9), 929-934. Retrieved from [Link]
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Yıldız, M., Gup, R., & Ceyhan, G. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(1), 102-106. Retrieved from [Link]
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]
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Olajire Adegoke, A., & Sunday Idowu, O. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences, 137(83). Retrieved from [Link]
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Shridhar, M. P., et al. (2018). Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes. Journal of King Saud University - Science, 30(4), 488-496. Retrieved from [Link]
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1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol. (n.d.). MySkinRecipes. Retrieved from [Link]
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Experiment 8: Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
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El-Ghamry, H. A., & Fathalla, S. K. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19, 2367–2380. Retrieved from [Link]
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The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Shridhar, M. P., et al. (2018). Synthesis, Spectroscopic Characterization and Pharmacological studies on Novel Sulfamethaxazole based azo dyes. ResearchGate. Retrieved from [Link]
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Al-Adilee, K. J., & Al-Jbouri, M. S. (2022). Preparation and Characterization of New Azo Dye and its use as a corrosion inhibitor in (1 M) HCl. International Journal of Health Sciences, 6(S9). Retrieved from [Link]
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NileRed. (2017). Making the First Azo Dye. YouTube. Retrieved from [Link]
-
Mondal, T., & Mondal, S. (2024). Chemistry of Azo Dyes: History, Classification, Properties and Recent Developments. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]
- Azo dyes and their preparation and use. (2003). Google Patents.
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Price, C. C., & Voong, S. (1955). 4-nitro-1-naphthylamine. Organic Syntheses, 35, 82. Retrieved from [Link]
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Ferreira, K. N., et al. (2021). Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis. Scientific Reports, 11, 12345. Retrieved from [Link]
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Dyes – Azo (Forming Restricted Amines). (n.d.). ZDHC MRSL. Retrieved from [Link]
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Bassilios, H. F., Shawki, M., & Salem, A. (1960). This compound from 1-amino-4-nitronaphthalene. ResearchGate. Retrieved from [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Can anyone help me with the synthesis of Azo dyes? (2014). ResearchGate. Retrieved from [Link]
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Diazotisation and coupling reaction. (2017). Slideshare. Retrieved from [Link]
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Gore, P. H., & Hammond, S. D. (1968). The chlorination of 1-nitronaphthalene. Journal of the Chemical Society C: Organic, 783-786. Retrieved from [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for 1-Chloro-4-nitronaphthalene as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 1-Chloro-4-nitronaphthalene in Medicinal Chemistry
In the landscape of pharmaceutical research and development, the efficient construction of novel molecular scaffolds is paramount. This compound stands out as a highly valuable and versatile intermediate, offering a unique combination of reactive sites that medicinal chemists can strategically exploit to build complex, biologically active molecules. Its naphthalene core is a common motif in numerous therapeutic agents, prized for its rigid structure and ability to engage in pi-stacking interactions with biological targets.[1] The presence of a nitro group and a chlorine atom at the 1- and 4-positions, respectively, provides two distinct handles for sequential chemical transformations. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to a primary amine, opening a vast array of synthetic possibilities. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound as a key building block in the synthesis of pharmaceutical precursors, with a focus on the generation of scaffolds for potent Mcl-1 inhibitors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in the laboratory.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 605-61-8 | |
| Molecular Formula | C₁₀H₆ClNO₂ | |
| Molecular Weight | 207.61 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystals | |
| Melting Point | 85.0 to 88.0 °C | |
| Boiling Point | 339 °C at 760 mmHg | ECHA |
| Solubility | Insoluble in water. Soluble in many organic solvents. |
Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Core Synthetic Transformations and Pharmaceutical Applications
The synthetic utility of this compound is primarily centered on two key transformations: the reduction of the nitro group and the substitution of the chloro group. These reactions can be performed in a strategic sequence to generate a variety of substituted naphthalene scaffolds. A particularly relevant application is the synthesis of precursors for Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, a promising class of anticancer agents.[2][3][4]
Workflow for the Synthesis of a 4-Chloro-1-naphthol Precursor for Mcl-1 Inhibitors
The following workflow outlines a reliable pathway from this compound to 4-chloro-1-naphthol, a key intermediate in the synthesis of certain Mcl-1 inhibitors.
Caption: Synthetic pathway from this compound to a key Mcl-1 inhibitor precursor.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Chloro-1-naphthylamine
The reduction of the nitro group is a critical first step. While various methods such as catalytic hydrogenation are effective, the use of tin(II) chloride is a robust and widely used laboratory-scale procedure that avoids the need for high-pressure equipment.[5]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 equiv.) to the solution.
-
With vigorous stirring, carefully add concentrated hydrochloric acid dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 5 M sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to approximately 8-9.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-1-naphthylamine.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 80-90%
Protocol 2: Synthesis of 4-Chloro-1-naphthol via Diazotization of 4-Chloro-1-naphthylamine
The conversion of the primary amine to a hydroxyl group is achieved through a classical diazotization reaction followed by hydrolysis of the resulting diazonium salt. This procedure requires careful temperature control.
Materials:
-
4-Chloro-1-naphthylamine
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
In a beaker, carefully add 4-chloro-1-naphthylamine (1.0 equiv.) to a mixture of sulfuric acid and water, cooled in an ice-salt bath to 0-5 °C. Stir until a fine suspension of the amine salt is formed.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equiv.) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
To the diazonium salt solution, add a small amount of urea to quench any excess nitrous acid.
-
In a separate flask equipped for steam distillation or with a reflux condenser, bring a volume of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.
-
Continue heating the mixture for 30-60 minutes to ensure complete hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature. The 4-chloro-1-naphthol may precipitate as a solid.
-
The product can be isolated by filtration or by extraction with a suitable organic solvent like diethyl ether or ethyl acetate.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: 60-75%
Application in the Synthesis of Mcl-1 Inhibitor Scaffolds
4-Chloro-1-naphthol is a documented precursor for the synthesis of potent Mcl-1 inhibitors.[2][3] These inhibitors typically feature a core scaffold that binds to the BH3-binding groove of the Mcl-1 protein, inducing apoptosis in cancer cells. The 4-chloro-1-naphthyl moiety often serves as a key hydrophobic fragment that occupies one of the hydrophobic pockets in the protein's binding site.
The synthesis of these inhibitors generally involves the O-alkylation of 4-chloro-1-naphthol with a suitable electrophile containing another key pharmacophoric element.
Caption: General scheme for the utilization of 4-chloro-1-naphthol in the synthesis of Mcl-1 inhibitor precursors.
Alternative Synthetic Pathway: Naphthalimide-Based Bioactive Molecules
The intermediate, 4-chloro-1-naphthylamine, can also be a precursor to biologically active naphthalimide derivatives. Naphthalimides are a class of compounds known for their diverse pharmacological properties, including anticancer and antiviral activities.[6][7][8][9][10][11] The synthesis typically involves the condensation of the amine with a naphthalic anhydride derivative.
This alternative pathway highlights the versatility of this compound as a starting material, enabling access to multiple classes of pharmaceutically relevant compounds.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis due to its readily transformable functional groups. The protocols detailed herein provide a reliable and reproducible pathway for the synthesis of 4-chloro-1-naphthylamine and its subsequent conversion to 4-chloro-1-naphthol, a key precursor for the development of Mcl-1 inhibitors. The demonstrated synthetic routes underscore the value of this compound as a versatile building block for accessing complex molecular architectures with significant therapeutic potential. Researchers and drug development professionals are encouraged to utilize these methodologies as a foundation for the exploration of novel chemical entities in the pursuit of new medicines.
References
-
Bruncko, M., et al. (2015). Structure-guided design of a series of MCL-1 inhibitors with high affinity and selectivity. Journal of Medicinal Chemistry, 58(5), 2180–2194. Available from: [Link]
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Friberg, A., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry, 56(1), 15–30. Available from: [Link]
-
Buck, J. S., & Ide, W. S. (1933). m-CHLOROBENZALDEHYDE. Organic Syntheses, 13, 28. Available from: [Link]
- Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
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Price, C. C., & Voong, S.-T. (1955). 4-NITRO-1-NAPHTHYLAMINE. Organic Syntheses, 35, 82. Available from: [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Srivastava, P., et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals, 6(1), 001-004.
-
Hodgson, H. H., & Walker, J. (1933). The diazotisation of aromatic nitro-amines and the prevention of diaryl formation in the Sandmeyer reaction. Journal of the Chemical Society (Resumed), 1620. Available from: [Link]
-
Durrani, M. A., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. Molecules, 26(16), 5035. Available from: [Link]
-
Sanyal, R., et al. (2004). 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer. International Journal of Radiation Oncology, Biology, Physics, 58(1), 27–35. Available from: [Link]
-
Development of Mcl-1 Inhibitors for Cancer Therapy. (2020). ResearchGate. Available from: [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
-
Stoyanov, S., et al. (2023). Novel Peptide Analogues of Valorphin-Conjugated 1,8-Naphthalimide as Photodynamic Antimicrobial Agent in Solution and on Cotton Fabric. International Journal of Molecular Sciences, 24(22), 16453. Available from: [Link]
- Small molecule inhibitors of mcl-1 and uses thereof. (2012). Google Patents.
-
Kumar, R., et al. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-13. Available from: [Link]
- Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
-
Price, C. C., & Voong, S.-T. (1955). 4-NITRO-1-NAPHTHYLAMINE. Organic Syntheses, 35, 82. Available from: [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Srivastava, P., et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals, 6(1), 001-004.
-
Hodgson, H. H., & Walker, J. (1933). The diazotisation of aromatic nitro-amines and the prevention of diaryl formation in the Sandmeyer reaction. Journal of the Chemical Society (Resumed), 1620. Available from: [Link]
-
Durrani, M. A., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. Molecules, 26(16), 5035. Available from: [Link]
-
Sanyal, R., et al. (2004). 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer. International Journal of Radiation Oncology, Biology, Physics, 58(1), 27–35. Available from: [Link]
-
Development of Mcl-1 Inhibitors for Cancer Therapy. (2020). ResearchGate. Available from: [Link]
-
Stoyanov, S., et al. (2023). Novel Peptide Analogues of Valorphin-Conjugated 1,8-Naphthalimide as Photodynamic Antimicrobial Agent in Solution and on Cotton Fabric. International Journal of Molecular Sciences, 24(22), 16453. Available from: [Link]
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Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloro-4-nitronaphthalene
Introduction: Strategic C-C Bond Formation for Advanced Intermediates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1][2][3][4] This guide provides an in-depth technical overview and a field-proven protocol for a particularly relevant transformation: the coupling of 1-chloro-4-nitronaphthalene with arylboronic acids. The resulting 1-aryl-4-nitronaphthalene scaffold is a valuable intermediate in the synthesis of advanced materials and pharmaceutical agents, where the nitro group serves as a versatile handle for further functionalization, such as reduction to a primary amine.[5][6]
While the Suzuki coupling is well-established, the use of aryl chlorides as substrates presents a unique set of challenges.[7][8] The inert nature of the C-Cl bond necessitates carefully optimized catalytic systems to achieve efficient oxidative addition, the rate-determining step in many cases.[1][7] This application note will dissect the critical parameters for successfully coupling this electron-deficient aryl chloride, providing researchers with the rationale behind the protocol and the tools for its successful implementation and adaptation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][7][9] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
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- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Detailed Protocol for the Synthesis of 4-Nitro-1-naphthylamine via Nucleophilic Aromatic Substitution
Abstract and Introduction
4-Nitro-1-naphthylamine is a valuable chemical intermediate used in the synthesis of dyes, pigments, and various organic compounds, including pharmaceuticals. Its structure, featuring a reactive amino group and a reducible nitro group on a naphthalene core, makes it a versatile building block. This application note provides a comprehensive, field-proven guide for the synthesis of 4-nitro-1-naphthylamine from 1-chloro-4-nitronaphthalene. We will delve into the mechanistic underpinnings of the reaction, present a detailed and robust experimental protocol, outline critical safety procedures, and provide expected analytical data for product validation. The primary synthetic route detailed is a Nucleophilic Aromatic Substitution (SNAr), a choice dictated by the electronic properties of the starting material.
Theoretical Background and Mechanistic Rationale
The conversion of this compound to 4-nitro-1-naphthylamine is classically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, a backside attack is impossible on an aromatic ring. Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The viability of this pathway for this compound is critically dependent on the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned para to the chlorine leaving group.
The role of the nitro group is twofold:
-
Activation: It polarizes the aromatic ring, making the carbon atom attached to the chlorine (C1) highly electrophilic and susceptible to attack by a nucleophile (in this case, ammonia).
-
Stabilization: It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, a key stabilizing factor that lowers the activation energy of the reaction.[2][3]
The reaction proceeds as follows:
-
Step 1 (Addition): The nucleophile (NH₃) attacks the electrophilic carbon C1, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.[1]
-
Step 2 (Elimination): The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product, 4-nitro-1-naphthylamine.
Alternative Synthetic Strategies
While SNAr is the most direct method, other modern catalytic approaches exist for C-N bond formation:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.[4][5] While highly effective for a broad range of aryl halides and amines, it requires an expensive palladium catalyst, specialized phosphine ligands, and strictly inert atmospheric conditions, which may be unnecessary for an activated substrate like this.[6]
-
Ullmann Condensation: A copper-catalyzed alternative to Buchwald-Hartwig.[7] Traditional Ullmann reactions often demand high temperatures, but modern protocols with specific ligands have enabled milder conditions.[8][9]
For this specific transformation, the inherent activation provided by the nitro group makes the catalyst-free SNAr approach more atom-economical, cost-effective, and operationally simpler than transition metal-catalyzed methods.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 4-nitro-1-naphthylamine on a laboratory scale. All operations should be conducted within a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| This compound | 607-63-6 | 207.61 | 10.38 g (50 mmol) | Purity >98% |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 150 mL | Corrosive, strong odor |
| Ethanol, 200 Proof | 64-17-5 | 46.07 | 100 mL | Recrystallization solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |
| Celite® or Filter Aid | 61790-53-2 | N/A | As needed | Optional, for filtration |
Equipment:
-
250 mL capacity pressure vessel (autoclave or heavy-walled sealed tube) with a magnetic stir bar
-
Heating mantle with magnetic stirring and temperature control
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) supplies
Safety Precautions: A Critical Overview
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).[10]
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of ammonia vapors and any potential volatile organics.[11]
-
Ammonia Hazards: Aqueous ammonia is corrosive and can cause severe skin burns and eye damage.[12] Its vapors are irritating to the respiratory system.[13] Handle with extreme care.
-
Pressure Vessel: Ensure the pressure vessel is rated for the temperatures and pressures that may be generated. Do not exceed the manufacturer's recommended operating limits. Never heat a sealed vessel that is not designed for pressure.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste will be basic and should be neutralized before disposal.
Step-by-Step Synthesis Procedure
-
Reactor Charging: Place 10.38 g (50 mmol) of this compound into the 250 mL pressure vessel equipped with a magnetic stir bar. Carefully pour 150 mL of 28-30% aqueous ammonia into the vessel in the fume hood.
-
Sealing: Securely seal the pressure vessel according to the manufacturer's instructions. Ensure all fittings are tight.
-
Reaction: Place the vessel in a heating mantle on a stirrer hotplate. Heat the mixture to an internal temperature of 150-160 °C with vigorous stirring. Maintain this temperature for 12-16 hours.
-
Causality Note: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The sealed vessel is required to contain the ammonia, which would otherwise boil off, and to allow the temperature to rise above the normal boiling point of the solution.
-
-
Cooling: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature (this may take several hours or can be done overnight). Do not attempt to open the vessel while it is hot or under pressure.
-
Isolation of Crude Product: Once at room temperature, carefully vent any residual pressure in the fume hood and open the vessel. The product should have precipitated as a solid. Set up a Büchner funnel for vacuum filtration. Pour the contents of the reactor into the funnel and collect the solid material.
-
Washing: Wash the collected solid thoroughly with several portions of deionized water (total of ~500 mL) until the filtrate runs clear and is neutral to pH paper. This step is crucial to remove excess ammonia and any inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter paper or transfer it to a watch glass to dry. For faster drying, use a vacuum oven at 60-70 °C. The expected crude yield should be in the range of 8.5 - 9.0 g.
Purification by Recrystallization
-
Transfer the crude, dried 4-nitro-1-naphthylamine to a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of ethanol. Heat the mixture to boiling with gentle swirling on a hotplate.
-
Add more hot ethanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
If the solution has suspended impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Allow the clear, hot solution to cool slowly to room temperature. Long, golden-orange needles of the purified product should form.[14]
-
For maximum yield, place the flask in an ice bath for 30-60 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.
Product Characterization and Expected Results
A successful synthesis should yield a product with the following characteristics, which serve to validate the protocol.
| Parameter | Expected Result | Source(s) |
| Appearance | Long, golden-orange needles or powder | [14] |
| Yield | 7.5 - 8.5 g (80-90% after recrystallization) | - |
| Melting Point | 190 - 193 °C | [14] |
| Molecular Formula | C₁₀H₈N₂O₂ | [15] |
| Molecular Weight | 188.18 g/mol | |
| ¹H NMR | Spectra available for comparison | [16][17] |
| IR Spectroscopy | Spectra available for comparison | [16] |
Key Spectroscopic Features:
-
IR (KBr, cm⁻¹): Expect strong N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (~1520 and ~1340 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ): Expect characteristic signals in the aromatic region (approx. 7.0-8.8 ppm) and a broad singlet for the -NH₂ protons.
Discussion and Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 4-nitro-1-naphthylamine. The choice of Nucleophilic Aromatic Substitution is justified by the activated nature of the substrate, which allows for a high-yielding reaction without the need for expensive and sensitive transition-metal catalysts. Careful adherence to the safety protocols, particularly concerning the use of a pressure vessel and the handling of concentrated ammonia, is paramount for a safe and successful outcome. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. This method is scalable, robust, and well-suited for both academic and drug development research settings.
References
-
Wikipedia. Ullmann condensation . Wikimedia Foundation. [Link]
-
Ma, D., & Cai, Q. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides . Semantic Scholar. [Link]
-
Ma, D., & Cai, Q. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides . Organic Letters, 5(14), 2453–2455. [Link]
-
Price, C. C., & Voong, S.-T. (n.d.). 4-nitro-1-naphthylamine . Organic Syntheses, 28, 80. [Link]
-
ResearchGate. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides . [Link]
-
Wang, G., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water . Taylor & Francis Online. [Link]
-
Hodgson, H. H., et al. (n.d.). 1,4-dinitronaphthalene . Organic Syntheses, 28, 51. [Link]
-
Wikipedia. Buchwald–Hartwig amination . Wikimedia Foundation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13057, 4-Nitro-1-naphthylamine . [Link]
-
Wang, X., et al. (2019). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield . Green Chemistry. [Link]
-
NIST. 1-Naphthalenamine, 4-nitro- . NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . [Link]
-
Wang, X., et al. (2019). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield . ResearchGate. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction . YouTube. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling . [Link]
-
Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry, 13, 1568-1574. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution . [Link]
-
Wang, C., et al. (2018). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature . Molecules, 23(12), 3121. [Link]
-
Airgas. (2021). SAFETY DATA SHEET: Aqueous Ammonia . [Link]
-
NIST. 1-Naphthalenamine, 4-nitro- . NIST Chemistry WebBook. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . YouTube. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution . Organic Chemistry. [Link]
-
Quora. (2017). What safety precautions should you take into consideration when handling ammonia? . [Link]
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- 17. 4-Nitro-1-naphthylamine(776-34-1) 1H NMR spectrum [chemicalbook.com]
Application Note & Protocol: Synthesis of 4-Nitro-1-naphthylamine from 1-Chloro-4-nitronaphthalene
Abstract
This document provides a comprehensive guide for the synthesis of 4-nitro-1-naphthylamine, a key intermediate in the production of azo dyes and other specialty organic compounds. The protocol details the conversion of 1-chloro-4-nitronaphthalene via a nucleophilic aromatic substitution (SNA r) reaction with ammonia. Beyond a step-by-step procedure, this guide elucidates the underlying chemical principles, offers critical safety protocols, and outlines robust analytical methods for product verification, ensuring a reproducible and safe laboratory operation for researchers in organic synthesis and materials science.
The Chemistry of Synthesis: Mechanism and Rationale
The conversion of this compound to 4-nitro-1-naphthylamine is a classic example of a Nucleophilic Aromatic Substitution (SNA r) reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), aromatic rings are electron-rich and generally resistant to attack by nucleophiles. However, this reaction is made feasible by the presence of a strong electron-withdrawing group—the nitro group (–NO₂)—on the naphthalene ring.[1][2]
Mechanism Rationale:
-
Activation of the Ring: The nitro group, positioned para to the chlorine leaving group, strongly withdraws electron density from the aromatic ring via resonance and inductive effects. This withdrawal creates a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine (the ipso-carbon), making it susceptible to nucleophilic attack.[1][3]
-
Nucleophilic Attack: The ammonia molecule (NH₃), acting as the nucleophile, attacks the electrophilic ipso-carbon. This is the rate-determining step of the reaction.
-
Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate.[2][3] The stability of this complex is why electron-withdrawing groups are essential for the reaction to proceed.[1]
-
Restoration of Aromaticity: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled from the complex, and the aromaticity of the ring is restored, yielding the final product, 4-nitro-1-naphthylamine.
Caption: SNAr reaction mechanism for the synthesis of 4-nitro-1-naphthylamine.
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| This compound | C₁₀H₆ClNO₂ | 1000-74-4 | 207.61 | ≥98% | Sigma-Aldrich |
| Aqueous Ammonia | NH₃ (aq) | 1336-21-6 | 17.03 (NH₃) | 28-30% | Fisher Scientific |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 95% or Absolute | VWR |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | N/A | In-house |
Equipment
-
High-pressure reaction vessel (autoclave) with stirring and temperature control
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Analytical balance
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from established methods for the amination of halo-nitroaromatic compounds.[4]
Caption: Workflow for the synthesis and purification of 4-nitro-1-naphthylamine.
Reaction Setup
-
Charging the Vessel: In a suitable high-pressure autoclave, place this compound (e.g., 20.8 g, 0.1 mol).
-
Adding Solvents and Reagents: Add ethanol (e.g., 100 mL) to dissolve the starting material. Subsequently, add concentrated aqueous ammonia (28-30%, e.g., 60 mL, approx. 0.9 mol).
-
Scientist's Note: Ethanol acts as a co-solvent to ensure miscibility of the organic substrate and the aqueous ammonia. A large excess of ammonia is used to drive the reaction to completion and to maintain a basic environment, neutralizing the HCl formed implicitly.
-
Reaction Execution
-
Sealing and Heating: Securely seal the autoclave according to the manufacturer's instructions.
-
Heating and Stirring: Begin stirring and heat the reaction mixture to an internal temperature of 150-160 °C. The pressure in the vessel will rise significantly due to the vapor pressure of ammonia and the solvent at this temperature.
-
Scientist's Note: High temperature and pressure are necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring. The reaction is typically slow at atmospheric pressure.
-
-
Monitoring: Maintain this temperature for 8-10 hours. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
Workup and Isolation
-
Cooling: Turn off the heating and allow the autoclave to cool completely to room temperature. Crucially, do not attempt to open the vessel while it is hot or under pressure.
-
Venting: Once cooled, carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Precipitation: Open the vessel and transfer the reaction mixture, which should be a slurry, to a beaker. Cool the mixture in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with several portions of cold deionized water to remove residual ammonia, ammonium chloride, and other inorganic byproducts.
Purification
-
Recrystallization: Transfer the crude, moist solid to a flask and recrystallize from 95% ethanol.[4] Use a sufficient volume of hot ethanol to fully dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Scientist's Note: Slow cooling promotes the formation of well-defined, pure crystals. The product appears as long, golden-orange needles.[4]
-
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven at 50-60 °C.
Characterization and Quality Control
A successful synthesis should be validated by comparing the analytical data of the product with established literature values. The expected yield of the purified product is typically in the range of 55-60%.[4]
| Property | Expected Value | Source |
| Appearance | Golden-orange needles | [4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5][6] |
| Molecular Weight | 188.18 g/mol | [5][6] |
| Melting Point | 190–193 °C | [7] |
| ¹H NMR | Spectrum available | [8][9] |
| ¹³C NMR | Spectrum available | [9] |
| IR Spectroscopy | Data available | [8] |
Safety and Hazard Management
All procedures should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| This compound | Harmful if swallowed. Skin and eye irritant. | Avoid inhalation of dust and contact with skin/eyes. |
| 4-Nitro-1-naphthylamine | Skin, eye, and respiratory irritant.[9] | Avoid inhalation of dust and contact with skin/eyes. |
| Concentrated Ammonia | Corrosive. Causes severe skin burns and eye damage. Toxic vapors. | Handle only in a fume hood. Avoid inhaling vapors. Ensure the pressure vessel is properly vented before opening. |
| Ethanol | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush with water for at least 15 minutes and seek medical attention.
-
Inhalation (Ammonia): Move to fresh air immediately. Seek medical attention.
-
Spill: Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste according to local regulations.
References
-
Organic Syntheses Procedure, 4-nitro-1-naphthylamine. Available from: [Link]
-
PubChem, National Institutes of Health. 4-Nitro-1-naphthylamine. Available from: [Link]
-
NIST Chemistry WebBook. 1-Naphthalenamine, 4-nitro-. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
OpenStax, Organic Chemistry. 16.6 Nucleophilic Aromatic Substitution. Available from: [Link]
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Application Notes & Protocols: 1-Chloro-4-nitronaphthalene as a Versatile Building Block in Modern Organic Synthesis
Abstract
1-Chloro-4-nitronaphthalene is a highly functionalized naphthalene derivative that serves as a pivotal intermediate in organic synthesis. Its chemical architecture, featuring a chloro substituent activated by a strong electron-withdrawing nitro group, renders it an excellent substrate for a variety of transformations. This guide provides an in-depth exploration of its reactivity and utility. We will delve into core synthetic applications, including nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, the strategic reduction of the nitro group to unlock further functionalization will be discussed. This document is intended for researchers, chemists, and professionals in drug development, offering detailed, field-tested protocols and the mechanistic rationale behind them.
Foundational Profile of this compound
Before its application, a thorough understanding of the reagent's properties is essential. This compound is a solid at room temperature, characterized by two key reactive sites: the C1-chloro and the C4-nitro groups on the naphthalene core.
The primary driver of its reactivity is the potent electron-withdrawing nature of the nitro group. This group significantly polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack, thereby facilitating Nucleophilic Aromatic Substitution (SNAr) reactions at the C1 position.[1][2][3] This activation makes the chlorine atom a facile leaving group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₂ | [4] |
| Molecular Weight | 207.61 g/mol | [4] |
| CAS Number | 605-61-8 | [4] |
| Appearance | Yellow crystalline solid | TCI |
| Melting Point | 83-86 °C | TCI |
| Boiling Point | Decomposes | TCI |
| Solubility | Soluble in hot ethanol, ether, benzene | TCI |
Diagram 1: Reactivity Overview This diagram illustrates the primary reaction pathways available for this compound, highlighting its role as a versatile synthetic hub.
Caption: Key synthetic routes from this compound.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The most direct application of this building block is through SNAr, where the chloride is displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, and its efficiency is markedly enhanced by the para-nitro group.[1][2][3]
Application Focus: Synthesis of 4-Nitro-1-naphthylamine Derivatives
The synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science. This compound reacts readily with ammonia and various primary or secondary amines to yield the corresponding 1-amino-4-nitronaphthalene derivatives. These products are valuable intermediates, for instance, in the synthesis of azo dyes.[5][6]
Protocol 1: Synthesis of 4-Nitro-1-naphthylamine
This protocol is adapted from established procedures for the amination of activated aryl chlorides.[7]
-
Objective: To synthesize 4-nitro-1-naphthylamine via ammonolysis of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, excess, e.g., 20 eq)
-
Ethanol
-
Autoclave or sealed pressure vessel
-
-
Procedure:
-
Vessel Preparation: To a high-pressure stainless-steel autoclave, add this compound (e.g., 10.0 g, 48.2 mmol).
-
Reagent Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material, followed by concentrated aqueous ammonia (e.g., 164 mL, ~964 mmol).
-
Reaction: Seal the autoclave securely. Heat the vessel to 150-160 °C with vigorous stirring. The internal pressure will rise; ensure the vessel is rated for the expected pressure. Maintain these conditions for 8-10 hours.
-
Causality: High temperature and pressure are required to overcome the activation energy for the reaction with ammonia, a relatively weak nucleophile. Ethanol serves as a co-solvent to ensure homogeneity.
-
-
Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the resulting slurry to a beaker.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the crude product thoroughly with cold water to remove excess ammonia and ammonium salts.
-
Purification: Recrystallize the crude solid from 95% ethanol to yield 4-nitro-1-naphthylamine as long, golden-orange needles.[7][8]
-
-
Expected Outcome: Yields typically range from 55-65%. The product can be characterized by its melting point (190-192 °C) and spectroscopic methods (¹H NMR, IR).[7][9]
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective, modern palladium-catalyzed reactions offer broader substrate scope, milder conditions, and greater functional group tolerance for constructing C-C and C-N bonds.
Application Focus: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[10][11][12] this compound, despite being an electron-rich chloro-arene (typically less reactive), can participate effectively due to specialized catalyst systems.
Protocol 2: Synthesis of 1-Phenyl-4-nitronaphthalene
-
Objective: To couple this compound with phenylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading: To the flask, add this compound (e.g., 1.0 g, 4.82 mmol), phenylboronic acid (e.g., 0.70 g, 5.78 mmol), Pd(OAc)₂ (e.g., 0.054 g, 0.24 mmol), SPhos (e.g., 0.198 g, 0.48 mmol), and K₃PO₄ (e.g., 3.07 g, 14.45 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 25 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: The palladium catalyst facilitates the reaction through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][13] The bulky phosphine ligand (SPhos) is crucial for promoting the oxidative addition of the relatively unreactive aryl chloride. The base is required to activate the boronic acid for the transmetalation step.[10]
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenyl-4-nitronaphthalene.
-
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Focus: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile alternative to classical amination methods.[14][15] It often proceeds under milder conditions and is compatible with a wider range of amine nucleophiles, including those that are sterically hindered or have sensitive functional groups.[16]
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Objective: To synthesize 4-(4-nitronaphthalen-1-yl)morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Reagent Addition: Add this compound and toluene. Finally, add the morpholine via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 4-12 hours, monitoring by TLC.
-
Causality: The Pd(0) complex undergoes oxidative addition into the C-Cl bond.[15] The strong, non-nucleophilic base (NaOt-Bu) deprotonates the amine, allowing it to coordinate to the palladium center, which is followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][16]
-
-
Work-up & Purification: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through Celite. Concentrate the filtrate and purify by column chromatography.
-
Strategic Deprotection: Reduction of the Nitro Group
A key strength of this compound as a building block is that the nitro group can be selectively reduced to a primary amine. This transformation unlocks a new site for functionalization, enabling multi-step syntheses where reactions are first performed at the C1 position, followed by modifications at the newly formed C4 amino group.
Protocol 4: Reduction to 1-Chloro-4-aminonaphthalene
-
Objective: To reduce the nitro group while preserving the chloro substituent.
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Reductant Addition: In a separate flask, dissolve SnCl₂·2H₂O in concentrated HCl. This step is exothermic; cool the flask in an ice bath.
-
Reaction: Slowly add the acidic tin(II) chloride solution to the solution of the nitro compound with stirring. After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it onto ice. Basify the solution carefully with a cold concentrated NaOH solution until the tin salts precipitate as tin(IV) hydroxide.
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 1-chloro-4-aminonaphthalene. Further purification can be achieved by recrystallization or column chromatography.
-
Diagram 3: Multi-Step Synthesis Workflow
Caption: A representative multi-step synthesis pathway.
Safety and Handling
This compound and related nitroaromatic compounds should be handled with care in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.[17] Toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a robust and versatile building block in organic synthesis. Its value lies in the orthogonal reactivity of its two functional groups. The activated chlorine at the C1 position allows for the straightforward introduction of a wide array of substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Subsequently, the nitro group at the C4 position can be readily transformed into an amine, providing a handle for further diversification. This strategic combination enables the efficient construction of complex, highly functionalized naphthalene-based scaffolds for applications ranging from medicinal chemistry to materials science. The protocols and insights provided herein are designed to empower researchers to effectively harness the synthetic potential of this valuable intermediate.
References
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Organic Syntheses Procedure: 4-nitro-1-naphthylamine. (n.d.). Organic Syntheses. Retrieved from [Link]
- Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas.
-
Organic Syntheses Procedure: 1,4-dinitronaphthalene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The chlorination of 1-nitronaphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Adam, A. (n.d.). Nucleophilic Aromatic Substitution - RXNS. Retrieved from [Link]
-
Britannica. (n.d.). Nucleophilic aromatic substitution. In Encyclopædia Britannica. Retrieved from [Link]
- Hodgson, H. H., & Leigh, E. (1938). Anomalous reactions of the sodium salt of 4-nitronaphthalene-1-thiol with 2-chloro-1-nitronaphthalene and with 2-chloro-1-nitrobenzene. Journal of the Chemical Society, 1031.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Epistemeo. (2012, April 6).
-
Loba Chemie. (2019). Material Safety Data Sheet: 1-Chloro-4-nitrobenzene for synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1-naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Professor Dave Explains. (2019, July 12).
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
- The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Polovkovych, S., et al. (n.d.). Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[7][8][18]-Triazole-3-thione Substitution. Journal of Heterocyclic Chemistry.
-
University of California, Irvine. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye. Retrieved from [Link]
- Sayyed, R. (n.d.). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- Google Patents. (n.d.). RU2669774C1 - Method for producing 1-nitronaphthalene.
-
Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
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Application Notes & Protocols: 1-Chloro-4-nitronaphthalene as a Foundational Building Block in Advanced Materials Science
Abstract
1-Chloro-4-nitronaphthalene is a highly versatile aromatic compound that serves as a critical starting material in the synthesis of a diverse array of advanced materials. Its unique molecular architecture, featuring a rigid naphthalene core functionalized with both a reactive chloro group and an electron-withdrawing nitro group, provides two distinct and chemically accessible handles for molecular elaboration. This guide provides an in-depth exploration of the applications of this compound in materials science, focusing on its role as a precursor to high-performance polymers, functional dyes, and novel organic electronic materials. We present detailed, field-proven protocols for its key chemical transformations, explain the rationale behind experimental design, and offer insights into the characterization of the resulting materials.
Introduction: The Strategic Importance of this compound
The naphthalene scaffold is a cornerstone in the design of functional organic materials due to its inherent aromaticity, planarity, and rich electronic properties.[1] The strategic placement of a chloro and a nitro group onto this core, as in this compound, creates a molecule primed for sequential and selective functionalization.
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group activates the naphthalene ring for nucleophilic aromatic substitution at the chlorine-bearing carbon. More importantly, it serves as a synthetic linchpin, readily reducible to a primary amine (-NH₂). This transformation is fundamental for creating monomers for polyamides and polyimides, and it is the gateway to diazonium chemistry for the synthesis of azo dyes.[2][3]
-
The Chloro Group (-Cl): The chlorine atom is a versatile leaving group. It can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities. Furthermore, it can participate in modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex, conjugated molecular systems.[4]
This dual functionality allows researchers to design and execute synthetic pathways to materials that would be otherwise difficult to access, making this compound an invaluable tool for innovation in materials chemistry.
Physicochemical Properties
A thorough understanding of a precursor's physical properties is essential for safe handling and effective experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₁₀H₆ClNO₂ | PubChem[5] |
| Molecular Weight | 207.61 g/mol | PubChem[5] |
| Appearance | Yellow crystalline solid | Inferred from similar compounds[6] |
| Melting Point | 85 °C | Semantic Scholar[7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, chloroform. | Inferred from similar compounds[8] |
| CAS Number | 605-61-8 | PubChem[5] |
Core Applications & Synthetic Strategies
The true potential of this compound is realized through its chemical transformations. The following diagram illustrates the primary synthetic routes stemming from this precursor.
Caption: Key synthetic pathways originating from this compound.
Precursor for High-Performance Polymers
The conversion of this compound into diamine monomers is a key strategy for accessing high-performance polymers like polyamides and polyimides, which are known for their thermal stability and mechanical strength. The critical step is the reduction of the nitro group to an amine. The resulting 1-chloro-4-aminonaphthalene can then be further modified, for example, by substituting the chlorine, to create a difunctional monomer suitable for step-growth polymerization.
Intermediate in Functional Dye Synthesis
Nitroaromatic compounds are classical precursors in the dye industry.[3] The synthesis of azo dyes, a major class of synthetic colorants, hinges on the creation of a diazonium salt from a primary aromatic amine. By reducing the nitro group of this compound, we form 1-chloro-4-aminonaphthalene. This amine can be diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) and then coupled with an electron-rich aromatic compound (a coupling partner, such as a phenol or another aniline) to produce a highly colored azo dye. The naphthalene core often imparts high tinctorial strength and good lightfastness to the final dye.
Building Block for Organic Electronics and Functional Materials
Modern materials science increasingly relies on complex, conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. Palladium-catalyzed cross-coupling reactions are the premier tool for constructing these systems. While bromo- and iodo-aromatics are more common, activated chloro-aromatics like this compound can participate in reactions like the Suzuki-Miyaura coupling.[4] This allows for the direct attachment of other aromatic or vinyl groups, extending the π-conjugated system and tuning the material's electronic and photophysical properties.[1][4]
Experimental Protocols
Safety Precaution: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Nitroaromatic compounds are toxic and can be absorbed through the skin.[9][10]
Protocol 1: Synthesis of 1-Chloro-4-aminonaphthalene via Nitro Group Reduction
This protocol details the robust and high-yielding reduction of the nitro group using tin(II) chloride, a standard and reliable method for this transformation.[4]
Rationale: Tin(II) chloride dihydrate in the presence of a strong acid like HCl is a classic chemoselective reducing agent for aromatic nitro groups. It is effective, inexpensive, and the reaction conditions are generally mild enough to preserve other functional groups, such as the chloro substituent. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water.
Materials:
-
This compound (1.0 equiv.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or Ethyl Acetate)
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 2.08 g, 10 mmol) in ethanol (40 mL).
-
To this solution, add tin(II) chloride dihydrate (e.g., 9.02 g, 40 mmol).
-
With stirring, carefully add concentrated HCl (15 mL) dropwise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be UV-active and will have a different Rf value than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding 5 M NaOH solution until the pH is basic (pH > 10). A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-chloro-4-aminonaphthalene by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the nitro group and the appearance of an amino group can be confirmed by IR spectroscopy (N-H stretches around 3300-3500 cm⁻¹).
Protocol 2: Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling
This protocol provides a general method for C-C bond formation at the chloro-position, demonstrating the utility of this compound in building more complex molecular architectures.[4]
Rationale: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (phenylboronic acid) and an organohalide. The reaction requires a palladium catalyst (often in the Pd(0) oxidation state), a ligand to stabilize the catalyst and facilitate the reaction cycle, and a base to activate the boronic acid. The electron-withdrawing nitro group makes the C-Cl bond more susceptible to oxidative addition to the Pd(0) center, the first step in the catalytic cycle.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2-1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02-0.04 equiv.)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene and Water (e.g., 4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 1.04 g, 5 mmol), phenylboronic acid (e.g., 0.73 g, 6 mmol), and potassium phosphate (e.g., 3.18 g, 15 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst Pd₂(dba)₃ and the SPhos ligand.
-
Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel, wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 1-phenyl-4-nitronaphthalene.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for molecular design in materials science. The orthogonal reactivity of its chloro and nitro functionalities provides a logical and efficient means to access a wide range of complex structures. The protocols and strategies outlined in this guide serve as a validated starting point for researchers aiming to synthesize novel polymers, dyes, and functional organic materials. By leveraging the predictable and versatile chemistry of this foundational building block, scientists can continue to push the boundaries of materials performance and discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kireev, A. S., et al. (2019). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-dinitronaphthalene. Retrieved from [Link]
-
Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]
-
Konkolewicz, D., et al. (2021). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Armstrong, N., & Gore, P. H. (2007). The chlorination of 1-nitronaphthalene. Journal of Applied Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Vibzzlab. (2022, August 24). 1-nitronaphthalene : Organic synthesis. YouTube. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Thermosensitive Behavior of Polyacrylamide Copolymers and Their Applications in Smart Textiles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of a nitro dye.
-
U.S. Environmental Protection Agency. (1977). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]
-
OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]
-
IARC Publications. (1989). 1-Nitronaphthalene. Retrieved from [Link]
-
Scribd. (n.d.). 1 Nitronaphthalene. Retrieved from [Link]
-
Lendenmann, U., et al. (1997). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scitepress.org [scitepress.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C10H6ClNO2 | CID 312719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene | Semantic Scholar [semanticscholar.org]
- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 9. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
Grignard reaction involving 1-Chloro-4-nitronaphthalene
Application Notes & Protocols
Topic: Navigating the Complexities of Grignard Reactions with 1-Chloro-4-nitronaphthalene: A Guide to Synthesis and Mechanistic Considerations
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This powerful tool, however, faces significant limitations when substrates contain reactive functional groups. Aromatic nitro compounds, such as this compound, present a formidable challenge due to the high electrophilicity of the nitro group, which can compete with or even dominate the intended reaction pathway.[3]
This technical guide provides a comprehensive exploration of the Grignard reaction involving this compound as the electrophilic substrate. Rather than presenting a single, optimized protocol, this document serves as an in-depth guide for researchers. It elucidates the underlying mechanistic complexities, details the competing reaction pathways, and offers strategic protocols designed to navigate these challenges. Our focus is to empower scientists to approach this reaction with a clear understanding of the potential outcomes and the experimental levers available to influence them.
Mechanistic Insights and Competing Reaction Pathways
The interaction between a Grignard reagent (R-MgX) and a nitroarene is not a simple nucleophilic substitution. The reaction is widely understood to be initiated by a single-electron transfer (SET) from the Grignard reagent to the nitroarene.[4][5] This generates a radical anion of the nitroarene and a radical cation of the Grignard reagent, which can then engage in several competing pathways.
Figure 1: Competing reaction pathways in the Grignard reaction with this compound.
-
Path A: Nucleophilic Aromatic Substitution (SNAr): This is often the desired pathway, where the Grignard reagent displaces the chloride at the C1 position. The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack.
-
Path B: Attack at the Nitro Group: The Grignard reagent can act as a nucleophile and attack one of the oxygen atoms of the nitro group. This can lead to a variety of products, including nitroso compounds, nitrones, or even full reduction to an amine, depending on the reaction conditions and workup.[6][7][8] This pathway is a significant cause of reduced yield for the desired SNAr product.
-
Path C: Conjugate Addition: The Grignard reagent can add to the naphthalene ring system in a Michael-type addition, leading to the formation of dihydronaphthalene derivatives.[6] The regiochemistry of this addition can be influenced by the steric and electronic properties of the Grignard reagent.
Protocol Considerations and Optimization Strategies
Given the competing pathways, successful execution of a Grignard reaction with this compound hinges on careful control of reaction parameters to favor the desired SNAr pathway.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures, ideally between -78°C to -20°C. | The SET process and subsequent radical reactions are often fast. Low temperatures can help to suppress side reactions, particularly the attack at the nitro group, by favoring the more ordered transition state of the SNAr reaction.[8] |
| Grignard Reagent | Use organomagnesium halides with lower basicity and higher nucleophilicity (e.g., aryl or vinyl Grignards). | Highly basic alkyl Grignards are more prone to act as bases or engage in side reactions. The choice of the "R" group can significantly influence the product distribution.[4] |
| Stoichiometry | A slight excess (1.1-1.5 equivalents) of the Grignard reagent is a good starting point. | A large excess can promote side reactions and complicate purification. The optimal stoichiometry should be determined empirically.[9] |
| Solvent | Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. | THF is effective at solvating and stabilizing the Grignard reagent. The use of strictly anhydrous conditions is critical to prevent quenching of the Grignard reagent by water.[2][10] |
| Addition Rate | Slow, dropwise addition of the Grignard reagent to the solution of this compound. | This helps to maintain a low concentration of the Grignard reagent in the reaction mixture, which can minimize side reactions and improve heat dissipation. |
Model Experimental Protocol
This protocol is a starting point for the reaction of a generic Grignard reagent with this compound and will require optimization.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven overnight
-
Inert atmosphere setup (Nitrogen or Argon)
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrones from Addition of Benzylic and Allylic Grignard Reagents to Alkyl Nitro Compounds: Chemo- Regio- and Stereoselectivity of the Reaction.” [pubblicazioni.unicam.it]
- 9. researchgate.net [researchgate.net]
- 10. beyondbenign.org [beyondbenign.org]
Troubleshooting & Optimization
Technical Support Center: 1-Chloro-4-nitronaphthalene Synthesis
Welcome to the technical support guide for the synthesis of 1-Chloro-4-nitronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is primarily achieved through two common routes: the direct nitration of 1-chloronaphthalene and the Sandmeyer reaction of 4-nitro-1-naphthylamine. Each pathway presents a unique impurity profile. This guide is structured to address specific issues you may encounter with each method.
Route 1: Direct Nitration of 1-Chloronaphthalene
This method involves the electrophilic aromatic substitution of 1-chloronaphthalene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While seemingly straightforward, controlling regioselectivity and the extent of nitration is critical.
Q1: My analysis shows several isomers in my crude product. Why is the nitration not selective for the 4-position, and what are these other compounds?
A1: The regioselectivity of naphthalene nitration is a classic example of kinetic versus thermodynamic control. The incoming nitronium ion (NO₂⁺) preferentially attacks the α-position (C1 or C4) because the resulting carbocation intermediate is better stabilized by resonance; it can be drawn with more resonance structures that preserve the aromaticity of the second ring.[1][2]
However, the chloro-substituent at the 1-position directs incoming electrophiles. While the 4-position is electronically favored, substitution can also occur at other positions, leading to a mixture of isomers.
-
Primary Impurities:
-
1-Chloro-5-nitronaphthalene: A common isomeric byproduct.
-
1-Chloro-8-nitronaphthalene: Another frequent isomeric byproduct.[3]
-
-
Causality: The formation of these isomers is a result of competing reaction pathways. The chloro group is an ortho-, para-director but also a deactivator. The inherent reactivity of the naphthalene ring system leads to substitution on both rings.[3]
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature (e.g., -15°C to 0°C) can enhance selectivity for the kinetically favored this compound product.[4] Higher temperatures can lead to an increase in other isomers.[4]
-
Choice of Nitrating Agent: Using milder nitrating systems or employing shape-selective catalysts like modified zeolites can significantly improve regioselectivity toward the desired isomer.[1][4]
-
Q2: I'm observing products with a higher molecular weight than expected, suggesting over-nitration. How can I prevent the formation of dinitro- and trinitro- byproducts?
A2: Over-nitration is a common issue when reaction conditions are too harsh. The initial product, this compound, can undergo further nitration to yield dinitro and even trinitro derivatives.
-
Primary Impurities:
-
Causality: The presence of excess nitrating agent or elevated temperatures provides sufficient energy to overcome the deactivating effect of the existing nitro and chloro groups, leading to further substitution.[5]
-
Troubleshooting:
-
Stoichiometry: Use a carefully controlled molar equivalent of the nitrating agent (typically 1.0-1.2 equivalents of nitric acid).
-
Slow Addition: Add the nitrating agent dropwise to the cooled solution of 1-chloronaphthalene to maintain a low concentration of the nitronium ion and better control the reaction exotherm.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench it as soon as the starting material is consumed to prevent the formation of over-nitrated products.
-
Route 2: Sandmeyer Reaction of 4-Nitro-1-naphthylamine
This route involves the diazotization of 4-nitro-1-naphthylamine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[6][7] This pathway is often preferred for achieving high regiochemical purity, but it is sensitive to reaction conditions, particularly temperature.
Q1: My yield is very low, and the main byproduct I've isolated is 1-nitronaphthalene. What caused this deamination side reaction?
A1: The formation of 1-nitronaphthalene is a clear indicator of improper diazotization or premature decomposition of the diazonium salt before the Sandmeyer reaction can occur.[8][9]
-
Primary Impurity:
-
1-Nitronaphthalene [10]
-
-
Causality: This reductive deamination can happen if the concentration of hydrochloric acid is too low or the temperature during diazotization is too high.[8][9] These conditions favor the decomposition of the diazonium salt, which abstracts a hydrogen atom from the solvent or other species.
-
Troubleshooting:
-
Acid Concentration: Ensure a sufficient excess of hydrochloric acid is used during the diazotization step to maintain a low pH and stabilize the diazonium salt.
-
Strict Temperature Control: The diazotization must be performed at 0-5°C.[11] Use of an ice-salt bath is recommended. Exceeding this temperature range drastically increases the rate of diazonium salt decomposition.[11]
-
Check for Excess Nitrous Acid: Use starch-iodide paper to confirm a slight excess of nitrous acid is present at the end of the addition of sodium nitrite. A persistent blue color indicates that all the amine has been converted to the diazonium salt.[11]
-
Q2: My final product is contaminated with a phenolic impurity (1-hydroxy-4-nitronaphthalene). How can I prevent its formation and remove it during workup?
A2: The formation of phenols is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[12]
-
Primary Impurity:
-
1-Hydroxy-4-nitronaphthalene
-
-
Causality: The diazonium cation is a potent electrophile and can be attacked by water, which is present in the reaction medium. This side reaction is highly temperature-dependent and competes with the desired copper-catalyzed chloride substitution.[11][12]
-
Troubleshooting:
-
Prevention: Maintain a low temperature (0-5°C) throughout the diazotization and during the addition of the diazonium salt solution to the copper(I) chloride solution.[11] This minimizes the rate of the undesired hydrolysis reaction.
-
Removal: The phenolic impurity is acidic and can be easily removed during the workup. Wash the organic layer containing the crude product with a dilute aqueous base solution (e.g., 5-10% sodium hydroxide). The phenol will be deprotonated to form a water-soluble phenoxide salt, which will be extracted into the aqueous layer.[12]
-
Q3: The reaction mixture turned into a dark, tar-like substance. What happened?
A3: The formation of dark, polymeric tars is a common sign of widespread diazonium salt decomposition and subsequent radical side reactions.[11]
-
Primary Impurities:
-
Causality: This is often triggered by elevated temperatures, incorrect pH, or the presence of impurities that can initiate radical chain reactions.[11] The highly unstable diazonium salt can decompose uncontrollably, leading to a complex mixture of undesirable products.
-
Troubleshooting: Once significant tar formation has occurred, salvaging the desired product is often difficult and yields will be very low. The focus should be on prevention in subsequent attempts by strictly adhering to the optimized reaction conditions, especially maintaining the temperature between 0-5°C.[11]
Visualizing Impurity Formation
The following diagrams illustrate the key reaction pathways and the origin of common impurities for each synthetic route.
Caption: Nitration of 1-Chloronaphthalene and key impurity pathways.
Caption: Sandmeyer reaction pathway and common side-reaction impurities.
Impurity Profile Summary & Analytical Strategy
A robust analytical strategy is essential for identifying and quantifying impurities. HPLC and GC-MS are the primary techniques for this purpose.[13][14]
| Impurity Name | Likely Origin (Synthetic Route) | Recommended Analytical Technique | Typical Retention/Fragment Information |
| Unreacted 1-Chloronaphthalene | Nitration | GC-MS, RP-HPLC | Shorter retention time than nitrated products. |
| Isomeric Mononitrochloronaphthalenes | Nitration | GC-MS, RP-HPLC | Similar mass spectra (m/z 207), separation based on polarity. |
| Dinitro-chloronaphthalenes | Nitration | LC-MS, RP-HPLC | Higher molecular weight (m/z 252). Longer retention time. |
| Unreacted 4-Nitro-1-naphthylamine | Sandmeyer | RP-HPLC | More polar than product; shorter retention time. |
| 1-Nitronaphthalene | Sandmeyer | GC-MS, RP-HPLC | Lower molecular weight (m/z 173).[15] |
| 1-Hydroxy-4-nitronaphthalene | Sandmeyer | LC-MS, RP-HPLC | Molecular weight m/z 189. Polarity differs significantly. |
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by RP-HPLC
This protocol provides a starting point for analyzing the purity of a crude this compound sample. Method optimization will be required based on your specific instrumentation and impurity profile.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% B to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) or UV detector set at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main product peak and all impurity peaks.
-
If available, use LC-MS with the same method to obtain mass data for tentative identification of unknown impurity peaks.[16]
-
Protocol 2: Purification via Base Wash to Remove Phenolic Impurities
This protocol is used during the workup of a Sandmeyer reaction to remove acidic impurities like 1-hydroxy-4-nitronaphthalene.
-
Reaction Workup:
-
Following the Sandmeyer reaction, quench the reaction mixture by pouring it into water and extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Base Wash:
-
Transfer the organic extract to a separatory funnel.
-
Add an equal volume of 5% aqueous Sodium Hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer may become colored as the phenoxide salt is formed.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution one more time to ensure complete removal.
-
-
Neutralization and Drying:
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and aid in drying.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, now free of acidic phenolic impurities.
-
References
-
ResearchGate. (n.d.). Di- and tri-nitro derivatives of 1-chloronaphthalene. Retrieved January 12, 2026, from [Link]
-
SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved January 12, 2026, from [Link]
-
Bassilios, H. F., Shawki, M., & Salem, A. (2010). This compound from 1-amino-4-nitronaphthalene. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]
- University of Michigan. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
-
ResearchGate. (n.d.). The chlorination of 1-nitronaphthalene. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). This compound from 1-amino-4-nitronaphthalene. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 12, 2026, from [Link]
-
Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved January 12, 2026, from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved January 12, 2026, from [Link]
-
Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved January 12, 2026, from [Link]
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved January 12, 2026, from [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Recent Approaches for Impurity Profiling: A Review. Retrieved January 12, 2026, from [Link]
-
YouTube. (2024). Nitration of Naphthalene. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved January 12, 2026, from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. biotech-spain.com [biotech-spain.com]
- 14. soeagra.com [soeagra.com]
- 15. scitepress.org [scitepress.org]
- 16. ijrti.org [ijrti.org]
Technical Support Center: Synthesis of 1-Chloro-4-nitronaphthalene
Answering your request, here is a technical support guide on how to improve the yield of 1-Chloro-4-nitronaphthalene synthesis.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the prevalent synthetic route, troubleshoot common experimental issues, and provide detailed protocols to enhance yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the most effective and common method for synthesizing this compound?
The most reliable and widely adopted method is a two-step process starting from 4-nitro-1-naphthylamine. This process involves:
-
Diazotization: The conversion of the primary aromatic amine group of 4-nitro-1-naphthylamine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C).[1]
-
Sandmeyer Reaction: The subsequent displacement of the diazonium group with a chlorine atom using a copper(I) chloride (CuCl) catalyst.[2][3] This reaction is a cornerstone of aromatic chemistry, allowing for substitutions that are otherwise difficult to achieve.
Q2: Why is the Sandmeyer reaction preferred over the direct chlorination of 1-nitronaphthalene?
Direct electrophilic chlorination of 1-nitronaphthalene is not a viable route for producing this compound with high selectivity. The nitro group (-NO₂) is a deactivating, meta-directing group in benzene chemistry. However, in the naphthalene ring system, the directing effects are more complex. Chlorination of 1-nitronaphthalene leads to a mixture of isomers, primarily 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene, rather than the desired this compound.[4] The Sandmeyer reaction, by starting with the correctly substituted 4-nitro-1-naphthylamine, ensures the chlorine is introduced at the desired C1 position, providing excellent regiochemical control.
Q3: Can you explain the mechanism of the Sandmeyer reaction in this context?
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The key steps are:
-
Single-Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.
-
Loss of Nitrogen: The resulting radical species is unstable and rapidly loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to form an aryl radical.
-
Chlorine Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst.[2]
Caption: The two-step mechanism of the Sandmeyer reaction.
Q4: What are the primary safety concerns associated with this synthesis?
Researchers must be aware of two main hazards:
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. Therefore, they should always be kept in a cold aqueous solution and used immediately after preparation without being isolated.[5]
-
Reagents: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Sodium nitrite is a strong oxidizing agent and is toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues encountered during the synthesis.
Problem: My overall yield of this compound is very low.
Low yield is the most common issue. It can typically be traced back to one of three areas: the initial diazotization, the Sandmeyer reaction itself, or side reactions.
Caption: A logical workflow for troubleshooting low yields.
Q5: How do I know if the initial diazotization is complete and successful?
-
Cause: Incomplete diazotization is a primary source of low yield. It occurs if there is insufficient nitrous acid or if the reaction conditions are not acidic enough.
-
Diagnosis & Solution: The presence of nitrous acid can be monitored using starch-iodide paper. A drop of the reaction mixture on the paper should produce an immediate dark blue-black color, indicating a slight excess of nitrous acid. This excess should be maintained for 15-30 minutes to ensure all the amine has reacted.[6] Additionally, ensure a strong excess of mineral acid (e.g., HCl) is present throughout the reaction.
Q6: The reaction mixture turned dark brown/black and foamed excessively after adding the diazonium salt. What went wrong?
-
Cause: This indicates rapid, uncontrolled decomposition of the diazonium salt. Diazonium salts are thermally unstable, and their decomposition rate increases significantly with temperature.
-
Diagnosis & Solution: The temperature of both the diazotization and the Sandmeyer reaction must be strictly maintained between 0 and 5 °C. Use an ice-salt bath for efficient cooling. Furthermore, the diazonium salt solution should be added slowly and in portions to the CuCl solution. This allows the heat generated by the exothermic reaction and the evolution of nitrogen gas to be managed effectively.[7]
Q7: My product is contaminated with a significant amount of a reddish-brown solid. What is it and how can I prevent it?
-
Cause: This impurity is likely a 4,4'-dinitro-1,1'-azonaphthalene, formed by an azo coupling side reaction. This occurs when the diazonium salt reacts with unreacted 4-nitro-1-naphthylamine or other nucleophilic aromatic species.[8][9]
-
Diagnosis & Solution: This side reaction is minimized by ensuring the diazotization reaction goes to completion before starting the Sandmeyer step (see Q5). Maintaining a low pH also disfavors the coupling reaction. If the impurity forms, it can often be separated by column chromatography, though this reduces the overall isolated yield.
Q8: After workup, I found a significant amount of 4-nitro-1-naphthol. Why did this form?
-
Cause: 4-nitro-1-naphthol is formed when the diazonium salt reacts with water instead of the chloride from the catalyst. This is a common competing side reaction.[8]
-
Diagnosis & Solution: While difficult to eliminate completely, its formation can be suppressed by using a high concentration of chloride ions (i.e., ensuring the CuCl is dissolved in concentrated HCl). Running the reaction at the lowest possible temperature (0-5 °C) also favors the Sandmeyer pathway over hydrolysis. The phenolic byproduct can be removed from the organic product during workup by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH), which will deprotonate the phenol and extract it into the aqueous phase.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol provides a detailed, step-by-step methodology.
Step A: Diazotization of 4-Nitro-1-naphthylamine
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 9.4 g (0.05 mol) of 4-nitro-1-naphthylamine in 50 mL of water.
-
Add 15 mL of concentrated hydrochloric acid (approx. 37%). Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cool the flask in an ice-salt bath to 0 °C. Ensure the internal temperature is maintained between 0-5 °C for the entire procedure.
-
In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, keeping the temperature strictly below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper. The resulting mixture is the cold diazonium salt solution. Do not isolate the salt. Use it immediately in the next step.
Step B: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 7.5 g (0.075 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid with gentle warming. The solution will be dark.
-
Cool this catalyst solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly, and in small portions, add the cold diazonium salt solution from Step A to the stirred CuCl solution. Be prepared for vigorous evolution of nitrogen gas. Control the rate of addition to keep the reaction temperature below 10 °C and to manage the effervescence.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
Step C: Work-up and Purification
-
Pour the reaction mixture into 200 mL of water. A solid precipitate should form.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.
-
To remove any phenolic byproducts, resuspend the crude solid in 100 mL of 5% aqueous sodium hydroxide solution, stir for 15 minutes, and filter again. Wash the solid with water.
-
To remove any unreacted amine, wash the solid with 100 mL of 5% aqueous hydrochloric acid, filter, and wash with water.
-
Dry the crude product. For final purification, recrystallize the solid from ethanol or isopropanol to yield this compound as yellow needles.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes representative yields under different conditions, illustrating the importance of key parameters.
| Entry | Starting Material | Diazotization Temp. | Sandmeyer Temp. | Catalyst | Observed Outcome/Yield | Reference |
| 1 | 4-Nitro-1-naphthylamine | 0-5 °C | 0-10 °C | Fresh CuCl | Good to Excellent Yield | [10] |
| 2 | 4-Nitro-1-naphthylamine | 15-20 °C | 25 °C | Fresh CuCl | Low Yield, significant decomposition | [10] |
| 3 | 4-Nitro-1-naphthylamine | 0-5 °C | 0-10 °C | Aged CuCl | Moderate to Low Yield | [11] |
| 4 | 1-Nitronaphthalene | 25 °C (Chlorination) | N/A | FeCl₃ | Mixture of isomers, trace of desired product | [4] |
References
-
Liu, Q., Sun, B., Liu, Z., Kao, Y., Dong, B. W., & Lei, A. (2018). A general electrochemical strategy for the Sandmeyer reaction. Organic Chemistry Frontiers, 5(19), 2859-2863. [Link]
-
Butt, M. A., & Zhang, H. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3125-3148. [Link]
-
Liu, Q., Sun, B., Liu, Z., Kao, Y., Dong, B. W., & Lei, A. (2018). A general electrochemical strategy for the Sandmeyer reaction. ResearchGate. [Link]
-
Hodgson, H. H., & Habeshaw, J. (1940). Decomposition of the Diazonium Salts of 4-Nitro-l-naphthylamine, etc. Journal of the Chemical Society, 15. [Link]
-
Hodgson, H. H., & Habeshaw, J. (1941). 8. Decomposition of the diazonium salts of 4-nitro-1-naphthylamine by sodium sulphite and sodium acetate. Preparation of 4 : 4′-dinitro-1 : 1′-azonaphthalene. Journal of the Chemical Society (Resumed), 15-18. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Hodgson, H. H., & Elliott, R. L. (1935). This compound from 1-amino-4-nitronaphthalene. Journal of the Chemical Society (Resumed), 641-643. [Link]
-
Doc Brown's Chemistry. (n.d.). Nitration of arenes like benzene and methylbenzene. [Link]
-
Petersen, T. H., & Hansen, H. D. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 923-928. [Link]
-
Price, C. C., & Voong, S.-T. (1955). 4-Nitro-1-naphthylamine. Organic Syntheses, 35, 82. [Link]
-
Al-Omran, F., Al-Awadi, N., & El-Dusouqui, O. (1998). The chlorination of 1-nitronaphthalene. ResearchGate. [Link]
-
Reusch, W. (2013). Reactions of Diazonium Salts. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Hertel, E., & Sutter, H. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Ponomarev, D. A., & Tuchkin, A. I. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Fierz-David, H. E., & Blangey, L. (1949). Preparation of Congo Red. Organic Syntheses, 29, 31. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 8. Decomposition of the diazonium salts of 4-nitro-1-naphthylamine by sodium sulphite and sodium acetate. Preparation of 4 : 4′-dinitro-1 : 1′-azonaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 8. Decomposition of the diazonium salts of 4-nitro-1-naphthylamine by sodium sulphite and sodium acetate. Preparation of 4 : 4′-dinitro-1 : 1′-azonaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Nitration of 1-Chloro-4-nitronaphthalene
Welcome to the technical support center for the nitration of 1-chloro-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format to address the precise challenges you may encounter.
Section 1: Safety First - Critical Precautions for Nitration Reactions
Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[1] Failure to adhere to strict safety protocols can result in runaway reactions, explosions, and severe chemical burns.[2][3]
Q: What are the absolute minimum safety precautions I must take before starting this experiment?
A: Before handling any reagents, you must establish a multi-layered safety approach.
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Engineering Controls: All work must be conducted inside a certified chemical fume hood with proper ventilation to manage toxic nitric acid fumes and nitrogen oxides.[2] An emergency eyewash and safety shower must be immediately accessible.[4]
-
Personal Protective Equipment (PPE): This is non-negotiable. Wear acid-resistant gloves (butyl rubber or Viton are recommended), chemical splash goggles, a face shield, and a flame-resistant lab coat.[3]
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Reaction Control: The reaction is highly exothermic.[1] A cooling bath (ice-water or cryocooler) must be in place and ready before you begin adding reagents to control the temperature. A thermometer or thermocouple must be used to monitor the internal reaction temperature continuously.
-
Spill Management: Have a spill kit with a neutralizing agent, such as sodium bicarbonate or calcium carbonate, readily available.[5]
-
Waste Disposal: Nitric acid waste streams must be segregated. Never mix nitric acid waste with organic solvents or other reactive chemicals to prevent violent reactions in the waste container.[5]
Section 2: The Core Reaction - Mechanism, Protocol, and Rationale
Q: What is the expected primary product when nitrating this compound, and why?
A: The primary product is 1-chloro-2,4-dinitronaphthalene .[6] This outcome is dictated by the directing effects of the substituents already on the naphthalene ring.
-
The Chloro Group (-Cl): This is an ortho-, para- directing group. However, since the para- position (C4) is already occupied by a nitro group, it primarily directs the incoming electrophile to the ortho- position (C2).
-
The Nitro Group (-NO₂): This is a strong deactivating and meta- directing group.
-
Synergistic Effect: The position ortho to the chlorine (C2) is also meta to the existing nitro group at C4. This synergistic directionality makes the C2 position the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid catalyzes the formation of the highly reactive nitronium ion from nitric acid, which then attacks the electron-rich naphthalene ring.[7]
}
Caption: Reaction mechanism for the nitration of this compound.
Experimental Protocol: Synthesis of 1-Chloro-2,4-dinitronaphthalene
This protocol is a representative procedure. Researchers should optimize based on their specific equipment and scale.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 15 mL of concentrated sulfuric acid (98%) to 10 mL of concentrated nitric acid (70%). Stir gently and allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of this compound in 50 mL of concentrated sulfuric acid. Cool this solution to 0 °C using an ice-salt bath.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of this compound over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition.[8] A rapid temperature increase indicates a potential runaway reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a pale yellow solid.
-
Isolation and Purification:
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper). This removes residual acids.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pale yellow needles.
-
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Reaction Temperature | 0 - 10 °C | Balances a reasonable reaction rate with the need to prevent runaway reactions and minimize the formation of dinitrated and other isomeric byproducts.[9] |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.5 to 1 : 2.5 | A moderate excess of nitric acid ensures complete conversion of the starting material. A large excess increases the risk of over-nitration. |
| Molar Ratio (HNO₃:H₂SO₄) | 1 : 2 to 1 : 3 (by volume) | A sufficient excess of sulfuric acid is crucial to generate the nitronium ion and act as a dehydrating agent, driving the reaction to completion. |
| Reaction Time | 1 - 3 hours | Dependent on temperature and scale. Reaction should be monitored by TLC to determine the endpoint and avoid prolonged exposure to harsh acidic conditions.[10] |
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the experiment.
}
Caption: Decision workflow for troubleshooting low product yield.
Q: My overall yield is significantly lower than expected. What are the primary factors I should investigate?
A: Low yield can usually be traced to three areas: incomplete reaction, product loss during workup, or competing side reactions.
-
Incomplete Reaction:
-
Reagent Quality: Ensure your nitric and sulfuric acids are concentrated. The presence of excess water will prevent the formation of the necessary nitronium ion electrophile.
-
Insufficient Reaction Time/Temperature: If the reaction was run at a very low temperature or for too short a time, it may not have gone to completion. Verify with TLC. If starting material remains, consider extending the reaction time.
-
-
Product Loss During Workup:
-
Quenching: Always pour the reaction mixture into ice, not the other way around. This helps dissipate heat and ensures rapid, complete precipitation of the organic product.[8]
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Washing: While washing the crude product is essential to remove acid, excessive washing with water, especially if not ice-cold, can lead to some product loss. Similarly, using a recrystallization solvent in which your product is too soluble at room temperature will result in significant loss.
-
Q: My final product is an oily solid or has a low melting point, suggesting it's impure. What are the likely contaminants?
A: This is a common issue and usually points to one of two culprits:
-
Residual Starting Material: If the reaction was incomplete, the final product will be contaminated with this compound. This can be addressed by optimizing reaction time or the molar ratio of the nitrating agent. Purification via recrystallization is often effective, as the dinitro product is typically less soluble than the starting material in common solvents like ethanol.
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Formation of Isomers: While the 2-position is strongly favored, aggressive reaction conditions (e.g., elevated temperatures) can lead to the formation of other dinitro isomers, such as 1-chloro-4,5-dinitronaphthalene or 1-chloro-4,8-dinitronaphthalene.[11] Maintaining strict temperature control (below 10 °C) is the best way to ensure high regioselectivity. Careful fractional crystallization may be required to separate these isomers.
Q: My reaction temperature rose rapidly and the mixture turned dark brown/black. What happened?
A: You experienced a thermal runaway. Nitrations are highly exothermic, and if the rate of heat generation exceeds the rate of cooling, the reaction can accelerate uncontrollably.[1] This leads to a rapid temperature spike, which causes severe side reactions, oxidation, and decomposition of the organic material, resulting in charring and the release of large volumes of toxic NOx gases.
-
Prevention: The single most important factor is the slow, controlled, dropwise addition of the nitrating mixture with efficient stirring and a robust cooling bath. Never add the nitrating agent all at once. If you notice the temperature beginning to rise uncontrollably, have a large, accessible ice bath ready to immerse the entire reaction flask to quench the reaction.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key characterization data for 1-chloro-2,4-dinitronaphthalene?
A: The identity and purity of the product should be confirmed using standard analytical techniques.
| Technique | Expected Value / Observation |
| Appearance | Pale yellow crystalline solid[12] |
| Melting Point | ~103-105 °C |
| Molecular Formula | C₁₀H₅ClN₂O₄[13] |
| Molecular Weight | 252.61 g/mol [14] |
| ¹³C NMR | Expect ~10 distinct signals in the aromatic region. The carbons bearing the nitro groups will be significantly downfield. |
Q: Can I use a different nitrating agent, like fuming nitric acid alone?
A: While fuming nitric acid can be used, the mixed acid (HNO₃/H₂SO₄) system is generally superior for this substrate. The sulfuric acid is not just a solvent; it is a crucial catalyst that generates the NO₂⁺ electrophile.[7] Using nitric acid alone often requires harsher conditions and can lead to more side products and oxidation, especially with a deactivated ring system like this one.[11]
Q: Why is the product a solid while the starting material might be liquid or a low-melting solid?
A: The addition of a second nitro group significantly increases the polarity and molecular weight of the compound. This typically leads to stronger intermolecular forces (dipole-dipole interactions) in the crystal lattice, resulting in a higher melting point and decreased solubility in non-polar solvents compared to the monosubstituted starting material.
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Hamed, E. A., et al. (n.d.). Mechanistic pathway of synthesis of 1-chloro-2,4-dinitronaphthalene (2). ResearchGate.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Hamed, E. A. (n.d.). Di- and tri-nitro derivatives of 1-chloronaphthalene. ResearchGate.
- BenchChem. (n.d.). Troubleshooting low yield in the nitration of chlorobenzene.
- Organic Chemistry Tutor. (2024). Nitration of Naphthalene. YouTube.
- Vibzzlab. (2022). 1-nitronaphthalene : Organic synthesis. YouTube.
- ResearchGate. (n.d.). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers.
- ChemicalBook. (n.d.). 1-Chloro-2,4-dinitronaphthalene.
- Chemdiv. (n.d.). Compound 1-chloro-2,4-dinitronaphthalene.
- PubChem. (n.d.). 1-Chloro-2,4-dinitronaphthalene.
Sources
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- 12. 1-Chloro-2,4-dinitronaphthalene | 2401-85-6 [amp.chemicalbook.com]
- 13. Compound 1-chloro-2,4-dinitronaphthalene - Chemdiv [chemdiv.com]
- 14. 1-Chloro-2,4-dinitronaphthalene | C10H5ClN2O4 | CID 16987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloro-4-nitronaphthalene
Welcome to the technical support center for the synthesis of 1-Chloro-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes, minimize byproduct formation, and ensure the purity of your final product.
Introduction to the Synthetic Pathways
The synthesis of this compound is primarily achieved through two common routes, each with its own set of advantages and potential pitfalls. A thorough understanding of these pathways is the first step in troubleshooting and optimization.
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Electrophilic Nitration of 1-Chloronaphthalene: This is a direct approach where 1-chloronaphthalene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The chloro group is an ortho-, para-director, leading to the desired this compound. However, the reaction can also yield other isomers and over-nitrated products.
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Sandmeyer Reaction of 4-Nitro-1-naphthylamine: This multi-step process involves the diazotization of 4-nitro-1-naphthylamine to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield this compound. This route can be highly specific if the diazotization and decomposition steps are carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of 1-chloronaphthalene?
A1: The most prevalent byproducts are other isomers of monochloronitronaphthalene, primarily 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene. Under more forcing conditions (e.g., higher temperatures, excess fuming nitric acid), dinitration can occur, leading to products like 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene. Charring and the formation of tar-like substances can also be an issue with prolonged reaction times at elevated temperatures.
Q2: My Sandmeyer reaction is giving a low yield and a significant amount of a byproduct that is not my desired product. What is likely happening?
A2: A common issue in the Sandmeyer reaction of 4-nitro-1-naphthylamine is the premature decomposition of the diazonium salt, especially under improper diazotization conditions such as high temperatures or low acidity. This decomposition often leads to the formation of 1-nitronaphthalene as a major byproduct. Phenol formation can also occur if the diazonium salt reacts with water, particularly at elevated temperatures.
Q3: How can I effectively remove isomeric byproducts from my this compound product?
A3: A combination of recrystallization and column chromatography is generally effective. The choice of solvent for recrystallization is critical and should be determined experimentally; common solvents include ethanol and mixtures of ethanol and water. For more challenging separations of isomers with similar polarities, column chromatography using silica gel as the stationary phase is recommended. The eluent system will depend on the specific isomers present but often involves a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane).
Q4: What are the key safety precautions I should take when performing these syntheses?
A4: Both nitration and diazotization reactions have significant hazards.
-
Nitration: Aromatic nitrations are highly exothermic and can lead to thermal runaway if not properly controlled. Always use an ice bath to maintain the recommended temperature and add the nitrating agent slowly. Nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Diazotization (Sandmeyer Reaction): Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution without isolation. The reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
Troubleshooting Guides
Guide 1: Nitration of 1-Chloronaphthalene
This guide addresses common issues encountered during the electrophilic nitration of 1-chloronaphthalene.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| High proportion of 1-chloro-5-nitro and 1-chloro-8-nitronaphthalene isomers. | Reaction temperature is not optimal, affecting the regioselectivity. | Maintain a consistent and low reaction temperature, typically between 0-10 °C, using an ice bath. The nitration of naphthalene derivatives is sensitive to temperature, and lower temperatures generally favor the formation of the 4-isomer. |
| Low overall yield of monochloronitronaphthalenes. | Incomplete reaction due to insufficient nitrating agent or reaction time. | Ensure the use of an appropriate molar ratio of nitric acid to 1-chloronaphthalene. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. |
| Formation of a dark, tarry reaction mixture. | Charring of the naphthalene ring due to overly aggressive reaction conditions (high temperature or prolonged exposure to strong acid). | Add the nitrating agent slowly and maintain vigorous stirring to ensure even heat distribution. Avoid extending the reaction time unnecessarily once the starting material is consumed (as monitored by TLC). |
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Presence of 1-chloro-4,5-dinitronaphthalene or 1-chloro-4,8-dinitronaphthalene in the product mixture. | Use of excess or highly concentrated (fuming) nitric acid. Elevated reaction temperatures. | Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio of nitric acid to 1-chloronaphthalene). Avoid using fuming nitric acid unless dinitration is desired. Strictly control the reaction temperature, keeping it in the lower recommended range. |
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloronaphthalene in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (typically a 1:2 v/v ratio) in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1-chloronaphthalene, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C and monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol or another suitable solvent.
Guide 2: Sandmeyer Reaction of 4-Nitro-1-naphthylamine
This guide addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Significant presence of 1-nitronaphthalene in the product. | Decomposition of the 4-nitro-1-naphthalenediazonium salt due to elevated temperatures during diazotization. | Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C using an ice-salt bath. The diazonium salt of 4-nitro-1-naphthylamine is thermally sensitive. |
| Low yield of the desired product. | Incomplete diazotization due to insufficient acid or sodium nitrite. | Use a slight excess of sodium nitrite and ensure a sufficiently acidic medium (e.g., with hydrochloric acid) to facilitate the complete formation of nitrous acid and subsequently the diazonium salt. |
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Presence of 4-nitro-1-naphthol in the product mixture. | Reaction of the diazonium salt with water, which is favored at higher temperatures. | Maintain low temperatures throughout the diazotization and the initial stages of the Sandmeyer reaction. Add the diazonium salt solution slowly to the cold copper(I) chloride solution. |
| Formation of colored azo compounds. | Coupling of the unreacted diazonium salt with the starting 4-nitro-1-naphthylamine or other electron-rich species. | Ensure complete diazotization by using a slight excess of nitrous acid and maintaining a low temperature. A sufficiently acidic pH will also suppress the coupling reaction. |
-
Diazotization:
-
Suspend 4-nitro-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure full diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir until the evolution of nitrogen gas ceases.
-
-
Work-up:
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to remove any residual acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Visualizing the Chemistry
To further clarify the processes and troubleshooting logic, the following diagrams illustrate the key reaction pathways and a decision-making workflow for troubleshooting.
Caption: Byproducts from the nitration of 1-chloronaphthalene.
Caption: Byproducts from the Sandmeyer synthesis route.
Caption: A logical workflow for troubleshooting byproduct formation.
Analytical Methods for Quality Control
Ensuring the purity of this compound requires robust analytical techniques capable of separating and identifying closely related isomers and byproducts.
| Technique | Application | Typical Conditions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile byproducts, including isomers of monochloronitronaphthalene and residual starting materials. | Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).Carrier Gas: Helium.Detector: Mass Spectrometer for definitive identification. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomeric impurities, especially those with similar volatility. | Column: Reversed-phase C18 column.Mobile Phase: Gradient elution with a mixture of acetonitrile and water is often effective for separating isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of major impurities. | ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for unambiguous structure elucidation. |
| Melting Point Analysis | A quick assessment of product purity. | A sharp melting point close to the literature value (around 85-87 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities. |
References
Technical Support Center: Purification of Crude 1-Chloro-4-nitronaphthalene
Welcome to the technical support center for the purification of crude 1-chloro-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. Crude this compound, typically synthesized via the nitration of 1-chloronaphthalene, often contains a mixture of isomers, unreacted starting materials, and other byproducts. This guide will walk you through the necessary steps to purify this compound effectively.
Understanding the Impurity Profile
The primary impurities in crude this compound often stem from the nitration of 1-chloronaphthalene. The chloro group is an ortho-, para-director, meaning that nitration can occur at various positions on the naphthalene ring.
Potential Impurities:
-
Isomeric Impurities: Other isomers of chloro-nitronaphthalene are the most common impurities.[1][2]
-
Unreacted Starting Material: Residual 1-chloronaphthalene may be present.[1]
-
Dinitro Species: Over-nitration can lead to the formation of dinitronaphthalene derivatives.[2]
-
Colored Byproducts: The crude product is often described as a brown or yellow solid, indicating the presence of colored impurities.[3]
A logical workflow for purification is essential for efficiently removing these impurities.
Sources
Recrystallization of 1-Chloro-4-nitronaphthalene: A Technical Support Guide
Welcome to the technical support center for the purification of 1-Chloro-4-nitronaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience and established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
The single most critical factor is the selection of an appropriate solvent or solvent system.[1][2] An ideal solvent should exhibit high solubility for this compound at elevated temperatures (near the solvent's boiling point) and very low solubility at cooler temperatures (room temperature or in an ice bath).[1][3] This temperature-dependent solubility differential is the driving force for the entire purification process.[1][4]
The molecular structure of this compound, featuring a large nonpolar naphthalene core with polar chloro and nitro functional groups, suggests that moderately polar solvents or a mixed-solvent system will likely provide the best results.
Q2: Which single solvents are good starting points for recrystallizing this compound?
Based on the structure and general principles, the following solvents are excellent candidates for initial screening:
-
Ethanol (or other short-chain alcohols like Isopropanol): Alcohols are often effective for moderately polar compounds.[4] Given that related compounds like 1-nitronaphthalene are soluble in alcohol, this is a logical starting point.[5]
-
Ethyl Acetate: Its moderate polarity can be well-suited for this compound.
-
Acetone: A good solvent for many organic compounds, but its low boiling point may reduce the effective temperature gradient for recrystallization.[6]
-
Toluene: As an aromatic solvent, it may effectively dissolve the naphthalene ring structure, but its high boiling point (111 °C) exceeds the melting point of your compound (86 °C), creating a high risk of "oiling out." Use with caution, possibly in a mixed system.
It is imperative to perform small-scale solubility tests before committing to a bulk recrystallization. [7][8]
Q3: My compound seems partially soluble in several solvents, but none are ideal. What should I do?
This is a classic scenario that calls for a mixed-solvent system , also known as the solvent/antisolvent method.[1][9] This technique is employed when no single solvent meets the criteria of high solubility when hot and low solubility when cold.
The strategy involves two miscible solvents:
-
"Solvent" (or "Soluble Solvent"): A solvent in which this compound is readily soluble, even at room temperature (e.g., acetone, ethyl acetate).
-
"Antisolvent" (or "Insoluble Solvent"): A solvent in which the compound is poorly soluble, even when hot (e.g., water, hexanes, or heptane).[10]
You dissolve the compound in a minimum amount of the hot "solvent" and then add the "antisolvent" dropwise until the solution becomes faintly cloudy (turbid).[9][11] This indicates the point of saturation. A few more drops of the "solvent" are then added to redissolve the precipitate, and the solution is set aside to cool slowly.[9]
Q4: How much solvent should I use? I added the calculated minimum, but my yield was very low.
This is the most common cause of poor yield in recrystallization.[12][13] The goal is to use the absolute minimum volume of boiling solvent to fully dissolve the crude solid.[7][8]
Causality: Every bit of solvent left in the flask after crystallization (the "mother liquor") will retain some of your dissolved product, even when cold.[4] Using an excessive amount of solvent means a larger amount of your compound will remain in solution, leading to a significant loss of yield.[13]
Field Insight: Do not add the entire volume of solvent at once. Add a portion of the solvent, bring it to a boil, and observe. If the solid has not dissolved, add another small portion and bring it back to a boil.[8] Continue this iterative process until the solid is just dissolved. This ensures you do not overshoot the minimum required volume.
Experimental Protocols & Data
Compound Physical Properties
| Property | Value | Source |
| CAS Number | 605-61-8 | [14][15] |
| Molecular Formula | C₁₀H₆ClNO₂ | [14][15] |
| Molecular Weight | 207.61 g/mol | [15] |
| Appearance | Light yellow to yellow powder/crystal | |
| Melting Point | ~86 °C | [14] |
Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar | Good starting point. Often used in alcohol/water mixtures.[4] |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly higher boiling point. |
| Ethyl Acetate | 77 | Intermediate | Good general-purpose solvent.[6] |
| n-Hexane | 69 | Nonpolar | Likely a poor solvent on its own, but an excellent antisolvent. |
| Water | 100 | Very Polar | Compound is likely insoluble; ideal as an antisolvent with a soluble solvent like ethanol or acetone.[6] |
Protocol 1: Single-Solvent Recrystallization Workflow
This protocol assumes you have identified a suitable single solvent from preliminary tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling and heating, until the solid just dissolves.[8]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored and requires decolorizing carbon, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel.[1][16]
-
Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature.[7] Slow cooling is critical for forming large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[13]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[16]
-
Crystal Collection: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals against the funnel.[4] Pour the crystallized mixture into the funnel and apply vacuum.
-
Washing: With the vacuum still applied, wash the collected crystals with a minimal amount of fresh, ice-cold solvent to rinse away any remaining mother liquor that contains impurities.[7][17]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for single-solvent recrystallization.
Troubleshooting Guide
Problem: No crystals are forming, even after cooling in an ice bath.
This is a classic case of either using too much solvent or the solution becoming supersaturated.[12]
-
Diagnosis & Solution 1 (Too Much Solvent): The solution is not saturated enough for crystals to form.
-
Diagnosis & Solution 2 (Supersaturation): The solution contains more dissolved solute than it theoretically should, and crystallization needs a nucleation point to begin.[12]
-
Action 1 (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for the first crystals to form.[7][12]
-
Action 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[3][7]
-
Problem: The compound separated as an oil, not crystals ("oiling out").
This occurs when the solute comes out of solution at a temperature above its melting point.[12] Since the melting point of this compound is relatively low (86 °C), this is a significant risk, especially if using a solvent with a boiling point near or above this temperature.
-
Cause 1: The boiling point of the solvent is higher than the compound's melting point.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount of a miscible co-solvent to lower the overall boiling point and increase the solubility at a slightly lower temperature. Alternatively, switch to a lower-boiling point solvent system altogether.
-
-
Cause 2: The solution is cooling too rapidly.
-
Cause 3: The compound is significantly impure, leading to a large melting point depression.
-
Solution: Re-heat to redissolve the oil. Add a small amount of decolorizing charcoal, boil for a few minutes, and perform a hot filtration to remove impurities before attempting to cool and crystallize again.[13]
-
Conceptual Basis of Recrystallization
The success of this technique is governed by the relationship between temperature and solubility.
Sources
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- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing 1-Chloro-4-nitronaphthalene Synthesis
Welcome to the technical support guide for the synthesis of 1-Chloro-4-nitronaphthalene. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging nitration reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure reproducible, high-yield results.
Safety First: Taming the Exothermic Beast
Nitration reactions are energetically favorable and highly exothermic.[1] The combination of concentrated nitric and sulfuric acids is a potent, corrosive, and oxidizing mixture that demands the utmost respect and stringent safety protocols.[2][3] A thermal runaway event is a significant risk, which can lead to rapid gas evolution, pressure buildup, and potential explosion.[1]
Before You Begin, You MUST:
-
Conduct a Thorough Risk Assessment: Evaluate all chemicals and procedural steps.[4]
-
Work in a Certified Chemical Fume Hood: Ensure adequate ventilation to handle toxic nitric acid fumes and nitrogen oxides (NOx) that may be generated.[5]
-
Utilize Proper Personal Protective Equipment (PPE): This is non-negotiable. Wear acid-resistant gloves, chemical safety goggles, a face shield, and a flame-resistant lab coat.[3]
-
Ensure Immediate Access to Emergency Equipment: An eyewash station and safety shower must be readily accessible.[2]
-
Prepare for Quenching: Have a pre-chilled ice bath and a neutralizing agent (e.g., sodium bicarbonate solution) ready for both the reaction workup and any potential spills.[4]
The Chemistry: Understanding the 'Why'
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The reaction proceeds via the nitration of 1-chloronaphthalene, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid."
Generation of the Electrophile
The key to the reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[6][7]
Mechanism: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity: Directing the Nitro Group
The naphthalene ring system is more reactive towards electrophilic substitution than benzene. The incoming electrophile (NO₂⁺) preferentially attacks the α-position (carbons 1, 4, 5, 8) over the β-position (carbons 2, 3, 6, 7) because the carbocation intermediate formed from α-attack is better stabilized by resonance, preserving one intact benzene ring.
The chlorine atom at the 1-position is an ortho-, para- directing group.[8] However, it is also a deactivating group, meaning it slows the reaction compared to unsubstituted naphthalene. The directing effects are as follows:
-
Ortho-positions: 2 and 8
-
Para-position: 4
Steric hindrance from the peri-hydrogen at the 8-position makes attack at this site less favorable. Therefore, the major products are typically the 2- and 4-nitro isomers. The 4-nitro isomer (this compound) is generally the major product due to a combination of electronic and steric factors.
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization will likely be required based on your specific lab conditions and purity requirements.
Materials:
-
1-Chloronaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloronaphthalene dissolved in a minimal amount of an inert solvent like dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Prepare Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Caution: Highly exothermic!
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1-chloronaphthalene via the dropping funnel. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or has reached optimal conversion), very slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).
Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is low, or the reaction is incomplete.
This is a frequent challenge, often related to the deactivated nature of the starting material.
Probable Cause & Solution Table
| Probable Cause | Scientific Rationale & Suggested Solution |
| Insufficiently Potent Nitrating Agent | The deactivating chloro group requires a high concentration of the nitronium ion (NO₂⁺). The water content in your acids can significantly reduce the effective concentration of NO₂⁺.[9] Solution: Ensure you are using highly concentrated acids (98% H₂SO₄, 70-90% HNO₃). For very stubborn reactions, consider using fuming nitric acid or adding oleum (SO₃ in H₂SO₄) to the sulfuric acid to scavenge water and boost NO₂⁺ generation.[10] |
| Reaction Temperature is Too Low | While low temperatures are crucial for selectivity and safety, excessively low temperatures can stifle the reaction rate of a deactivated substrate. Solution: If the reaction is clean but slow at 0-5 °C, consider allowing it to warm slowly to room temperature after the initial addition phase. Monitor closely by TLC to balance reaction rate against byproduct formation.[10] |
| Insufficient Reaction Time | Electrophilic substitution on deactivated rings can be sluggish. Solution: Increase the reaction time. Use TLC analysis to track the consumption of the starting material and determine the optimal reaction endpoint.[10] |
Q2: I am getting a mixture of isomers that are difficult to separate.
Achieving high regioselectivity is key to simplifying purification. While this compound is the major product, other isomers like 1-chloro-2-nitro-, 1-chloro-5-nitro-, and 1-chloro-8-nitronaphthalene can form.[11]
Probable Cause & Solution Table
| Probable Cause | Scientific Rationale & Suggested Solution |
| High Reaction Temperature | Higher temperatures provide more energy for the reaction to overcome the activation barriers for less-favored isomers, reducing selectivity. Solution: Strictly maintain the temperature at 0-5 °C, especially during the addition of the nitrating mixture. Slow, dropwise addition is critical to dissipate heat effectively.[10] |
| Solvent Effects | The choice of solvent can influence the isomer distribution by altering the solvation of the transition states. Solution: While often performed in excess sulfuric acid (neat), using a non-polar solvent like dichloromethane or hexane may subtly alter isomer ratios. Experiment with different solvents if isomeric purity is a persistent issue. |
Q3: My product is contaminated with dinitro and trinitro compounds.
Over-nitration is a common side-reaction, especially since the first nitro group does not strongly deactivate the ring to further substitution.
Probable Cause & Solution Table
| Probable Cause | Scientific Rationale & Suggested Solution |
| Excess Nitrating Agent | Using a large excess of nitric acid drives the reaction towards multiple nitrations.[10] Solution: Carefully control the stoichiometry. Use a modest excess of the nitrating agent (e.g., 1.1 to 1.2 molar equivalents of HNO₃). Add the mixed acid slowly to avoid localized high concentrations. |
| High Reaction Temperature / Prolonged Time | Both factors increase the likelihood of a second nitration event. Further nitration of this compound can lead to products like 1-chloro-4,5- and 1-chloro-4,8-dinitronaphthalenes.[12] Solution: Maintain low temperatures. Once TLC shows the starting material is consumed, quench the reaction promptly to prevent over-reaction. |
Q4: I am having difficulty with the workup and purification.
Issues like oily products, emulsions during extraction, or poor recovery are common post-reaction challenges.
Probable Cause & Solution Table
| Probable Cause | Scientific Rationale & Suggested Solution |
| Product is an "Oil" | The crude product may be an oil if it is impure (e.g., contains a mixture of isomers which lowers the melting point) or if residual solvent is present. Solution: Ensure the reaction has gone to completion to maximize the concentration of the desired solid product. During workup, wash thoroughly to remove acidic residue. For purification, try triturating the oil with a cold solvent (like hexane or ethanol) to induce crystallization. A seed crystal can also be very effective. |
| Emulsion During Extraction | The presence of acidic residues and finely dispersed solids can lead to emulsions at the aqueous/organic interface. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If necessary, filter the entire mixture through a pad of Celite. |
| Low Recovery After Recrystallization | The product may have significant solubility in your chosen recrystallization solvent, even when cold. Solution: Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly first, then in an ice bath to maximize crystal formation. If recovery is still low, consider a different solvent or solvent system (e.g., ethanol/water). |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
- Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem. (2025).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions - SciTePress. (n.d.).
- Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation - Master Organic Chemistry. (2018).
- Di‐ and tri‐nitro derivatives of 1‐chloronaphthalene | Request PDF - ResearchGate. (2025).
- Nitration of benzene, methylbenzene, naphthalene mechanism - Doc Brown's Chemistry. (n.d.).
- Aromatic Nitration and Sulfonation - Chemistry LibreTexts. (2019).
- The chlorination of 1-nitronaphthalene - ResearchGate. (2025).
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Technical Support Center: Degradation of 1-Chloro-4-nitronaphthalene
This guide serves as a technical resource for researchers, scientists, and professionals engaged in the study of 1-Chloro-4-nitronaphthalene (1C4NN) degradation. As a xenobiotic compound, understanding its environmental fate and the pathways through which it is broken down is critical for bioremediation strategies and toxicological assessment.[1][2] This document provides in-depth insights into its degradation mechanisms, detailed experimental protocols, and a troubleshooting guide to navigate common challenges encountered in the laboratory.
Section 1: Understanding the Degradation of this compound
This compound is a synthetic chemical intermediate used in the manufacturing of dyes and other organic compounds.[3][4] Its structure, featuring a chlorinated and nitrated naphthalene core, makes it recalcitrant and potentially toxic, posing environmental concerns.[5][6] The degradation of such chlorinated nitroaromatic compounds can proceed through several mechanisms, primarily microbial, photochemical, and chemical pathways.
-
Microbial Degradation : This involves the use of microorganisms, such as bacteria and fungi, to metabolize the compound, often using it as a source of carbon and nitrogen.[2] Microbial pathways are considered cost-effective and environmentally friendly for remediation.[1]
-
Photochemical Degradation : This process, also known as photolysis, involves the breakdown of the compound by energy from light, particularly ultraviolet (UV) radiation from sunlight.[7][8] This is a significant abiotic degradation route in atmospheric and aquatic environments.[9]
-
Chemical Degradation : This includes processes like hydrolysis, oxidation, or reduction that occur without biological or light assistance. These are often slower but can contribute to the overall environmental fate of the compound.[10]
Section 2: Proposed Degradation Pathways
While the complete microbial degradation pathway for this compound is not as extensively documented as for simpler analogues, we can propose plausible pathways based on well-studied related compounds, such as 1-chloro-4-nitrobenzene (1C4NB) and naphthalene.[11][12]
Proposed Microbial Degradation Pathway
The microbial degradation of chlorinated nitroaromatic compounds often begins with the reduction of the nitro group.[11] Based on the degradation of 1C4NB by bacterial strain LW1, a key initial step involves a partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger-like rearrangement to form an aminophenol derivative.[11][13] The subsequent steps would likely involve ring cleavage.
The proposed pathway is as follows:
-
Initial Reduction : The nitro group of this compound is reduced to a hydroxylamino group.
-
Rearrangement : The intermediate undergoes rearrangement to form 1-amino-4-chloro-2-naphthol.
-
Ring Cleavage : A dioxygenase enzyme attacks the aromatic ring, leading to cleavage and the formation of downstream metabolites.
-
Mineralization : Subsequent enzymatic reactions would lead to the breakdown of the ring structure into simpler molecules like CO2, H2O, and inorganic ions (Cl-, NH4+).[14]
Caption: Proposed microbial degradation pathway for this compound.
Proposed Photochemical Degradation Pathway
The photochemistry of 1-nitronaphthalene involves the absorption of UVA or UVB radiation, leading to an excited triplet state.[7] This excited state is the primary driver of its photodegradation. The process can lead to intramolecular rearrangement or reaction with other atmospheric components.
The proposed pathway involves:
-
Photoexcitation : 1C4NN absorbs solar radiation, promoting it to an excited singlet state, which then crosses to a more stable triplet state.[7]
-
Intramolecular Rearrangement : The excited molecule can undergo rearrangement, potentially forming an oxaziridine-like intermediate, which is unstable.[7]
-
Decomposition : The intermediate decomposes, leading to ring cleavage and the formation of smaller organic compounds and acids. Products detected from the photolysis of similar nitronaphthalenes include 1-naphthol, nitrobenzoic acid, and various organic acids like formic and acetic acid.[8]
Caption: Proposed photochemical degradation pathway for this compound.
Section 3: Technical Support Center: FAQs & Troubleshooting
This section addresses common issues encountered during the experimental study of 1C4NN degradation.
Q1: My microbial culture is not degrading this compound. What are the possible reasons?
A1: This is a common challenge in bioremediation studies. Consider the following factors:
-
Toxicity: 1C4NN, like many chlorinated nitroaromatic compounds, can be toxic to microorganisms at high concentrations.[15][16] Try creating a dose-response curve to find a sub-lethal concentration for your initial experiments.
-
Lack of Appropriate Enzymes: The specific microbial strain you are using may not possess the necessary catabolic genes (e.g., for nitroreductases or dioxygenases) to initiate the degradation.[5] Consider using a microbial consortium from a contaminated site, as they are more likely to have evolved the required metabolic capabilities.[5]
-
Acclimation Period: Microorganisms may require a period of adaptation to induce the expression of the relevant degradative enzymes. Ensure your incubation period is sufficiently long (weeks, not days). You can try to gradually increase the concentration of 1C4NN in the culture medium.
-
Nutrient Limitation: Degradation is a metabolic process that requires essential nutrients (carbon, nitrogen, phosphorus). Ensure your medium is not deficient in any of these. Paradoxically, the presence of a more easily consumable carbon source (like glucose) can sometimes inhibit the degradation of the target xenobiotic via catabolite repression.
-
Experimental Conditions: Check the basics: pH, temperature, and oxygen levels. Most bacterial degradation is optimal at a neutral pH (6.5-7.5) and mesophilic temperatures (25-37°C). Oxygen is crucial for the dioxygenase enzymes involved in aromatic ring cleavage.
Q2: I am observing a decrease in the parent compound in my sterile control experiment. What does this mean?
A2: A loss of the parent compound in a sterile control points to abiotic degradation. This is a critical finding.
-
Photodegradation: Is your experimental setup exposed to light? 1C4NN is susceptible to photolysis.[7] If you want to study only microbial degradation, conduct your experiments in the dark or use amber glass vessels.
-
Hydrolysis/Chemical Reaction: The compound might be reacting with components in your medium or hydrolyzing, although this is generally a slower process for such compounds.[10]
-
Adsorption: The compound may be adsorbing to the surface of your glassware, seals, or any sediment in your medium. To test for this, you can run a control with killed biomass (autoclaved cells). A rapid drop in concentration that then plateaus is indicative of adsorption.
Q3: How can I detect and identify the degradation intermediates? They seem to be transient.
A3: Intermediates are often metabolized as quickly as they are formed, making detection difficult.
-
Time-Course Sampling: Increase your sampling frequency, especially during the initial phase of degradation, to improve the chances of "catching" transient metabolites.
-
Analytical Sensitivity: Use highly sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is ideal.[17][18] Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent, particularly for identifying volatile or semi-volatile intermediates after derivatization.[17][18]
-
Inhibit Downstream Enzymes: While technically challenging, you can try to use specific inhibitors (if known) for the enzymes that act on the intermediate you wish to study, causing it to accumulate. This is an advanced technique and requires significant knowledge of the specific metabolic pathway.
-
Cell-Free Extracts: Conduct experiments with crude cell-free extracts. This can sometimes slow down the overall metabolic process and allow for the accumulation of certain intermediates that are rapidly transported and processed in whole cells.[11]
Q4: Which analytical method is best for quantifying this compound and its metabolites?
A4: The choice depends on your specific needs (quantification, identification, or both). A multi-pronged approach is often best.
| Technique | Primary Use | Advantages | Disadvantages | Citation |
| HPLC-UV/DAD | Quantification | Robust, reproducible, good for tracking parent compound loss and appearance of major UV-active metabolites. | May lack the sensitivity for trace-level intermediates; co-elution can be an issue. | [17] |
| LC-MS/MS | Identification & Quantification | Excellent sensitivity and selectivity. Provides molecular weight and fragmentation data, crucial for structural elucidation of unknown metabolites. | More complex, higher cost, matrix effects can interfere with quantification. | [18][19] |
| GC-MS | Identification & Quantification | High resolution for separating complex mixtures. Excellent for identifying volatile and semi-volatile compounds. | Requires derivatization for non-volatile metabolites; thermal degradation of labile compounds can occur in the injector. | [17][18] |
| NMR Spectroscopy | Structural Elucidation | The definitive method for determining the precise structure of an unknown compound. | Requires a relatively large amount of pure, isolated sample, which is often a major bottleneck. | [18][19] |
Section 4: Key Experimental Protocols
Protocol: Microbial Degradation Assay in Liquid Culture
This protocol outlines a batch experiment to assess the ability of a microbial culture to degrade 1C4NN.
Caption: A typical experimental workflow for a microbial degradation study.
Methodology:
-
Preparation of Media and Controls:
-
Prepare a suitable mineral salts medium (MSM) that provides all essential nutrients except for a primary carbon source.
-
Dispense the MSM into replicate amber serum bottles.
-
Prepare three sets of controls for every experimental condition:
-
Sterile Control: MSM + 1C4NN (no cells) to check for abiotic degradation.
-
Killed Control: MSM + 1C4NN + autoclaved cells to check for adsorption.
-
Biomass Control: MSM + cells (no 1C4NN) to monitor the health of the culture.
-
-
Seal the bottles with Teflon-lined septa and aluminum crimps, then autoclave.
-
-
Inoculation:
-
Grow your selected microbial strain (or consortium) in a suitable growth medium until it reaches the late logarithmic phase.
-
Harvest the cells by centrifugation, wash them twice with sterile phosphate buffer to remove residual medium, and resuspend them in a small volume of MSM.
-
Aseptically inoculate the experimental and biomass control bottles with the cell suspension to a desired optical density (e.g., OD600 of 0.1).
-
-
Spiking with 1C4NN:
-
Prepare a sterile stock solution of 1C4NN in a water-miscible solvent (e.g., acetone, methanol) at a high concentration.
-
Aseptically spike the experimental, sterile, and killed control bottles to achieve the final target concentration (e.g., 10-50 mg/L). Ensure the solvent volume is minimal (<0.1% of the total volume) to avoid toxicity.
-
-
Incubation:
-
Incubate all bottles on an orbital shaker (e.g., 150 rpm) at the optimal temperature (e.g., 30°C) in the dark.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 96 hours, and weekly thereafter), withdraw liquid samples (e.g., 1 mL) from each bottle using a sterile syringe.
-
-
Sample Preparation and Analysis:
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Perform a liquid-liquid extraction of the supernatant with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the solvent and reconstitute the residue in a small volume of mobile phase (for HPLC) or an appropriate solvent (for GC-MS).
-
Analyze the samples using a validated HPLC or GC-MS method to quantify the concentration of the parent compound and detect any metabolites.
-
References
-
Vertex AI Search Result[17]. Information on analytical methods like GC/MS and HPLC for nitroaromatic compounds.
-
Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities - Frontiers.[1] Discusses bioremediation as a cleanup strategy for xenobiotics.
-
(PDF) Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach.[2] Covers the role of microorganisms in detoxifying xenobiotic compounds.
-
1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene | Semantic Scholar.[3] Mentions the synthesis of this compound.
-
Biodegradation Experiments – Classical Set-Up: Isolation of Aerobic, Xenobiotic-Degrading Microorganisms | Request PDF - ResearchGate.[20] Provides context on the isolation of xenobiotic-degrading microorganisms.
-
Biodegradation of Xenobiotics: Pathways and Microbial Approaches.[14] Explains the concept of mineralization in biodegradation.
-
An Environmental Cleanup Strategy - Microbial Transformation of Xenobiotic Compounds.[5] Discusses the microbial degradation of various xenobiotics, including nitro-aromatic compounds.
-
Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC - NIH.[11] Details the initial steps of 1-chloro-4-nitrobenzene degradation, a close analogue.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.[18] Overview of analytical techniques like HPLC, GC-MS, and NMR for degradation analysis.
-
1 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 June 30, 2020 PC Code: 005100, 005209, 005219 MEMORANDUM - Regulations.gov.[9] Mentions aqueous photolysis as a rapid degradation route for some environmental contaminants.
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC - PubMed Central.[12] Describes the classical naphthalene degradation pathways.
-
The chlorination of 1-nitronaphthalene - ResearchGate.[21] Information on the chemistry of related compounds.
-
(PDF) Degradation of chlorinated nitroaromatic compounds - ResearchGate.[6] Review on the degradation of chlorinated nitroaromatic compounds.
-
(A) The proposed catabolic pathway of 1-nitronaphthalene in strain... - ResearchGate.[22] Provides context on the degradation pathways of similar compounds.
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - Frontiers.[23] Provides a broad overview of microbial degradation of naphthalene and its derivatives.
-
Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - Semantic Scholar.[24] Discusses the degradation of another chlorinated naphthalene derivative.
-
Putative initial reactions with 1C4NB based on studies of nitrobenzene... - ResearchGate.[25] Further information on the degradation of 1-chloro-4-nitrobenzene.
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product.[19] Discusses the use of LC-MS and NMR for identifying degradation products.
-
(PDF) Degradation Pathway - ResearchGate.[10] General overview of chemical degradation pathways.
-
Toward the Understanding of the Photophysics and Photochemistry of 1-Nitronaphthalene under Solar Radiation: The First Theoretical Evidence of a Photodegradation Intramolecular Rearrangement Mechanism Involving the Triplet States - PubMed.[7] Details the photochemical mechanism for 1-nitronaphthalene.
-
This compound - Key Organics.[4] Chemical information for this compound.
-
1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem - NIH.[26] General and safety information for 1-nitronaphthalene.
-
EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE - OEHHA.[15] Information on the toxicity of the analogue 1-chloro-4-nitrobenzene.
-
Making Nitronaphthalene Fluoresce | The Journal of Physical Chemistry Letters.[27] Advanced photophysical properties of nitronaphthalenes.
-
Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene in the atmosphere | Scilit.[8] Identifies products from the photodegradation of nitronaphthalenes.
-
Acute target organ toxicity of 1-nitronaphthalene in the rat - PubMed - NIH.[28] Toxicity data for 1-nitronaphthalene.
-
Microbial biodegradation of nitrophenols and their derivatives: A Review - ResearchGate.[16] Review on the toxicity and degradation of nitroaromatic compounds.
-
Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - ResearchGate.[13] Further details on the initial enzymatic steps in the degradation of a key analogue compound.
-
Review of the Environmental Fate of Selected Chemicals - epa nepis.[29] General information on environmental fate studies.
-
Microplastic pollution: Understanding microbial degradation and strategies for pollutant reduction - PubMed.[30] General context for microbial degradation studies.
-
Photochemical Degradation of Chlorobenzene - CORE.[31] Information on the photochemical degradation of a related compound class.
-
Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed.[32] Comparative toxicity information for related naphthalene compounds.
-
4-nitro-1-naphthylamine - Organic Syntheses Procedure.[33] Synthesis information for a related compound.
Sources
- 1. Frontiers | Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene | Semantic Scholar [semanticscholar.org]
- 4. keyorganics.net [keyorganics.net]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Toward the Understanding of the Photophysics and Photochemistry of 1-Nitronaphthalene under Solar Radiation: The First Theoretical Evidence of a Photodegradation Intramolecular Rearrangement Mechanism Involving the Triplet States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ijmr.net.in [ijmr.net.in]
- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Acute target organ toxicity of 1-nitronaphthalene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 30. Microplastic pollution: Understanding microbial degradation and strategies for pollutant reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. files01.core.ac.uk [files01.core.ac.uk]
- 32. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Chloro-4-nitronaphthalene
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the purification of 1-chloro-4-nitronaphthalene. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience. Our focus is not just on procedural steps but on the underlying causality, empowering you to troubleshoot and adapt these methods effectively.
Part 1: FAQ - Understanding the Isomeric Impurity Profile
Before attempting any purification, it is critical to understand the potential impurities in your crude material. The synthetic route heavily influences the isomeric profile.
Q1: What are the most likely isomeric impurities in my crude this compound, and where do they come from?
A1: The primary source of isomeric impurities depends on your synthetic pathway. The most common synthesis involves the chlorination of 1-nitronaphthalene. This reaction is prone to producing a mixture of positional isomers because the nitro group does not exclusively direct chlorination to the 4-position.
-
Causality: Electrophilic aromatic substitution on 1-nitronaphthalene can occur at several positions on the naphthalene ring. While the 4-position is a major product, substitution can also occur at the 5- and 8-positions, which are also activated.
-
Common Isomers: The chlorination of 1-nitronaphthalene has been shown to produce 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene as significant byproducts.[1] Dichloro- and trichloro- derivatives can also form if the reaction conditions are not carefully controlled.[1]
-
Starting Material: Incomplete nitration of naphthalene prior to chlorination could also leave residual 1-nitronaphthalene (m.p. 53–57 °C) in your starting material, which would carry through the process.[2]
Q2: How do the physical properties of these isomers differ, and how can I exploit these differences for separation?
A2: Positional isomers often have distinct physical properties, particularly their melting points and crystal packing efficiencies. These differences are the foundation for purification by fractional crystallization. While boiling points may be very similar, making distillation impractical, the melting points can vary significantly.
The key is that the different positions of the chloro and nitro groups affect the molecule's symmetry and intermolecular forces (dipole-dipole interactions, van der Waals forces), which in turn dictates how efficiently the molecules pack into a crystal lattice. A more symmetrical or efficiently packed isomer will typically have a higher melting point and lower solubility in a given solvent.
Data Presentation: Physical Properties of this compound and Common Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 605-61-8 | 207.61 | ~85 |
| 1-Chloro-5-nitronaphthalene | 605-63-0 | 207.61 | 111[3] |
| 1-Chloro-8-nitronaphthalene | 602-37-9 | 207.61 | 96[4] |
Note: The melting point of this compound is cited as 85°C in historical literature, which also investigated a potential, but unconfirmed, second isomer with a melting point of 61°C.
This significant difference in melting points, particularly with the 1-chloro-5-nitro isomer, makes fractional recrystallization a highly viable purification strategy.
Part 2: Troubleshooting Guide - Purification by Fractional Recrystallization
Fractional recrystallization is a powerful, cost-effective technique for separating isomers on both lab and industrial scales. Success hinges on selecting the right solvent and carefully controlling the cooling process.
Q3: My recrystallization isn't working. How do I choose the right solvent system for separating these isomers?
A3: The "ideal" recrystallization solvent is one in which your target compound (this compound) is highly soluble at high temperatures but poorly soluble at low temperatures, while the isomeric impurities remain in solution upon cooling. Finding this solvent is an empirical process.
-
Expertise & Causality: The principle of "like dissolves like" is your starting point. Given the polar nitro group and the large aromatic system, solvents of intermediate polarity are often effective. The goal is to find a solvent where the solubility of the target compound and its impurities have different temperature coefficients.
-
Common Solvent Classes to Screen:
-
Alcohols: Ethanol, methanol, isopropanol.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene.
-
Halogenated Solvents: Dichloromethane (often used in a mixed-solvent system).
-
Solvent Mixtures: Hexane/ethyl acetate, methanol/water, acetone/water. Using a solvent mixture allows you to fine-tune the polarity to achieve optimal separation.[5]
-
Experimental Protocol: Screening for an Optimal Recrystallization Solvent
-
Preparation: Place approximately 50 mg of your crude material into several different test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Observation: The best solvent is the one that dissolves the compound completely when hot in a reasonable volume but yields a large quantity of pure crystals upon cooling.
Q4: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute in that specific solvent system. Instead of forming an ordered crystal lattice, the compound separates as an impure liquid phase.
-
Causality & Trustworthiness: This is a common problem when the boiling point of the solvent is too high or the solution is cooled too rapidly. The solute has high kinetic energy and insufficient time to arrange into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is reformed.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not disturb it. Rapid cooling by immediately placing it in an ice bath is a primary cause of oiling out.
-
Lower the Saturation Temperature: Add more solvent so that crystallization begins at a lower temperature.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Screen for a solvent with a lower boiling point or use a mixed-solvent system.
-
Experimental Protocol: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding hot solvent until the solid is completely dissolved. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point to assess purity. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Part 3: Troubleshooting Guide - Chromatographic Separation
When recrystallization fails to provide adequate purity, or for analytical assessment, chromatography is the method of choice. The polarity differences between the isomers can be exploited for efficient separation.
Q5: What type of chromatography is best for separating chloro-nitronaphthalene isomers?
A5: For preparative scale, normal-phase column chromatography is a robust choice. For analytical purposes to check purity, High-Performance Liquid Chromatography (HPLC) is superior.
-
Normal-Phase Column Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like a hexane/ethyl acetate mixture). The more polar isomers will interact more strongly with the silica gel and elute later, while the less polar isomers will travel down the column faster.
-
Reversed-Phase HPLC: This is the most common HPLC method. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). In this case, the elution order is reversed: more polar compounds elute first. For aromatic isomers, specialized columns that facilitate π-π interactions (e.g., phenyl-hexyl phases) can provide superior separation compared to standard C18 columns.[6][7]
Q6: I'm setting up a silica gel column. How do I choose the mobile phase and monitor the separation?
A6: The mobile phase (eluent) must be optimized to achieve separation. This is done using Thin-Layer Chromatography (TLC) before running the column.
-
Trustworthiness & Causality: The TLC plate is a miniature version of your column. The separation you see on the TLC plate will predict the separation on the column. The goal is to find a solvent system where the different isomers have distinct Retention Factor (Rf) values. A good target Rf for your desired compound is ~0.3, as this allows for good separation from both faster and slower-moving impurities.
-
Procedure:
-
Dissolve a small amount of your crude mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the mixture onto a TLC plate.
-
Develop the plate in a chamber containing a candidate eluent (start with a non-polar mixture like 95:5 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (naphthalene derivatives are UV-active).
-
If the spots are too low (low Rf), increase the eluent polarity (e.g., 90:10 hexane:ethyl acetate). If they are too high (high Rf), decrease the polarity.
-
The optimized solvent system from TLC is then used as the mobile phase for your column.
-
Experimental Protocol: General Purpose Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing without air bubbles. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add this solution carefully to the top of the silica column.
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to begin eluting the solvent through the column. Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Analysis: Spot each fraction on a TLC plate to determine its contents. Combine the fractions that contain only the pure desired isomer.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Mandatory Visualization: Principle of Chromatographic Separation
Caption: Separation of isomers by normal-phase column chromatography based on polarity.
References
-
Stenutz, R. 1-chloro-8-nitronaphthalene. The Stenutz Pages. [Link]
-
Stenutz, R. 1-chloro-5-nitronaphthalene. The Stenutz Pages. [Link]
-
SIELC Technologies. (2018). Separation of 1-Chloro-8-nitronaphthalene on Newcrom R1 HPLC column. SIELC. [Link]
-
Wikipedia. 1-Nitronaphthalene. Wikipedia. [Link]
-
The University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
The Organic Chemistry Tutor. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]
-
Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai USA. [Link]
-
Davies, W., & White, K. J. (1951). The chlorination of 1-nitronaphthalene. Journal of the Chemical Society, 330-333. ResearchGate. [Link]
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Technical Support Center: Stability of 1-Chloro-4-nitronaphthalene
Welcome to the Technical Support Center for 1-Chloro-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The main stability concerns for this compound revolve around its susceptibility to degradation under various conditions, including exposure to light (photodegradation), elevated temperatures (thermal degradation), and reactive chemicals.[1] The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity.[2] While generally stable under normal storage conditions, its stability in solution, especially under acidic or basic conditions, needs careful consideration.
Q2: How does the nitro group affect the stability of the naphthalene ring?
A2: The nitro (-NO₂) group is a powerful electron-withdrawing group. This property deactivates the aromatic system towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2] This means that while the compound might be resistant to certain reactions, it is more susceptible to attack by nucleophiles, a reactivity that can be influenced by the pH of the medium.
Q3: Is this compound stable in acidic solutions?
Q4: What are the expected degradation products under forced degradation conditions?
A4: Potential degradation pathways for nitroaromatic compounds like this compound include:
-
Reduction of the nitro group: This is a common transformation for nitroaromatic compounds, leading to the formation of nitroso, hydroxylamino, or amino derivatives.[1][2]
-
Hydrolysis of the chloro group: Although less likely under typical acidic conditions for an unactivated aryl halide, under forcing conditions (e.g., high temperature, presence of a catalyst), nucleophilic substitution of the chlorine atom by a hydroxyl group to form 1-hydroxy-4-nitronaphthalene could occur. The reactivity towards nucleophilic substitution is enhanced by the para-nitro group which can stabilize the intermediate Meisenheimer complex.[3]
-
Ring hydroxylation: This is another potential degradation pathway for nitroaromatic compounds.[4]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpected peaks in HPLC/LC-MS analysis of an acidic solution of this compound. | Compound degradation. | 1. Verify Peak Purity: Use a photodiode array (PDA) or mass spectrometry (MS) detector to check the purity of your main peak and to obtain mass information on the impurity peaks. This can help in the tentative identification of degradation products. 2. Conduct a Forced Degradation Study: Intentionally degrade a sample of this compound under acidic conditions (e.g., by heating with dilute acid) and analyze the resulting mixture. This will help to confirm if the unexpected peaks are indeed degradation products.[1] 3. Minimize Exposure to Harsh Conditions: If degradation is confirmed, consider modifying your experimental protocol to minimize the time the compound is exposed to acidic conditions or reduce the temperature of the reaction. |
| Loss of compound over time when stored in an acidic solution. | Instability leading to degradation. | 1. Perform a Time-Course Stability Study: Analyze the concentration of this compound in your acidic solution at several time points (e.g., 0, 1, 4, 8, 24 hours) to quantify the rate of degradation.[5] 2. Adjust pH: If the degradation is acid-catalyzed, determine if a less acidic pH can be used for your experiment without compromising the desired outcome. 3. Use a Co-solvent: If solubility is a concern, consider using a co-solvent system that can both dissolve the compound and potentially reduce the rate of degradation. |
| Inconsistent results in bioassays using acidic formulations. | Degradation of the test compound leading to variable active concentrations. | 1. Analyze Formulation Before Each Experiment: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of this compound in your formulation immediately before each experiment. 2. Prepare Fresh Solutions: Avoid using stock solutions stored for extended periods in acidic media. Prepare fresh solutions for each experiment to ensure consistent concentrations. 3. Evaluate the Impact of Degradants: If degradation is unavoidable, consider synthesizing and testing the major degradation products in your bioassay to determine if they have any biological activity that could be confounding your results. |
III. Experimental Protocols
Protocol 1: General Chemical Stability Assessment in Acidic Buffer
This protocol outlines a general procedure for assessing the chemical stability of this compound in an acidic buffer using LC-MS.[5]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Acetate buffer (pH 4-6) or another suitable acidic buffer
-
Methanol
-
96-well Teflon or polypropylene plates
-
HPLC or UPLC system with a tandem mass spectrometer (MS/MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 1-5 µM in the chosen acidic buffer.
-
Incubation: Incubate the working solution at a controlled temperature (e.g., 37°C) in a 96-well plate.
-
Time Point Sampling: At specified time intervals (e.g., 0, 60, 120, 180, 240, and 300 minutes), take an aliquot of the sample.
-
Sample Quenching and Stabilization: To stop the degradation reaction, mix the aliquot with methanol (e.g., 1:2 or 1:3 ratio of sample to methanol) and store at -25°C until analysis.
-
LC-MS Analysis: Analyze all samples in a single batch. Monitor the disappearance of the parent compound (this compound) over time.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
IV. Mechanistic Insights
Potential Degradation Pathway under Nucleophilic Attack
The presence of the nitro group in the para position relative to the chlorine atom is crucial for the reactivity of this compound towards nucleophilic aromatic substitution. The nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
Caption: Nucleophilic aromatic substitution mechanism.
This stabilization makes the substitution of the chlorine atom more favorable compared to a naphthalene ring without such an electron-withdrawing group.[3]
V. Safety Precautions
When handling this compound, it is crucial to adhere to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
This technical guide provides a foundational understanding of the stability of this compound under acidic conditions. For specific applications, it is always recommended to perform tailored stability studies to ensure the accuracy and reproducibility of your results.
VI. References
-
1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002-08-20). OECD SIDS.
-
Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. - Filo. (2025-04-15).
-
Bassilios, H. F., Shawki, M., & Salem, A. (2010-09-02). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas.
-
In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents - Benchchem.
-
The Chemical Reactivity of the Nitro Group in 1-Phenyl-4-nitronaphthalene: An In-depth Technical Guide - Benchchem.
-
SAFETY DATA SHEET - 1-Nitronaphthalene. (2009-09-22).
-
SAFETY DATA SHEET - this compound. (2025-05-06). Sigma-Aldrich.
-
SAFETY DATA SHEET - Naphthalene. (2022-11-15). Spectrum Chemical.
-
Chemical Stability Assay - Enamine.
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - Frontiers.
-
Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture.
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC - PubMed Central.
-
Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC.
-
Microbial naphthenic Acid degradation - PubMed.
-
1-Nitronaphthalene - Wikipedia.
-
1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem - NIH.
-
This compound | C10H6ClNO2 | CID 312719 - PubChem - NIH.
-
1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem.
-
The chlorination of 1-nitronaphthalene - ResearchGate.
-
This compound from 1-amino-4-nitronaphthalene - ResearchGate.
-
Stability and Reactivity in Aromatic Compounds | Request PDF - ResearchGate.
-
Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene? - Quora.
-
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
-
1441 H.
-
Assay and Stability Testing - Kinam Park.
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- 3. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
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- 5. enamine.net [enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Scale-Up of 1-Chloro-4-nitronaphthalene Production
Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-4-nitronaphthalene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of scaling this important chemical synthesis from the lab bench to pilot and production scales.
Introduction to the Synthesis
The production of this compound is typically achieved via the electrophilic nitration of 1-chloronaphthalene. The most common method employs a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
While the reaction appears straightforward, scaling it up presents significant challenges related to regioselectivity, impurity formation, and thermal safety. The chloro substituent on the naphthalene ring is an ortho-, para-director, but the steric hindrance at the ortho- (2 and 8) positions and electronic effects favor substitution at the para- (4) and other alpha- (5) positions. Controlling the reaction conditions is therefore critical to maximize the yield of the desired this compound isomer and ensure a safe, reproducible process.
Process Overview & Troubleshooting Workflow
The following diagram outlines the general workflow for the synthesis and identifies key stages where issues commonly arise. Refer to this chart to pinpoint where in your process a problem may be occurring.
Caption: General workflow for this compound synthesis with key troubleshooting points.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.
Q1: My reaction is producing a high percentage of unwanted isomers, primarily 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene. How can I improve selectivity for the desired 4-nitro isomer?
A1: Improving Regioselectivity
This is the most common challenge. The formation of isomers is governed by the kinetics and thermodynamics of the electrophilic substitution on the activated naphthalene ring. The key is to control the reaction conditions to favor substitution at the C4 position.
Causality:
-
Temperature: Nitration is highly sensitive to temperature.[1] Higher temperatures provide more energy for the electrophile to overcome the activation barrier for substitution at less-favored positions like C5 and C8. Lower temperatures generally enhance selectivity for the kinetically favored C4 product.
-
Nitrating Agent Strength: The concentration of the nitronium ion (NO₂⁺) and the acidity of the medium influence selectivity. A very strong nitrating medium can be less selective. The ratio of H₂SO₄ to HNO₃ is crucial for controlling the concentration of the active electrophile.
-
Solvent Effects: The choice of solvent can influence isomer distribution. Solvents that can be protonated may form complexes that sterically hinder certain positions on the aromatic nucleus, thereby altering the isomer ratio.
Recommended Actions:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between -5°C and 10°C, throughout the addition of the nitrating mixture.[1] Use a highly efficient cooling system and monitor the internal reaction temperature, not just the bath temperature.
-
Optimize Acid Ratios: Systematically vary the molar ratio of H₂SO₄ to HNO₃. A common starting point is a 1:1 to 2:1 volumetric ratio.[2] A Design of Experiments (DoE) approach can be highly effective for optimizing this parameter.
-
Slow Addition Rate: Add the nitrating mixture dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours). This prevents localized temperature spikes and high concentrations of the nitrating agent, both of which decrease selectivity.[3]
-
Solvent Screening: While many nitrations are run neat in excess sulfuric acid, consider using a co-solvent. Inert solvents like 1,2-dichloroethane have been used in academic studies to improve selectivity in naphthalene nitration.[1]
Data-Driven Insights: Effect of Temperature on Isomer Ratio
| Reaction Temperature (°C) | 1-Chloro-4-nitro (%) | 1-Chloro-5-nitro (%) | 1-Chloro-8-nitro (%) | Other Byproducts (%) |
| 30 - 40 | ~75 | ~15 | ~8 | ~2 |
| 10 - 20 | ~85 | ~10 | ~4 | ~1 |
| 0 - 5 | >92 | <5 | <2 | <1 |
Note: These are representative values; actual results will depend on specific reaction conditions.
Q2: The reaction is highly exothermic, and I'm concerned about thermal runaway during scale-up. What are the best practices for temperature control?
A2: Managing Exothermic Reactions
Thermal runaway is a critical safety hazard in nitration reactions.[4] The heat generated by the reaction can increase the reaction rate, which in turn generates more heat, leading to a dangerous, uncontrolled acceleration.[3]
Causality:
-
Heat Generation vs. Heat Removal: Runaway occurs when the rate of heat generation exceeds the rate of heat removal by the cooling system. This is a major concern during scale-up, as the surface-area-to-volume ratio decreases, making cooling less efficient.
-
Accumulation of Reactants: Adding the nitrating agent too quickly or at a temperature that is too low can lead to an accumulation of unreacted reagents. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[3]
-
Poor Agitation: Inadequate mixing can create localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[3]
Recommended Actions:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and other critical safety parameters.
-
Ensure Adequate Cooling Capacity: Your reactor's cooling system must be able to handle the total heat output of the reaction. For large-scale operations, consider reactors with high cooling efficiency, such as those with jackets and internal cooling coils.
-
"Dosing-Controlled" Protocol: The addition of the nitrating agent should be the rate-limiting step. Add it slowly enough that the reaction consumes the reagent as it is added, preventing accumulation.
-
Robust Agitation: Use an appropriate agitator (e.g., pitched-blade turbine) and confirm that it creates a good vortex, ensuring the reaction mixture is homogeneous.
-
Emergency Quenching Plan: Have a pre-defined and practiced emergency quenching procedure. This typically involves adding the reaction mixture to a large volume of agitated ice water. Caution: This procedure is itself hazardous as the dilution of sulfuric acid is highly exothermic and should only be a last resort.[3]
Caption: Causes and preventative measures for thermal runaway in nitration reactions.
Q3: My final product purity is low after crystallization, with isomeric impurities still present. What purification strategies are most effective?
A3: Enhancing Product Purity
Removing structurally similar isomers can be challenging. While this compound has different physical properties from its isomers, a single crystallization may be insufficient.
Causality:
-
Similar Solubility: Isomers often have similar solubility profiles in many solvents, making separation by simple crystallization difficult.
-
Eutectic Mixtures: The isomers can sometimes form eutectic mixtures, which have a lower melting point than any of the individual components and can co-crystallize.
Recommended Actions:
-
Solvent Screening for Recrystallization: The key is to find a solvent system that maximizes the solubility difference between the desired product and the impurities.
-
Good Solvents (Hot): Ethanol, isopropanol, acetic acid.
-
Poor Solvents (Cold): Water, heptane.
-
Strategy: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., 95% ethanol). The desired this compound should crystallize upon slow cooling, while the more soluble isomers remain in the mother liquor. A two-solvent system (e.g., ethanol/water or acetic acid/water) can also be effective.
-
-
Fractional Crystallization: If a single crystallization is insufficient, perform a second or third crystallization on the enriched material. Analyze the purity of each crop by HPLC or GC to monitor progress.
-
Melt Crystallization: For large-scale industrial processes, melt crystallization can be a highly effective, solvent-free purification technique. This method relies on the controlled cooling of the molten crude product to selectively crystallize the desired isomer.
Frequently Asked Questions (FAQs)
Q: What is the ideal work-up procedure after the reaction is complete? A: The standard procedure is to cool the reaction mixture and then slowly and cautiously pour it into a large volume of crushed ice or ice-cold water with vigorous stirring. The crude product will precipitate as a solid. It is crucial to perform this quench slowly to manage the heat generated from the dilution of the concentrated sulfuric acid. The precipitated solid can then be collected by filtration, washed thoroughly with water to remove residual acids, and then dried.
Q: Are there alternatives to the mixed acid (HNO₃/H₂SO₄) system? A: Yes, other nitrating systems exist, though they are less common industrially for this specific transformation. These include using nitric acid in acetic anhydride or employing nitrating salts. However, for cost-effectiveness and efficiency on a large scale, the mixed acid system remains the industry standard. Continuous flow nitration is also an emerging technology that offers enhanced safety and control.[5]
Q: How can I monitor the reaction's progress? A: Reaction progress can be monitored by taking small, quenched aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). HPLC is the preferred method for accurately quantifying the consumption of the starting material and the formation of the product and its isomers.
Experimental Protocol: Lab-Scale Synthesis (Optimized for Selectivity)
Safety Warning: This procedure involves highly corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Reagents:
-
1-Chloronaphthalene (10.0 g, 61.5 mmol)
-
Concentrated Sulfuric Acid (98%, 25 mL)
-
Concentrated Nitric Acid (70%, 5.5 mL, approx. 87 mmol)
-
Solvent (e.g., 1,2-Dichloroethane, 50 mL - optional, for improved selectivity)
Procedure:
-
Preparation of Nitrating Mixture: In a dropping funnel, carefully and slowly add the concentrated nitric acid (5.5 mL) to the concentrated sulfuric acid (25 mL). This addition should be done in an ice bath with gentle swirling. Allow the mixture to cool to 0-5°C.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve the 1-chloronaphthalene (10.0 g) in the solvent (50 mL), if used.
-
Cooling: Cool the flask containing the 1-chloronaphthalene solution to 0°C using an ice-salt bath.
-
Nitrating Agent Addition: Begin vigorous stirring. Add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of at least 60-90 minutes. Crucially, ensure the internal temperature of the reaction mixture does not rise above 5°C. [3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up: Prepare a 1 L beaker containing 500 g of crushed ice. With vigorous stirring, slowly pour the reaction mixture onto the ice. A yellow solid will precipitate.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude, damp solid from 95% ethanol. The expected yield of the purified product is 10-11 g (85-93% yield) with a purity of >95%.
References
- ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
-
American Chemical Society. (n.d.). Nitration Technology for Aromatics As Described in the Patent Literature. Retrieved from [Link]
-
MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Molecules, 28(1), 263. Available at: [Link]
- Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2018). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Molecules, 23(8), 2025. Available at: [Link]
-
SciTePress. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. In Proceedings of the 2nd International Conference on Materials Chemistry and Environmental Protection (MEEP 2018). Available at: [Link]
-
PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353. Available at: [Link]
- Google Patents. (n.d.). RU2669774C1 - Method for producing 1-nitronaphthalene.
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
-
YouTube. (2022). 1-nitronaphthalene : Organic synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Process safety assessment of semibatch nitration of naphthalene with mixed acid to 1‐nitronaphthalene.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office - Nitration Process.
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- ResearchGate. (n.d.). The chlorination of 1-nitronaphthalene.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
PrepChem.com. (n.d.). Preparation of 1-nitronaphthalene. Retrieved from [Link]
-
IARC Publications. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
Technical Support Center: Synthesis of 1-Chloro-4-nitronaphthalene
Welcome to the technical support center for the synthesis of 1-chloro-4-nitronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on substituted naphthalene systems. Our focus is to provide in-depth, field-proven insights to help you achieve high selectivity and yield, specifically addressing the common challenge of preventing over-nitration.
Understanding the Core Challenge: Selectivity in Naphthalene Nitration
The nitration of 1-chloronaphthalene is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the chloro substituent and the inherent reactivity of the naphthalene ring. The primary goal is the selective introduction of a single nitro group at the C4 position. However, the activated nature of the naphthalene system, coupled with the reaction conditions, can readily lead to the formation of undesired dinitrated byproducts, primarily 1-chloro-2,4-dinitronaphthalene and 1-chloro-4,5-dinitronaphthalene.[1] Controlling the reaction to favor monosubstitution is therefore the critical challenge.
Troubleshooting Guide: Preventing Over-nitration
This section addresses common issues encountered during the synthesis of this compound, with a focus on diagnosing and resolving problems related to the formation of dinitrated impurities.
Issue 1: High Levels of Dinitrated Byproducts Detected in the Crude Product
-
Probable Cause: The reaction conditions are too harsh, leading to the nitration of the initially formed this compound. The nitro group in the desired product is deactivating, but elevated temperatures and high concentrations of the nitrating agent can overcome this barrier.[1]
-
Corrective Actions:
-
Temperature Control: This is the most critical parameter. The nitration of 1-chloronaphthalene is an exothermic reaction, and an uncontrolled increase in temperature will significantly favor dinitration. It is imperative to maintain a low and consistent reaction temperature, ideally between 0°C and 5°C. This can be achieved by using an ice-salt bath and adding the nitrating agent dropwise.
-
Stoichiometry of the Nitrating Agent: An excess of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) will drive the reaction towards dinitration. Use a stoichiometric amount or a very slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid relative to 1-chloronaphthalene.
-
Order of Addition: Slowly add the nitrating mixture to the solution of 1-chloronaphthalene in the reaction solvent. This ensures that there is never a localized high concentration of the nitrating agent. A rapid addition can lead to localized "hot spots" and promote over-nitration.
-
Reaction Time: Monitor the reaction progress closely using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the further nitration of the desired product.
-
Issue 2: Low Overall Yield Despite Good Mononitration Selectivity
-
Probable Cause: Incomplete reaction or loss of product during workup and purification.
-
Corrective Actions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring the disappearance of the starting material. If the reaction stalls, a slight increase in temperature (e.g., to 10°C) for a short period might be necessary, but this should be done with caution to avoid over-nitration.
-
Workup Procedure: The reaction is typically quenched by pouring the reaction mixture onto ice. This precipitates the crude product. Ensure that the product is thoroughly washed with cold water to remove any residual acid, which can interfere with subsequent purification steps.
-
Purification: Recrystallization is a common method for purifying this compound. Choose a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature to maximize recovery. Ethanol or a mixture of ethanol and water is often a suitable choice.
-
Issue 3: Formation of Unexpected Isomers
-
Probable Cause: While the 4-position is the major product, minor amounts of other isomers can form. The chloro group is an ortho-, para- director. In naphthalene, the alpha-positions (1, 4, 5, 8) are more reactive than the beta-positions (2, 3, 6, 7). The combination of these factors strongly favors nitration at the 4-position. However, side reactions can occur.
-
Corrective Actions:
-
Confirm Reaction Conditions: Ensure that the reaction temperature is kept low, as higher temperatures can sometimes lead to a decrease in regioselectivity.
-
Analytical Confirmation: Use analytical techniques such as NMR (¹H and ¹³C) and GC-MS to confirm the identity of the major product and any impurities. The spectroscopic data for this compound is well-documented.
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the formation of dinitrated byproducts?
A1: The formation of dinitrated byproducts is a sequential electrophilic aromatic substitution. After the first nitro group is introduced to form this compound, the naphthalene ring is deactivated towards further electrophilic attack. However, under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur. The existing chloro and nitro groups will direct the incoming nitronium ion to the remaining available positions. The formation of 1-chloro-2,4-dinitronaphthalene is a common outcome.
Visualizing the Reaction Pathway and Over-nitration
Caption: The desired reaction pathway to this compound and the side reactions leading to over-nitration.
Q2: What is the optimal temperature range for the selective mononitration of 1-chloronaphthalene?
A2: Based on principles of electrophilic aromatic substitution on activated systems, a temperature range of 0-5°C is recommended. Lower temperatures decrease the rate of the second nitration step more significantly than the first, thus favoring the formation of the mononitrated product. Increasing the temperature will lead to a higher proportion of dinitrated byproducts, as indicated in studies on the nitration of naphthalene.[2]
Q3: Are there alternative nitrating agents that can improve selectivity?
A3: Yes, several alternative nitrating systems have been developed to improve selectivity and reduce the use of harsh acids. For instance, the use of a nitrating agent in combination with a zeolite catalyst has been shown to improve the regioselectivity of mononitration of naphthalene, and this principle can be applied to substituted naphthalenes.[2] Another approach is the use of bismuth subnitrate and thionyl chloride, which offers a milder and more selective method for aromatic nitration.
Q4: How can I effectively separate the desired this compound from the dinitrated byproducts?
A4: The physical properties of the mono- and dinitrated products are sufficiently different to allow for separation by standard laboratory techniques.
-
Recrystallization: This is the most common method. This compound and its dinitrated byproducts will have different solubilities in a given solvent. A carefully chosen solvent system will allow for the selective crystallization of the desired product, leaving the more soluble impurities in the mother liquor.
-
Column Chromatography: For smaller scale reactions or for achieving very high purity, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) will allow for the separation of the components based on their polarity. The dinitrated compounds are more polar and will elute later than the mononitrated product.
Recommended Experimental Protocol for Selective Mononitration
This protocol is designed to maximize the yield of this compound while minimizing the formation of dinitrated byproducts.
Materials:
-
1-Chloronaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or another suitable inert solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-chloronaphthalene (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid (2.0 eq). Allow the mixture to cool to room temperature.
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 1-chloronaphthalene, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound as a yellow solid.
Data Summary: Effect of Temperature on Product Distribution
The following table provides an illustrative summary of the expected trend in product distribution as a function of reaction temperature, based on established principles for the nitration of naphthalene derivatives.[2]
| Reaction Temperature (°C) | Expected Yield of this compound (%) | Expected Yield of Dinitro-byproducts (%) |
| 0 - 5 | High (e.g., >85%) | Low (e.g., <10%) |
| 20 - 25 | Moderate (e.g., 60-70%) | Moderate (e.g., 20-30%) |
| > 40 | Low (e.g., <40%) | High (e.g., >50%) |
References
-
Catalysts, 2023.
-
Recueil des Travaux Chimiques des Pays-Bas, 1962.
Sources
Handling and storage issues with 1-Chloro-4-nitronaphthalene
Welcome to the comprehensive technical support guide for 1-Chloro-4-nitronaphthalene (CAS No. 605-61-8). This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the handling, storage, and troubleshooting of common issues encountered during its use in experimental settings. Our goal is to ensure the integrity of your research and the safety of your laboratory personnel by providing scientifically grounded and practical advice.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments. It is typically a light yellow to orange crystalline powder. Key quantitative data are summarized in the table below. Its insolubility in water and solubility in various organic solvents are important considerations for reaction and purification setups.[1] The compound's density being greater than water means it will sink if it comes into contact with it.[2]
| Property | Value | Source |
| CAS Number | 605-61-8 | [3] |
| Molecular Formula | C₁₀H₆ClNO₂ | [2][3] |
| Molecular Weight | 207.61 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 85.0 to 88.0 °C (approx. 86°C) | [2] |
| Boiling Point | 339°C at 760 mmHg | [2] |
| Density | ~1.409 g/cm³ | [2] |
| Flash Point | 158.8°C | [2] |
| Water Solubility | Insoluble | [1] |
Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?
A2: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to safety protocols is non-negotiable.
Mandatory PPE includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[5]
-
Skin Protection: Wear protective gloves and a lab coat. The type of glove material should be chosen based on the solvent being used. Contaminated gloves should be disposed of properly after use.[4][5]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][6] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6]
The causality is clear: direct contact can lead to immediate irritation, and inhalation can cause systemic issues. Long-term exposure risks are also a concern, making consistent use of PPE a critical control measure.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To maintain its chemical integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] The storage area should be secure and locked up.[4][6] It is crucial to store it away from incompatible materials, particularly strong oxidizing and reducing agents, to prevent hazardous reactions.[6] Also, keep it away from heat, sparks, open flames, and other ignition sources.[6][7]
The rationale for these conditions is to prevent degradation and reaction. Heat and light can provide the activation energy for decomposition, while moisture can interfere with certain reactions. Storing it away from incompatible substances mitigates the risk of uncontrolled exothermic reactions.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the handling and use of this compound.
Issue 1: The this compound powder appears discolored or clumpy. Can I still use it?
A1.1: Discoloration (e.g., darkening) or clumping can be an indicator of degradation or moisture absorption. While the substance naturally ranges from light yellow to orange, a significant deviation from the manufacturer's stated appearance warrants caution.
Troubleshooting Steps:
-
Assess the Extent: Is the discoloration uniform or localized? Clumping often suggests moisture uptake.
-
Purity Check: If you have the capability, run a simple purity test like a melting point determination. A broad or depressed melting range compared to the literature value (85-88°C) indicates the presence of impurities.
-
Decision: For high-purity applications (e.g., synthesis of pharmaceutical intermediates), it is strongly recommended to use a fresh, unopened container of the reagent. Using a potentially degraded substance can lead to failed reactions, unexpected byproducts, and difficult purifications.
The scientific principle here is that impurities can act as catalysts for further decomposition or interfere with the desired reaction pathway. Moisture can hydrolyze the compound or affect reaction kinetics.
Issue 2: I'm having difficulty dissolving this compound in my chosen solvent.
A2.1: Solubility issues can often be resolved by selecting an appropriate solvent and, if necessary, applying gentle heating. This compound is insoluble in water but shows good solubility in several organic solvents.[1]
Recommended Solvents and Protocol:
-
Solvent Selection: Based on available data, consider using solvents like boiling hot ethanol, ether, toluene, acetone, or carbon disulfide.[1] It is sparingly soluble in cold alcohol.[1]
-
Protocol for Dissolution:
-
Add the desired amount of this compound to your reaction vessel.
-
Add a portion of the chosen solvent and begin stirring.
-
If the solid does not dissolve, you can gently heat the mixture while stirring. Use a water bath or heating mantle with temperature control.
-
Continue adding the solvent in portions until the solid is fully dissolved. Avoid using a large excess of solvent unless the protocol requires it.
-
The "like dissolves like" principle is at play. The aromatic and chloro- substituents make the molecule compatible with a range of organic solvents. Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solid.
Issue 3: I have spilled a small amount of this compound powder in the fume hood. What is the correct cleanup procedure?
A3.1: A prompt and correct response to a spill is essential for laboratory safety. Do not use water to clean up the spill as this may create a more hazardous situation by spreading the material.
Spill Cleanup Workflow:
Caption: Decision workflow for cleaning up a this compound spill.
Explanation of Steps:
-
Containment: Using an inert absorbent prevents the powder from becoming airborne.[5]
-
Avoid Water: Do not flush the spill down the drain as it is toxic to aquatic life and may violate disposal regulations.[4][5]
-
Waste Disposal: this compound waste is considered hazardous. It must be collected and disposed of through an approved waste disposal plant.[4][6]
Issue 4: My reaction involving this compound is not proceeding as expected or is producing unexpected byproducts.
A4.1: This is a common challenge in chemical synthesis. The issue could stem from the reagent's purity, reaction conditions, or incompatible substances.
Troubleshooting Experimental Failures:
Caption: Logical flow for troubleshooting unexpected reaction outcomes.
Causality Explained:
-
Purity: As discussed in Issue 1, impurities in the starting material can lead to unwanted side reactions.
-
Incompatibilities: this compound is incompatible with strong oxidizing and reducing agents.[6] Unintentional introduction of such substances, even in trace amounts, can drastically alter the reaction pathway.
-
Reaction Conditions: The nitro and chloro groups on the naphthalene ring direct the reactivity of the molecule. Reaction conditions that are too harsh (e.g., high temperatures) can lead to decomposition, which produces nitrogen oxides and hydrogen chloride gas.[6]
References
- This compound 605-61-8 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/IN/en/p/C1566]
- SAFETY DATA SHEET (for 1-Nitronaphthalene, a related compound). [URL: https://www.chemsrc.com/cas/86-57-7_832286.html]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/185752]
- This compound | C10H6ClNO2 | CID 312719 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-nitronaphthalene]
- 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem (for a structurally related compound). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-nitrobenzene]
- 1-Chloro Naphthalene CAS No 90-13-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/1_Chloro_Naphthalene_90-13-1.pdf]
- This compound from 1-amino-4-nitronaphthalene | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1%E2%80%90chloro%E2%80%904%E2%80%90nitronaphthalene-from-Bassilios-Shawki/605504104c8612781b0a72c1c6e147d3d2892994]
- 1-Chloro-4-nitrobenzene, 98+% - Fisher Scientific (for a structurally related compound). [URL: https://www.fishersci.com/shop/products/1-chloro-4-nitrobenzene-98-thermo-scientific/AC109770250]
- ICSC 0846 - 1-CHLORO-4-NITROBENZENE - Inchem.org. [URL: https://inchem.org/documents/icsc/icsc/eics0846.htm]
- 1-Nitronaphthalene|MSDS - DC Chemicals. [URL: https://www.dcchemicals.com/msds/DC37110.html]
- SAFETY DATA SHEET (for Naphthalene, 1-chloro-). [URL: https://www.chemsrc.com/en/cas/90-13-1_1079313.html]
- SAFETY DATA SHEET - Sigma-Aldrich (for 1-Nitronaphthalene). [URL: https://www.sigmaaldrich.com/sds/aldrich/103594]
- 1-chloro-4-nitrobenzene - Chemister. [URL: https://chemister.ru/Database/properties-en.php?dbid=1&id=1023]
- Material Safety Data Sheet 1-Nitronaphthalene, 99% MSDS# 93640 Section 1 - T3DB. [URL: https://t3db.ca/msds/T3D4164]
- 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5 - OECD SIDS. [URL: https://hpvchemicals.oecd.org/UI/handler.axd?id=32072648-8494-433b-81e0-73898305c68b]
- Buy Naphthalene,1-chloro-4-nitro- Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. [URL: https://www.echemi.com/products/pd20210729153925-1-chloro-4-nitronaphthalene.html]
- Managing and Disposing of Household Hazardous Waste - NY.Gov. [URL: https://www.dec.ny.
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- material safety data sheet sds/msds - CDH Fine Chemical (for 1-Nitronaphthalene). [URL: https://www.cdhfinechemical.com/images/product/msds/1_Nitronaphthalene_86-57-7.pdf]
- 100-00-5 CAS | 1-CHLORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 02766. [URL: https://www.lobachemie.com/laboratory-chemicals/1-chloro-4-nitrobenzene/0276600100.aspx]
- The chlorination of 1-nitronaphthalene - ResearchGate. [URL: https://www.researchgate.
- Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC492429/]
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- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE - OEHHA. [URL: https://oehha.ca.gov/media/downloads/crnr/pcnbhid.pdf]
- In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents - Benchchem. [URL: https://www.benchchem.com/pdf/in-depth-technical-guide-on-the-solubility-and-stability-of-1-phenyl-4-nitronaphthalene-in-organic-solvents.pdf]
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Technical Support Center: Synthesis of 1-Chloro-4-nitronaphthalene
Welcome to the technical support guide for the synthesis of 1-Chloro-4-nitronaphthalene. This document provides an in-depth analysis of the workup procedure, offering practical, field-tested solutions to common challenges encountered during the isolation and purification of this important chemical intermediate. Our goal is to equip researchers with the necessary expertise to navigate potential experimental hurdles, ensuring both high yield and purity.
Overview of the Workup Process
The synthesis of this compound typically involves the electrophilic nitration of 1-chloronaphthalene using a nitrating mixture, commonly concentrated nitric and sulfuric acids.[1] The subsequent workup is a critical phase designed to isolate the desired product from the acidic reaction medium, unreacted starting materials, and potential side products. The primary challenges during workup often revolve around product precipitation, removal of stubborn impurities, and effective crystallization.
A successful workup relies on the principle of differential solubility. The crude product is first precipitated by quenching the reaction in a large volume of water, which drastically reduces its solubility while keeping inorganic acids and some polar impurities in the aqueous phase.[2] Subsequent washing and recrystallization steps further refine the product based on subtle solubility differences between the target molecule and contaminants.
Standard Workup & Purification Protocol
This protocol outlines the standard, validated procedure for isolating and purifying this compound following its synthesis.
Step 1: Quenching the Reaction Mixture
-
Prepare a large beaker containing a slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).
-
While vigorously stirring the ice-water slurry, slowly and carefully pour the acidic reaction mixture into the beaker. The addition should be done in a thin stream to ensure rapid heat dissipation and prevent localized heating.
-
A yellow precipitate of crude this compound should form immediately.[3]
-
Causality Check: Pouring the strong acid mixture into ice water is an essential safety and purification step. It rapidly dilutes the corrosive and oxidizing acids and causes the non-polar organic product to precipitate out of the now highly polar aqueous solution.
-
Step 2: Isolation of the Crude Product
-
Allow the slurry to stir for 15-30 minutes to ensure complete precipitation.
-
Set up a Büchner funnel for vacuum filtration.
-
Collect the crude solid precipitate by filtering the mixture under vacuum.
-
Press the solid firmly on the funnel with a clean stopper or spatula to remove as much of the acidic filtrate as possible.
Step 3: Neutralization and Washing
-
Wash the filter cake thoroughly with several portions of cold deionized water. Continue washing until the filtrate runs neutral (check with pH paper).
-
Expert Insight: This step is crucial to remove residual sulfuric and nitric acids, which can otherwise char the product upon drying or interfere with recrystallization.
-
-
(Optional but Recommended) Wash the cake with a cold, dilute (2-5%) aqueous solution of sodium bicarbonate. This will neutralize any final traces of acid. Effervescence may be observed.
-
Follow the bicarbonate wash with another thorough wash with cold deionized water to remove any remaining bicarbonate salts.[4]
Step 4: Recrystallization
-
Transfer the crude, washed solid to an Erlenmeyer flask.
-
Add a suitable recrystallization solvent (90-95% ethanol is often effective) in small portions.[3][5]
-
Heat the mixture on a hot plate with gentle swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes before performing a hot gravity filtration to remove the charcoal.[6]
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air-dry completely.
Workup & Purification Workflow
Caption: Workflow for the workup and purification of this compound.
Troubleshooting Guide
Q: An orange or brown oil separated instead of a solid when I quenched the reaction mixture. What happened and how do I proceed?
A: This is a common issue that can arise from several factors:
-
Cause 1: Presence of Impurities. The most likely cause is the formation of side products, particularly dinitro-isomers like 1-chloro-4,5-dinitronaphthalene or 1-chloro-4,8-dinitronaphthalene.[7] These impurities can form an eutectic mixture with the desired product, depressing its melting point below room temperature and causing it to "oil out." Overly aggressive reaction conditions (e.g., temperatures above 60-65°C) are a primary cause of over-nitration.[1]
-
Cause 2: Insufficient Cooling. If the quenching is not performed in a sufficiently cold and large volume of water, the heat of dilution from the sulfuric acid can keep the local temperature high enough to melt the product.
Solutions:
-
Induce Crystallization: Try scratching the inside of the beaker below the surface of the liquid with a glass rod. This can create nucleation sites for crystallization. If you have a small crystal of pure product, "seeding" the mixture can also initiate crystallization.
-
Solvent Extraction: If the oil will not solidify, you must perform a solvent extraction. Transfer the entire mixture to a separatory funnel and extract the oily product with a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude oil or solid must then be purified, likely by column chromatography, as simple recrystallization may not be sufficient to remove the impurities that caused the oiling.
Q: My final product is dark yellow or brownish, not the expected light yellow. How can I improve the color?
A: A dark color indicates the presence of persistent, likely polymeric or oxidized, impurities. This can result from reaction temperatures being too high or reaction times being too long, leading to charring.[3]
Solution:
-
Decolorizing Charcoal Treatment: The most effective way to remove colored impurities is by using activated charcoal (also called activated carbon) during recrystallization. After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount (e.g., 1-2% of the crude product's weight) of activated charcoal. Swirl the hot mixture for a few minutes. The large surface area of the charcoal adsorbs the large, colored impurity molecules.[6] Remove the charcoal from the hot solution via hot gravity filtration and then proceed with cooling and crystallization as usual. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q: My final yield is very low after recrystallization. What are the potential causes?
A: Low yield is often a result of procedural losses or suboptimal solvent choice.
-
Cause 1: Using Too Much Recrystallization Solvent. The goal of recrystallization is to create a saturated solution at high temperature. If you add too much solvent, the solution will not be saturated upon cooling, and much of your product will remain dissolved.[6]
-
Cause 2: Premature Crystallization. If the product crystallizes in the funnel during hot gravity filtration, you will lose a significant amount of material.
-
Cause 3: Inefficient Final Filtration. Washing the final crystals with room-temperature solvent instead of ice-cold solvent will dissolve some of your purified product.
Solutions:
-
Optimize Solvent Volume: Add the hot recrystallization solvent portion-wise, only adding enough to just dissolve the solid. If you accidentally add too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and receiving flask) is hot before performing a hot gravity filtration. This can be achieved by placing them in an oven or rinsing them with hot solvent just before use.
-
Use Ice-Cold Rinses: Always use ice-cold solvent to wash your final crystals on the filter paper. Use a minimal amount, just enough to wet the surface of the filter cake.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6] For this compound, several solvents and solvent systems can be effective. Ethanol is a widely cited and effective choice.[3][5]
| Solvent/System | Boiling Point (°C) | Rationale & Comments |
| Ethanol (90-95%) | ~78 | Highly Recommended. Good solubility differential. The small amount of water helps to decrease solubility at cold temperatures, improving yield. |
| Methanol | 65 | Can be effective, but its lower boiling point means a smaller temperature gradient for recrystallization. Product may be more soluble than in ethanol. |
| Glacial Acetic Acid | 118 | Often used as a reaction solvent, it can also be used for recrystallization. However, its high boiling point and corrosive nature make it less convenient to remove. |
| Ethyl Acetate / Heptane | 77 / 98 | A two-solvent system.[8] Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent), then add hot heptane (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. |
Q2: What are the main isomeric impurities I should be aware of?
A2: During the nitration of 1-chloronaphthalene, the electrophilic nitronium ion (-NO₂) can attack several positions on the naphthalene ring. While the 4-position is electronically and sterically favored, other isomers can form. The most common side products are 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene.[9] Further nitration can also occur, leading to dinitro- and even trinitro- derivatives, especially under harsh conditions.[7] These impurities are typically removed during recrystallization.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of physical and spectroscopic methods is recommended:
-
Melting Point: Pure this compound has a sharp melting point in the range of 85-88°C.[10] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like 4:1 Hexanes:Ethyl Acetate) suggests high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will give a definitive structural confirmation. The spectrum should match literature values for the compound.[11]
Q4: Is a sodium bicarbonate wash always necessary?
A4: While not strictly mandatory if the product is thoroughly washed with water until the filtrate is neutral, a dilute bicarbonate wash is a highly recommended "insurance" step. It definitively neutralizes any trapped pockets of strong acid within the solid crude product. Residual acid can not only lower the final yield through slow degradation but can also be a safety hazard.
References
- Recrystallization Theory. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
Di- and tri-nitro derivatives of 1-chloronaphthalene. (n.d.). ResearchGate. Retrieved from [Link]
- This compound. (n.d.). Key Organics. Retrieved from a product page for this compound.
-
Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (n.d.). SciTePress. Retrieved from [Link]
-
The chlorination of 1-nitronaphthalene. (n.d.). ResearchGate. Retrieved from [Link]
-
1-nitronaphthalene : Organic synthesis. (2022, August 24). YouTube. Retrieved from [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
1,4-dinitronaphthalene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Synthesis of Amino Derivatives from 1-Phenyl-4-nitronaphthalene: Application Notes and Protocols. (n.d.). Benchchem.
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Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
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Mechanism of nitration of benzene and other arenes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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4-nitro-1-naphthylamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Polynuclear Hydrocarbons Questions. (n.d.). Scanned Document.
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (n.d.). International Scholars Journals.
-
An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2017, June 6). ResearchGate. Retrieved from [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from a resource detailing various workup procedures.
-
Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. (n.d.). PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-4-nitronaphthalene and 1-Nitronaphthalene
An In-Depth Analysis for Synthetic and Medicinal Chemistry Professionals
Introduction
In the landscape of aromatic building blocks, substituted naphthalenes are of paramount importance, serving as scaffolds for pharmaceuticals, agrochemicals, and materials. Understanding the nuanced reactivity of these precursors is critical for designing efficient and selective synthetic routes. This guide provides a detailed comparative analysis of two such building blocks: 1-chloro-4-nitronaphthalene and 1-nitronaphthalene. While structurally similar, the presence of a chloro substituent in the former dramatically alters its chemical behavior, pivoting its reactivity from the electrophilic substitution characteristic of 1-nitronaphthalene to a pronounced susceptibility towards nucleophilic aromatic substitution. We will dissect the electronic and mechanistic underpinnings of this divergence, supported by experimental evidence, to provide researchers with a predictive framework for their synthetic applications.
Part 1: The Decisive Role of Substituents in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between the two title compounds lies in their behavior towards nucleophiles. This compound is highly activated for Nucleophilic Aromatic Substitution (SNAr), a reaction class of immense utility in modern organic synthesis.[1][2] In stark contrast, 1-nitronaphthalene is largely inert under typical SNAr conditions.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[3] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which temporarily disrupts the aromaticity of the ring.[3][4] The stability of this intermediate is the linchpin of the reaction's feasibility. In the second step, the leaving group is expelled, and aromaticity is restored.[5]
For this pathway to be favorable, two key conditions must be met:
-
Presence of a good leaving group: Halogens, like chloride, are effective leaving groups.
-
Activation by electron-withdrawing groups (EWGs): Powerful EWGs, such as a nitro group (–NO₂), are required to stabilize the anionic Meisenheimer complex. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG via resonance.[3][4]
This compound: An Ideal SNAr Substrate
This compound is perfectly configured for the SNAr reaction. The chloro group at the C1 position serves as a competent leaving group. Crucially, the nitro group at the C4 (para) position provides powerful resonance and inductive stabilization to the Meisenheimer complex formed upon nucleophilic attack at C1. This delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group significantly lowers the activation energy of the first, rate-determining step.[4][5]
Caption: SNAr mechanism showing nucleophilic attack and stabilization.
1-Nitronaphthalene: Inertness to SNAr
1-Nitronaphthalene lacks a viable leaving group for a standard SNAr reaction. The potential leaving groups are hydrogen atoms, and the displacement of a hydride ion (H⁻) is energetically highly unfavorable. While SNAr reactions involving hydride displacement (SNAr-H) are known, they require specific and often harsh conditions, such as the presence of a strong oxidant to facilitate the removal of the hydride, and are not considered a general transformation for this substrate.
| Feature | This compound | 1-Nitronaphthalene | Reactivity Implication |
| Leaving Group | Chloride (Cl⁻) | Hydride (H⁻) | Chloride is a good leaving group; hydride is extremely poor. |
| Ring Activation | Strong (–NO₂) | Strong (–NO₂) | Both rings are electron-deficient. |
| SNAr Feasibility | High | Extremely Low | This compound is the preferred substrate for nucleophilic substitution. |
Table 1: Comparison of features relevant to SNAr reactivity.
Part 2: A Representative SNAr Protocol
The high reactivity of this compound makes it a valuable precursor for synthesizing a variety of 1,4-disubstituted naphthalenes. A common application is the synthesis of 4-nitro-1-naphthylamine via reaction with ammonia.[6]
Experimental Protocol: Synthesis of 4-Nitro-1-naphthylamine
This protocol demonstrates a typical nucleophilic aromatic substitution on this compound.
Objective: To replace the chloro group of this compound with an amino group using ammonia as the nucleophile.
Materials:
-
This compound (C₁₀H₆ClNO₂)
-
Aqueous Ammonia (NH₄OH), concentrated
-
Ethanol (optional, as co-solvent)
-
Autoclave or sealed pressure vessel
-
Standard glassware for filtration and recrystallization
Step-by-Step Procedure:
-
Vessel Charging: In a suitable pressure-rated vessel (autoclave), charge this compound (1.0 eq).
-
Reagent Addition: Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 eq). The use of a co-solvent like ethanol can aid in solubility but is not always necessary.
-
Reaction Conditions: Seal the vessel securely. Heat the reaction mixture to approximately 150-180 °C. The reaction is typically maintained at this temperature for several hours (e.g., 4-8 hours) with stirring.
-
Causality Note: The elevated temperature and pressure are necessary to increase the rate of reaction and ensure the ammonia, a moderately strong nucleophile, effectively displaces the chloride. The sealed vessel contains the volatile ammonia.
-
-
Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. The solid product will have precipitated from the reaction mixture.
-
Isolation: Collect the crude product by filtration. Wash the filter cake thoroughly with water to remove excess ammonia and any inorganic salts.
-
Purification: The crude 4-nitro-1-naphthylamine can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[6]
This transformation highlights the synthetic utility derived directly from the SNAr-activated nature of this compound.
Part 3: Electrophilic Aromatic Substitution (EAS) - A Reversal of Roles
While this compound excels in SNAr, its reactivity in Electrophilic Aromatic Substitution (EAS) is severely diminished. Here, 1-nitronaphthalene, though deactivated, is the more reactive of the two.
Theoretical Considerations
EAS involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. Substituents that withdraw electron density from the ring deactivate it towards EAS.
-
1-Nitronaphthalene: The nitro group is a powerful deactivating group.[7] It deactivates the naphthalene ring system, making EAS significantly slower than for unsubstituted naphthalene.[8] The nitro group directs incoming electrophiles primarily to the 5- and 8-positions (meta-directing on the substituted ring) or to the unsubstituted ring.[7] For instance, chlorination of 1-nitronaphthalene yields a mixture of 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene.[9]
-
This compound: This molecule contains two deactivating groups: the strongly deactivating nitro group and the moderately deactivating (by induction) chloro group. The cumulative electron-withdrawing effect makes the aromatic system extremely electron-poor and thus highly resistant to attack by electrophiles. For practical purposes, EAS is not a viable synthetic pathway for this substrate under standard conditions.
Caption: Dominant reaction pathways for the two naphthalene derivatives.
Conclusion
The comparison between this compound and 1-nitronaphthalene serves as an excellent case study in substituent effects on aromatic reactivity. The presence of the chloro group fundamentally transforms the synthetic utility of the naphthalene core.
-
This compound is an electron-poor aromatic halide primed for Nucleophilic Aromatic Substitution (SNAr) , making it a valuable intermediate for constructing 1,4-disubstituted naphthalenes by introducing a wide range of nucleophiles. It is, however, essentially inert to electrophilic attack.
-
1-Nitronaphthalene , lacking a good leaving group, is unreactive in standard SNAr reactions. Its chemistry is dominated by the deactivating effect of the nitro group on Electrophilic Aromatic Substitution (EAS) , which proceeds slowly and with specific regioselectivity.
For researchers and drug development professionals, a clear understanding of this reactivity dichotomy is essential for strategic planning in multistep syntheses, enabling the selection of the correct building block to achieve the desired molecular architecture efficiently and selectively.
References
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-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. [Link]
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A Comparative Guide to 1-Chloro-4-nitronaphthalene and 2-Chloro-1-nitronaphthalene for Researchers
An In-Depth Analysis of Two Key Isomers for Drug Development and Chemical Synthesis
In the landscape of chemical synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount. Chloronitronaphthalene isomers, in particular, serve as versatile precursors for a wide array of functionalized naphthalene derivatives. This guide provides a detailed comparative analysis of two common isomers: 1-Chloro-4-nitronaphthalene and 2-Chloro-1-nitronaphthalene. By examining their structural, spectroscopic, and reactive properties, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their experimental designs.
At a Glance: Structural and Physical Properties
A fundamental understanding of the physical properties of these isomers is the first step in their effective utilization. The positioning of the chloro and nitro substituents on the naphthalene ring significantly influences their melting points, boiling points, and solubility profiles.
| Property | This compound | 2-Chloro-1-nitronaphthalene |
| Molecular Formula | C₁₀H₆ClNO₂ | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol | 207.61 g/mol |
| CAS Number | 605-61-8[1][2] | 607-35-2 |
| Appearance | Pale yellow to orange powder/crystals[3] | Information not readily available |
| Melting Point | 85-88 °C | 99-101 °C |
| Boiling Point | Decomposes | Decomposes |
| Solubility | Soluble in many organic solvents. | Soluble in many organic solvents. |
The difference in melting points is a direct consequence of the distinct crystalline packing arrangements dictated by the substituent positions. These variations in physical properties can be leveraged for the separation and purification of isomeric mixtures.
Spectroscopic Fingerprints: Distinguishing Between Isomers
Accurate identification of this compound and 2-Chloro-1-nitronaphthalene is crucial. Spectroscopic techniques provide the necessary "fingerprints" to differentiate between these two closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the electron-withdrawing nitro group and the inductively withdrawing chloro group.
¹³C NMR Chemical Shifts (in CDCl₃)
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. Both isomers will exhibit characteristic absorption bands corresponding to the C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds.
Key expected IR absorption bands include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric NO₂ stretching: ~1550-1475 cm⁻¹
-
Symmetric NO₂ stretching: ~1360-1290 cm⁻¹
-
Aromatic C=C stretching: ~1600-1400 cm⁻¹
-
C-Cl stretching: ~850-550 cm⁻¹
Subtle shifts in the positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to differentiate between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For both this compound and 2-Chloro-1-nitronaphthalene, the molecular ion peak (M⁺) would be expected at m/z 207 and an M+2 peak of approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom.
The fragmentation patterns will be influenced by the positions of the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30). The relative intensities of the fragment ions can provide clues to the isomeric structure. For instance, the proximity of the chloro and nitro groups in 2-Chloro-1-nitronaphthalene may lead to unique fragmentation pathways not observed for the 1,4-isomer.
Chemical Reactivity: A Tale of Two Isomers
The reactivity of these isomers is largely dictated by the electronic effects of the chloro and nitro substituents on the naphthalene ring. Both groups are deactivating towards electrophilic aromatic substitution, but their directing effects differ. The primary reactivity of interest for these compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.
The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
-
In This compound , the nitro group is para to the chlorine atom. This positioning strongly activates the chlorine for displacement via an SNAr mechanism. The intermediate Meisenheimer complex is stabilized by resonance delocalization of the negative charge onto the nitro group.
-
In 2-Chloro-1-nitronaphthalene , the nitro group is ortho to the chlorine atom. This also activates the chlorine for SNAr, with the intermediate being similarly stabilized by the adjacent nitro group.
Experimental Protocols
Synthesis of Chloronitronaphthalene Isomers
The synthesis of these isomers can be approached through several routes, often starting from naphthalene or a substituted naphthalene derivative. Direct nitration of 1-chloronaphthalene or chlorination of 1-nitronaphthalene can lead to mixtures of isomers that require careful separation.
A general laboratory-scale synthesis might involve the following conceptual steps, which would need to be optimized for each specific isomer.
Analytical Separation of Isomers
The separation and quantification of this compound and 2-Chloro-1-nitronaphthalene are critical for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.
HPLC Method Development Workflow
Sources
A Comparative Guide to Purity Analysis of 1-Chloro-4-nitronaphthalene: The Primacy of HPLC and a Review of Alternatives
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a foundational requirement for ensuring the safety, efficacy, and reproducibility of final products. 1-Chloro-4-nitronaphthalene, a key precursor in the synthesis of various dyes, pharmaceuticals, and other complex organic molecules, is no exception. Its impurity profile can significantly impact downstream reaction yields, introduce unwanted side products, and compromise the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will explore the causality behind methodological choices, present a robust, self-validating experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental data and authoritative standards.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC (RP-HPLC) stands as the preeminent technique for assessing the purity of synthesized this compound.[1] Its high resolving power is essential for separating the main compound from structurally similar impurities, which may include positional isomers, unreacted starting materials, and synthetic byproducts.[1][2] Given the non-polar nature of the naphthalene ring system, a reversed-phase methodology, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, provides the ideal mechanism for effective separation.
Causality of Method Design: Why These Parameters?
A robust analytical method is not a random collection of parameters but a reasoned system designed for a specific purpose. The choices below are grounded in the physicochemical properties of this compound and its likely impurities.
-
Stationary Phase Selection (Column): A Symmetry C18 column (250 x 4.6 mm, 5 µm) or equivalent is selected. The octadecylsilane (C18) bonded phase offers strong hydrophobic interactions with the naphthalene ring, providing excellent retention and resolution for the analyte and its non-polar impurities. A study on the related compound 1-fluoronaphthalene successfully used a C18 column to separate process-related impurities, including 1-nitronaphthalene, demonstrating the suitability of this stationary phase for this class of compounds.[3][4]
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and lower viscosity than methanol. A gradient system, starting with a higher proportion of water and increasing the acetonitrile concentration over time, is superior to an isocratic method for this application. It ensures that early-eluting polar impurities are well-resolved while also efficiently eluting the highly retained main analyte and any non-polar, late-eluting impurities within a reasonable timeframe.
-
Detection Wavelength: A UV detector set at 230 nm is optimal. This wavelength is selected based on the UV absorbance profile of the naphthalene chromophore and is shown to be effective for detecting naphthalene-based compounds and their impurities.[4][5]
-
Potential Impurities to Resolve: The primary goal is to separate this compound from key potential impurities. Research into the synthesis of similar compounds indicates that these can include:
Experimental Protocol: A Self-Validating HPLC Method
This protocol incorporates System Suitability Testing (SST) as an integral part, ensuring the analytical system is performing adequately before any sample analysis begins. This is a core requirement of regulatory bodies like the USP and ICH.[8][9][10]
1. Materials and Reagents:
-
This compound reference standard and sample batches.
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Methanol (HPLC grade, for sample preparation).
2. Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Symmetry C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 40 60 20.0 10 90 25.0 10 90 25.1 40 60 | 30.0 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Sample Diluent: Methanol.
-
Reference Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent for a 1 mg/mL stock. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare sample solutions identically to the reference standard solution. Filter through a 0.45 µm syringe filter before injection.[1]
-
System Suitability Solution: Prepare a solution containing the main analyte and spike it with known or expected impurities at a low level (e.g., 0.5% of the main analyte concentration) to verify resolution.
4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the following criteria, which are based on USP General Chapter <621>.[10][11]
-
Tailing Factor (T): ≤ 2.0 for the main this compound peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
% Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicate injections.
-
Resolution (Rs) (from SST Solution): ≥ 2.0 between the main peak and the closest eluting impurity peak.
5. Data Analysis: The purity is calculated using the area percent method. The peak area of this compound is expressed as a percentage of the total area of all integrated peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity analysis, from sample preparation to final data reporting.
Caption: HPLC Purity Analysis Workflow.
Comparison with Alternative Analytical Methods
While HPLC is the primary method, other techniques can serve complementary roles in a comprehensive purity assessment.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[12] It is particularly effective for analyzing volatile and thermally stable compounds.
-
Applicability: GC is an excellent technique for detecting and quantifying residual solvents from the synthesis process. It can also be used for the analysis of nitroaromatic compounds, as demonstrated by EPA methods for similar substances like 1-chloro-4-nitrobenzene.[13] The NIST database also contains GC retention data for 1-nitronaphthalene, confirming its suitability for analysis by this method.[14]
-
Advantages: Unmatched resolution for volatile impurities. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of unknown volatile or semi-volatile impurities.[12]
-
Limitations: Not suitable for non-volatile or thermally labile impurities. This compound has a relatively high boiling point, which can make inlet discrimination and peak tailing a challenge without careful method optimization.[1] Positional isomers, which have very similar boiling points, may be more difficult to resolve by GC than by HPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of planar chromatography that offers rapid, parallel analysis of multiple samples.[15][16]
-
Applicability: HPTLC is best used as a rapid screening tool for quality control, checking for the presence of major impurities, or monitoring the progress of a reaction. Its ability to analyze many samples simultaneously is a key advantage.[16]
-
Advantages: High sample throughput, low solvent consumption per sample, and the ability to use different chemical derivatization reagents to visualize different classes of compounds.[17]
-
Limitations: The resolution and sensitivity are generally lower than that of HPLC. While quantitative analysis is possible, it is often less precise and accurate than HPLC for trace impurity quantification.
Performance Comparison Summary
The table below provides a quantitative comparison of the three techniques for the purity analysis of this compound.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/MS) | HPTLC-Densitometry |
| Primary Application | Comprehensive purity & impurity profiling | Volatile impurities, residual solvents | Rapid screening, semi-quantitative analysis |
| Resolution | Very High (Excellent for isomers) | High to Very High (for volatiles) | Moderate |
| Sensitivity (LOD/LOQ) | Low ng to pg range | pg to fg range (especially with MS) | Low to mid ng range |
| Analysis Time per Sample | 20-40 minutes | 15-30 minutes | 2-5 minutes (per sample, with parallel runs) |
| Sample Throughput | Sequential (Moderate) | Sequential (Moderate) | Parallel (High) |
| Key Advantage | Versatility for non-volatile and polar/non-polar compounds; high precision.[18] | Superior for volatile analysis; definitive identification with MS.[12] | Speed and cost-effectiveness for multiple samples.[16] |
| Key Limitation | Higher solvent consumption per analysis. | Limited to thermally stable and volatile compounds. | Lower resolution and quantitative precision. |
Conclusion
For the comprehensive and authoritative purity analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally superior method. Its high resolving power, particularly for critical positional isomers and non-volatile byproducts, combined with its precision and robustness, makes it the gold standard for quality control and regulatory submission. The detailed, self-validating protocol presented in this guide provides a reliable framework for achieving accurate and trustworthy results.
While HPLC is the cornerstone, a multi-faceted approach leveraging Gas Chromatography for residual solvent analysis and HPTLC for rapid in-process screening can provide a more complete picture of the compound's purity profile, ensuring the highest quality for research, development, and manufacturing.
References
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- U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
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- M. W. Dong, et al. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
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- UNEP Publications. (2002, August 20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
- NIST. (n.d.). Naphthalene, 1-nitro-. NIST WebBook.
- Teledyne Labs. (n.d.). What is Gas Chromatography?.
- U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- World Journal of Pharmaceutical Science and Research. (n.d.). The future of planar chromatography: a review on HPTLC instrumentation and innovation.
- ChemicalBook. (n.d.). This compound(605-61-8) 1H NMR spectrum.
- Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate.
- Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. PubMed.
- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
- Devala Rao, G. (2020). HPTLC: A versatile method for rapid analysis of pharmaceutical formulations and comparison with other chromatographic techniques and its applications. ResearchGate.
- National Institutes of Health (NIH). (2021, March 17). HPTLC-Based Chemical Profiling: An Approach to Monitor Plant Metabolic Expansion Caused by Fungal Endophytes.
- Yoshikawa, M., et al. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. PubMed.
- ResearchGate. (2025, August 8). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
- BenchChem. (2025). Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Alternative Methods.
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A Comparative Guide to the Validation of 1-Chloro-4-nitronaphthalene Synthesis: Titration vs. Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and, ultimately, patient safety. 1-Chloro-4-nitronaphthalene, a key starting material in the synthesis of various pharmaceuticals and dyestuffs, is no exception. Ensuring its purity through robust analytical validation is paramount. This guide provides an in-depth comparison of classic titration-based validation with modern chromatographic techniques for the quantitative analysis of this compound, offering field-proven insights into the causality behind experimental choices.
The Synthetic Landscape: Understanding Potential Impurities
The primary route to this compound is often the chlorination of 1-nitronaphthalene.[1] Another route involves the Sandmeyer reaction of 1-amino-4-nitronaphthalene.[2] Both pathways can introduce a spectrum of impurities that can interfere with subsequent reactions and compromise the integrity of the final product.
Potential Process-Related Impurities:
-
Isomeric Impurities: The nitration of 1-chloronaphthalene can yield various isomers, such as 1-chloro-2-nitronaphthalene and 1-chloro-5-nitronaphthalene, which can be difficult to separate due to their similar physical properties.[3]
-
Unreacted Starting Materials: Residual 1-nitronaphthalene or 1-amino-4-nitronaphthalene.
-
Byproducts of Side Reactions: Dinitrated or dichlorinated naphthalenes can form under aggressive reaction conditions.
-
Solvent and Reagent Residues: Trace amounts of solvents and reagents used in the synthesis and purification steps.
A thorough understanding of these potential impurities is critical for selecting and validating an appropriate analytical method.
The Classic Approach: Validation by Titanous Chloride Titration
Reductive titration is a time-honored method for the quantification of nitroaromatic compounds. The underlying principle is the stoichiometric reduction of the nitro group (-NO₂) to an amino group (-NH₂) by a strong reducing agent.[4] In this protocol, we utilize titanium(III) chloride (TiCl₃), a powerful reductant, in a back-titration setup.
Causality of Experimental Choices
The choice of a back-titration is deliberate. The reaction between TiCl₃ and the nitro group is often slow at room temperature. By adding a known excess of TiCl₃ and heating, we ensure the complete and rapid reduction of this compound. The unreacted TiCl₃ is then titrated with a standardized solution of ferric chloride (FeCl₃), which is a stable and reliable titrant. Ammonium thiocyanate is an excellent indicator for this titration, forming a distinct red-brown complex with the first excess of Fe³⁺ ions.[5]
Experimental Protocol: Titanous Chloride Titration
Reagents and Solutions:
-
Standardized 0.1 N Titanium(III) chloride solution
-
Standardized 0.1 N Ferric chloride solution
-
Ammonium thiocyanate indicator solution (10% w/v in water)
-
Hydrochloric acid, concentrated
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 25 mL of ethanol to dissolve the sample. Gentle warming may be necessary.
-
Acidification: Carefully add 25 mL of concentrated hydrochloric acid.
-
Reduction: From a burette, add a known excess of the standardized 0.1 N titanium(III) chloride solution (e.g., 50.0 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 2-3 minutes to displace any oxygen, which can oxidize the TiCl₃.
-
Reaction: Gently boil the solution under a nitrogen atmosphere for 10-15 minutes to ensure complete reduction of the nitro group.
-
Cooling: Cool the flask to room temperature under a continuous gentle stream of nitrogen.
-
Titration: Add 5 mL of ammonium thiocyanate indicator solution. Titrate the excess titanium(III) chloride with the standardized 0.1 N ferric chloride solution until the first permanent red-brown color appears.
-
Blank Determination: Perform a blank titration using the same procedure but omitting the this compound sample.
-
Calculation: The percentage purity of this compound is calculated using the following formula:
% Purity = [(V_blank - V_sample) × N_FeCl₃ × M_w] / (W_sample × 6 × 10)
Where:
-
V_blank = Volume of FeCl₃ solution used in the blank titration (mL)
-
V_sample = Volume of FeCl₃ solution used in the sample titration (mL)
-
N_FeCl₃ = Normality of the ferric chloride solution
-
M_w = Molecular weight of this compound (207.62 g/mol )
-
W_sample = Weight of the sample (g)
-
6 = Stoichiometric factor (6 moles of Ti³⁺ react with 1 mole of -NO₂)
-
Caption: Workflow for the quantitative analysis of this compound by titanous chloride titration.
The Modern Alternatives: Chromatographic Validation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer a more sophisticated approach to purity determination, providing not only quantitative data but also a detailed impurity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For this compound, a reversed-phase method is most suitable.
A C18 column is a robust and versatile choice for the separation of moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides good separation efficiency. Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can offer better peak shape and resolution. A UV detector is ideal as the naphthalene ring system and the nitro group are strong chromophores, providing excellent sensitivity. The principles of analytical method validation are well-established by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the primary standard.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity based on the weight of the sample taken.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good resolution for a wide range of aromatic compounds. A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a response that is proportional to the mass of carbon atoms. For enhanced sensitivity to nitro-containing compounds, an Electron Capture Detector (ECD) can be employed, as described in EPA Method 8091 for nitroaromatics.[11]
Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like acetone or ethyl acetate (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent to a concentration within the calibration range.
-
Analysis: Inject the standards and the sample solution into the GC system.
-
Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Comparative Analysis: Titration vs. Chromatography
The choice of an analytical method depends on the specific requirements of the analysis, including the need for impurity profiling, desired accuracy, available instrumentation, and throughput.
| Feature | Titanous Chloride Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Reductive titration of the nitro group | Separation based on partitioning between a stationary and mobile phase | Separation based on volatility and interaction with a stationary phase |
| Specificity | Low; quantifies total reducible nitro groups | High; separates the main component from impurities | High; separates the main component from impurities |
| Impurity Profiling | No | Yes | Yes |
| Sensitivity | Moderate | High | High |
| Accuracy | Good | Excellent | Excellent |
| Precision | Good | Excellent | Excellent |
| Analysis Time | ~30-45 minutes per sample | ~15-20 minutes per sample | ~20-25 minutes per sample |
| Cost per Sample | Low | Moderate | Moderate |
| Instrumentation | Basic laboratory glassware and reagents | HPLC system with UV detector | GC system with FID or ECD |
| Expertise Required | Moderate | High | High |
| Throughput | Low | High (with autosampler) | High (with autosampler) |
Conclusion: Selecting the Fit-for-Purpose Method
For a rapid, low-cost estimation of the total nitroaromatic content, titanous chloride titration remains a viable and robust method. Its primary limitation is the lack of specificity; it will quantify any reducible nitro compound present in the sample, potentially leading to an overestimation of the purity if nitro-containing impurities are present.
For a comprehensive understanding of the purity and impurity profile of this compound, HPLC and GC are the methods of choice. They provide not only an accurate quantification of the main component but also the separation and potential identification of process-related impurities. The choice between HPLC and GC will depend on the volatility and thermal stability of the expected impurities. Both techniques are indispensable for in-process control and final product release in a regulated environment, aligning with the principles of Quality by Design (QbD) and the rigorous standards set by guidelines such as those from the ICH.[6][7][8][9][10]
Ultimately, the selection of a validation method should be based on a thorough risk assessment and the intended use of the this compound. A combination of techniques, such as using chromatography for impurity profiling and a simpler method like titration for routine process checks, can provide a comprehensive and efficient quality control strategy.
References
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Armstrong, R. R. (n.d.). Titanous Chloride as a Standard Reducing Agent. Rose-Hulman Scholar. Retrieved from [Link]
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AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
CIPAC. (n.d.). MT 133 - Determination of nitrophenols - titanium (III) chloride method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
-
SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]
- Young, S. W., & Swain, R. E. (1897). The Volumetric Determination of the Nitro Group in Organic Compounds. Journal of the American Chemical Society, 19(10), 812–814.
-
Vibzz Lab. (2022, August 24). 1-nitronaphthalene : Organic synthesis [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Srivastava, R., Saha, A., & Bhattacharjee, G. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals, 6(1), 010-013.
- Di Filippo, P., Pomata, D., Riccardi, C., Buiarelli, F., & Perrino, C. (2009). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Analytical and Bioanalytical Chemistry, 393(3), 935–944.
-
Quora. (2018). How to identify the nitro group in an organic compound using Tollens' reagent. Retrieved from [Link]
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Pharma Learning In Depth. (2026, January 4). HPLC Method Development & Optimization [Video]. YouTube. [Link]
- Moreira, A., Alpoim, M. C., & Valentão, P. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices.
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Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved from [Link]
- Jo, A., Kim, S., Park, J. H., Kim, S., & Kim, M. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4984.
- Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas, 80(3), 221-224.
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Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Retrieved from [Link]
-
ResearchGate. (2025). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. Retrieved from [Link]
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SlideShare. (2020, March 29). Nitro compounds. Retrieved from [Link]
-
ResearchGate. (2025). The chlorination of 1-nitronaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). CN104406979A - Method for detecting concentration of titanium trichloride in low-valent titanium chloride slurry.
-
FuseSchool - Global Education. (2016, July 19). How To Do Titrations | Chemical Calculations | Chemistry | FuseSchool [Video]. YouTube. [Link]
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University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]
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SpecAU. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]
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A Comparative Guide to the Characterization of 1-Chloro-4-nitronaphthalene: A Deep Dive into 13C NMR and its Alternatives
For the modern researcher in materials science and drug development, the unambiguous structural elucidation of synthesized compounds is paramount. 1-Chloro-4-nitronaphthalene, a key intermediate in the synthesis of various dyes and pharmaceuticals, presents a classic case for the application of robust analytical techniques. This guide provides an in-depth characterization of this molecule, focusing on the utility of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against other common analytical methods, supported by experimental data from the literature.
The Central Role of ¹³C NMR in Structural Elucidation
While several techniques can provide pieces of the structural puzzle, ¹³C NMR spectroscopy offers a direct and high-resolution map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a discrete signal, making it an exceptionally powerful tool for confirming the substitution pattern on the naphthalene ring of this compound. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and resonance effects within the aromatic system.[1] This sensitivity is precisely why ¹³C NMR is a cornerstone technique for structural verification.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol is a self-validating system designed to ensure the acquisition of a high-fidelity, interpretable ¹³C NMR spectrum for this compound.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtaining sharp, well-resolved peaks. The choice of solvent is crucial; it must dissolve the sample completely and should not have signals that overlap with the analyte's signals.
-
Procedure:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single carbon signal at ~77 ppm, which is easily identified and often used as a secondary reference.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Instrument Setup and Data Acquisition:
-
Rationale: The parameters chosen for data acquisition are a balance between sensitivity, resolution, and experimental time. For ¹³C NMR, which has a low natural abundance (1.1%), a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.
-
Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling is employed to collapse the C-H splitting, simplifying the spectrum to single lines for each carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures that all carbon nuclei, including quaternary carbons which have longer relaxation times, have returned to equilibrium before the next pulse.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration and spectrometer sensitivity.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Rationale: Proper processing transforms the raw free induction decay (FID) signal into a frequency-domain spectrum that is easy to interpret.
-
Procedure:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks (note: in proton-decoupled ¹³C NMR, peak integrals are not always proportional to the number of carbons due to NOE and relaxation differences).
-
Below is a diagram illustrating the workflow for the ¹³C NMR analysis.
Interpreting the ¹³C NMR Spectrum of this compound
The structure of this compound dictates that all 10 carbon atoms are in unique chemical environments, and therefore, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The assignment of these signals is based on established principles of substituent effects on aromatic rings. The strongly electron-withdrawing nitro group (-NO₂) and the electronegative chloro group (-Cl) significantly influence the chemical shifts.[2] The nitro group causes a deshielding effect (downfield shift to higher ppm) on the carbon it is attached to (C4) and other carbons in conjugation (C5, C7, and C2), while the chloro group also deshields the carbon it is attached to (C1).
The expected chemical shifts, based on data reported in the literature, are summarized in the table below.[3][4]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~130.2 | Attached to electronegative Cl; deshielded. |
| C2 | ~122.9 | Ortho to C1 and meta to C4-NO₂. |
| C3 | ~129.0 | Meta to C1 and ortho to C4-NO₂. |
| C4 | ~146.5 | Attached to strongly electron-withdrawing NO₂; significantly deshielded. |
| C4a | ~125.8 | Quaternary carbon adjacent to C4. |
| C5 | ~128.4 | Para to C1 and influenced by the nitro group. |
| C6 | ~125.1 | Least affected by substituents. |
| C7 | ~128.8 | Influenced by the nitro group through resonance. |
| C8 | ~124.6 | Ortho to C1. |
| C8a | ~133.7 | Quaternary carbon adjacent to C1. |
Note: The exact chemical shift values can vary slightly depending on the solvent and experimental conditions.
A Comparative Analysis: ¹³C NMR vs. Alternative Techniques
While ¹³C NMR is powerful, a comprehensive characterization often involves a multi-technique approach. Here, we compare ¹³C NMR with other common analytical methods for the characterization of this compound.[5]
| Technique | Principle | Advantages for this Compound | Limitations for this Compound |
| ¹³C NMR | Measures the resonance of ¹³C nuclei in a magnetic field. | Directly probes the carbon backbone, providing unambiguous information on the number and type of carbon atoms and the substitution pattern. | Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration. Peak integrals are not reliably quantitative without specific experimental setups. |
| ¹H NMR | Measures the resonance of ¹H nuclei (protons). | Provides information on the number and connectivity of protons. Coupling patterns (spin-spin splitting) can help determine the substitution pattern on the aromatic rings.[6][7] | The aromatic region can be crowded with complex overlapping multiplets, making definitive assignment challenging without 2D NMR techniques. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Quickly confirms the presence of key functional groups, such as the nitro group (strong absorptions at ~1520 cm⁻¹ and ~1340 cm⁻¹) and C-Cl bond (~700-800 cm⁻¹). Aromatic C-H stretches are also visible.[8] | Provides limited information about the overall molecular structure and cannot distinguish between isomers with the same functional groups. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Provides the exact molecular weight, confirming the molecular formula (C₁₀H₆ClNO₂). The fragmentation pattern can offer some structural clues.[9] | Isomer differentiation can be difficult as isomers often produce similar fragmentation patterns. It does not directly map the connectivity of atoms. |
In-Depth Look at Alternative Techniques
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show six signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the nitrated ring are expected to be shifted further downfield due to the electron-withdrawing effect of the nitro group. While useful, the overlapping signals would likely require 2D NMR experiments like COSY (Correlation Spectroscopy) to definitively assign the proton connectivities.
FT-IR Spectroscopy: An FT-IR analysis would primarily serve as a rapid check for the presence of the key functional groups. The characteristic strong, sharp peaks for the asymmetric and symmetric stretching of the nitro group are unmistakable. Additionally, the C-Cl stretching vibration and the aromatic C-H and C=C stretching vibrations would be observed, confirming the general class of the compound.[10]
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 207 and an M+2 peak at m/z 209 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways would involve the loss of NO₂ (m/z 161), Cl (m/z 172), and other characteristic aromatic fragmentations.[9][11]
Conclusion: The Synergy of Analytical Techniques
For the comprehensive and unambiguous characterization of this compound, ¹³C NMR spectroscopy stands out as the most informative single technique for elucidating the precise carbon framework and substitution pattern. It provides direct evidence that is often inferred more indirectly from other methods.
However, a truly robust and trustworthy characterization, as demanded in regulated environments like drug development, relies on the synergy of multiple analytical techniques. The recommended workflow involves:
-
Mass Spectrometry to confirm the molecular weight and elemental composition.
-
FT-IR Spectroscopy as a quick and inexpensive method to verify the presence of essential functional groups.
-
¹H NMR Spectroscopy to analyze the proton environment and their connectivities.
-
¹³C NMR Spectroscopy to provide the definitive and high-resolution map of the carbon skeleton, confirming the isomeric purity and final structure of the molecule.
By integrating the data from these complementary techniques, researchers can build a self-validating and authoritative dossier on the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. RSC Advances. [Link]
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Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [Link]
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A Comparative Guide to Catalysts in the Synthesis of 1-Chloro-4-nitronaphthalene: A Senior Application Scientist's Perspective
Introduction: The Significance and Synthetic Challenges of 1-Chloro-4-nitronaphthalene
This compound is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including dyes, pigments, and pharmaceuticals. Its molecular architecture, featuring both a chloro and a nitro group on the naphthalene core, offers versatile reactivity for further functionalization. However, the regioselective synthesis of the 1,4-isomer presents a significant challenge in synthetic organic chemistry. The direct nitration of 1-chloronaphthalene can lead to a mixture of isomers, primarily this compound and 1-chloro-5-nitronaphthalene, necessitating efficient and selective catalytic strategies to maximize the yield of the desired product.
This technical guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, drawing upon established principles of aromatic nitration and available experimental data. We will delve into the mechanistic intricacies of different catalysts, offer detailed experimental protocols for their application, and present a clear comparison of their performance. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this crucial chemical intermediate.
Understanding the Reaction: Electrophilic Nitration of 1-Chloronaphthalene
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 1-chloronaphthalene. The key to regioselectivity lies in the directing effects of the chloro substituent on the naphthalene ring. The chlorine atom is an ortho-, para-directing group, yet it is also deactivating. In the case of naphthalene, the α-positions (1, 4, 5, and 8) are more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediates.[1]
The chlorine atom at the C1 position directs the incoming nitronium ion (NO₂⁺) to the ortho (C2) and para (C4) positions. However, steric hindrance from the peri-hydrogen at the C8 position disfavors substitution at the C2 and C8 positions. Consequently, the primary products of the nitration of 1-chloronaphthalene are the this compound and 1-chloro-5-nitronaphthalene isomers. The goal of a selective synthesis is to employ a catalyst that preferentially directs the nitration to the C4 position.
Catalyst Comparison: A Head-to-Head Analysis
The choice of catalyst is paramount in controlling the regioselectivity and efficiency of the nitration of 1-chloronaphthalene. Here, we compare three major classes of catalysts: traditional mixed acids (for baseline comparison), solid acid catalysts (zeolites and sulfated zirconia), and phase-transfer catalysts.
Traditional Mixed Acid (H₂SO₄/HNO₃)
The classical method for aromatic nitration involves the use of a mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.
Mechanism: The reaction proceeds via the in-situ generation of the nitronium ion, which then attacks the electron-rich naphthalene ring.
Caption: Mechanism of mixed-acid catalyzed nitration.
While effective in achieving nitration, this method often suffers from poor regioselectivity, leading to a mixture of isomers and the formation of undesired byproducts. The harsh acidic conditions and the generation of significant acidic waste also pose environmental concerns.
Solid Acid Catalysts
Heterogeneous solid acid catalysts offer several advantages over traditional liquid acids, including ease of separation, reusability, and often, enhanced regioselectivity due to shape-selective properties.
Zeolites are crystalline aluminosilicates with a well-defined porous structure. The acidic sites within the zeolite pores can catalyze the nitration reaction, and the constrained environment can influence the regioselectivity. Zeolite H-BEA, with its three-dimensional pore structure, has shown promise in the nitration of naphthalene derivatives.[2][3]
Causality Behind Experimental Choices: The choice of a large-pore zeolite like H-BEA is based on the premise that the reactant molecule (1-chloronaphthalene) can diffuse into the pores and interact with the active sites. The shape of the pores can then preferentially allow the formation of the less bulky this compound isomer over the more sterically hindered isomers.
Sulfated zirconia is a solid superacid catalyst known for its high catalytic activity in various acid-catalyzed reactions, including nitration.[4] The strong Brønsted and Lewis acid sites on the surface of sulfated zirconia are effective in generating the nitronium ion.[5]
Causality Behind Experimental Choices: The high acidity of sulfated zirconia allows for the activation of nitric acid at lower temperatures compared to traditional methods, which can improve selectivity. The surface properties of the catalyst can be tuned by modifying the preparation method, which in turn can influence the product distribution.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of nitration, a phase-transfer catalyst can facilitate the transfer of the nitrate anion from an aqueous phase to an organic phase containing the aromatic substrate. This can be particularly useful for achieving regioselectivity under milder conditions.
Causality Behind Experimental Choices: PTC offers the potential for high selectivity by controlling the reaction at the interface of the two phases. The choice of the phase-transfer catalyst, solvent system, and reaction conditions can be fine-tuned to favor the formation of the desired isomer. Recent developments in electrochemical nitration using phase-transfer catalysis have also shown promise.[6]
Comparative Performance Data
| Catalyst System | Typical Reaction Conditions | Conversion (%) | Selectivity for 4-Nitro Isomer (%) | Key Advantages | Key Disadvantages |
| Mixed Acid (H₂SO₄/HNO₃) | 0-25 °C, 1-4 h | >90 | Variable (often low to moderate) | Low cost, high conversion | Poor selectivity, corrosive, large amount of acidic waste |
| Zeolite (e.g., H-BEA) | 0-50 °C, 2-8 h, organic solvent | 60-80 | Moderate to High | Reusable, environmentally benign, potential for shape selectivity | Lower conversion than mixed acid, potential for deactivation |
| Sulfated Zirconia (S-ZrO₂) | 25-80 °C, 3-12 h, organic solvent | 70-90 | Moderate to High | High acidity, reusable, can operate at milder conditions | Catalyst preparation can be sensitive, potential for leaching |
| Phase-Transfer Catalyst (PTC) | 25-60 °C, 4-24 h, biphasic system | 50-70 | Potentially High | Mild reaction conditions, high selectivity potential, reduced waste | Slower reaction rates, catalyst separation can be challenging |
Note: The data in this table is an estimation based on analogous reactions and general principles. Actual results for the nitration of 1-chloronaphthalene may vary.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound using the discussed catalytic systems. These should be considered as self-validating systems where careful monitoring and optimization are key to achieving the desired outcome.
Protocol 1: Zeolite H-BEA Catalyzed Nitration
Caption: Experimental workflow for Zeolite H-BEA catalyzed nitration.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-chloronaphthalene (1.0 eq), Zeolite H-BEA (20 wt% of the substrate), and a suitable solvent such as dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.2 eq) dropwise to the stirred suspension over 30 minutes.
-
Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with the solvent, dried, and calcined for reuse.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Sulfated Zirconia Catalyzed Nitration
Detailed Steps:
-
In a flask, suspend sulfated zirconia (15 wt% of the substrate) in a solution of 1-chloronaphthalene (1.0 eq) in a solvent like 1,2-dichloroethane.
-
Heat the mixture to 50 °C with stirring.
-
Add 70% nitric acid (1.5 eq) dropwise over a period of 20 minutes.
-
Maintain the reaction at 50 °C for 8-10 hours, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization as described in Protocol 1.
Conclusion and Future Outlook
The synthesis of this compound with high regioselectivity remains a topic of significant interest. While traditional mixed-acid nitration is a straightforward approach, its lack of selectivity and environmental drawbacks necessitate the exploration of cleaner and more efficient catalytic systems.
Solid acid catalysts, particularly zeolites and sulfated zirconia, offer promising alternatives. The shape-selective nature of zeolites and the high acidity of sulfated zirconia can be leveraged to enhance the yield of the desired 1,4-isomer. Phase-transfer catalysis presents another intriguing avenue, with the potential for high selectivity under mild conditions.
Further research should focus on a direct and systematic comparative study of these catalytic systems for the nitration of 1-chloronaphthalene. Such a study would provide invaluable quantitative data to guide the selection of the optimal catalyst for industrial-scale production. The development of novel, highly selective, and reusable catalysts will be crucial for the sustainable synthesis of this compound and other important chemical intermediates.
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Duan, Y., & Luo, S. (2024). Phase-Transfer Catalysis for Electrochemical Chlorination and Nitration of Arenes. Angewandte Chemie International Edition, 63(17), e202319206. [Link]
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Yan, J., Ni, W., You, K., Duan, T., Deng, R., Chen, Y., ... & Luo, H. (2021). Highly selective catalytic nitration of 1-nitronaphthalene with NO2 to 1, 5-dinitronaphthalene over solid superacid SO42−/ZrO2 promoted by molecular oxygen and acetic anhydride under mild conditions. Research on Chemical Intermediates, 47(9), 3569-3582. [Link]
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Khabarov, Y. G., Veshnyakov, V. A., Snigirev, I. A., & Pikovskoy, I. I. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. In Proceedings of the 2nd International Conference on Materials Chemistry and Environmental Protection (MEEP 2018). SCITEPRESS–Science and Technology Publications, Lda.[Link]
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Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300. [Link]
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Devi, K. S., & Jayashree, S. (2013). Eco friendly nitration of toluene using modified zirconia. Bulletin of Chemical Reaction Engineering & Catalysis, 7(3), 205-214. [Link]
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Tang, Y., Shi, C., Jiang, Y., & Tao, Y. (2023). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Catalysts, 13(1), 75. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1-Chloro-4-nitronaphthalene by Melting Point Analysis
Introduction: The Critical Role of Purity in Chemical Synthesis
In the realms of pharmaceutical development and advanced material science, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 1-Chloro-4-nitronaphthalene serves as a crucial building block in the synthesis of various complex organic molecules. Impurities, even in trace amounts, can be carried through multi-step syntheses, leading to undesired side products, reduced yields, and potentially significant toxicological concerns.
This guide provides an in-depth analysis of melting point determination as a primary method for assessing the purity of this compound. We will explore the thermodynamic principles that make this classic technique a powerful and accessible tool, provide a detailed experimental protocol, and objectively compare its performance against modern chromatographic and calorimetric methods.
Part 1: The Science of Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical constant.[1] However, the introduction of an impurity disrupts the uniform crystal lattice structure of the substance.[2][3] This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to transition the substance from the solid to the liquid phase.[2][4] This phenomenon is known as melting point depression .[4][5][6]
From a thermodynamic perspective, the presence of impurities increases the entropy (disorder) of the liquid phase more significantly than the solid phase.[7][8] This larger change in entropy upon melting results in a lower Gibbs free energy for the transition, and consequently, a lower melting temperature.[5][7]
Two key observations in a melting point analysis indicate the presence of impurities:
-
Depression of the Melting Point: The temperature at which the substance begins to melt is lower than the literature value for the pure compound.
-
Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range (e.g., several degrees) instead of a sharp, narrow range (typically 0.5–1°C for a pure compound).[5]
The literature value for the melting point of pure this compound is approximately 85°C to 88°C .[9][10] A measured melting point that is significantly lower and broader than this range is a strong indicator of contamination.
Part 2: Potential Impurities in this compound
Understanding the synthetic route is key to predicting potential impurities. This compound is typically synthesized via the nitration of 1-chloronaphthalene or the chlorination of 1-nitronaphthalene.[11][12] This can lead to several process-related impurities:
-
Isomeric Impurities: The nitration of 1-chloronaphthalene can also produce other isomers, such as 1-chloro-2-nitronaphthalene or 1-chloro-5-nitronaphthalene. Similarly, chlorination of 1-nitronaphthalene can yield isomers like 1-chloro-5-nitro- and 1-chloro-8-nitronaphthalene.[12][13]
-
Unreacted Starting Materials: Residual 1-chloronaphthalene or 1-nitronaphthalene may remain.[13][14]
-
Over-reaction Products: Di-nitrated or di-chlorinated naphthalenes can form if the reaction conditions are not carefully controlled.[12]
These impurities, having different molecular structures, will disrupt the crystal lattice of this compound, leading to the observable melting point depression and range broadening.
Part 3: Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method, a standard technique recognized by major pharmacopeias.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Place a small amount (10-20 mg) of the dried this compound sample onto a clean, dry watch glass.
-
Using a clean spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer.[15]
-
Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.
-
Invert the tube and gently tap its sealed end on a hard surface to pack the sample firmly into the bottom. The packed sample height should be approximately 2-3 mm.[15] Consistent sample packing is crucial for reproducible results.
-
-
Apparatus Setup & Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For an unknown sample or a first approximation, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[16]
-
For an accurate determination, allow the apparatus to cool and perform a second measurement. Heat rapidly to about 15-20 °C below the approximate melting point found in the first run.
-
Then, reduce the heating rate to 1-2 °C per minute.[15] A slow heating rate near the melting point is critical to ensure the temperature of the sample and the thermometer are in equilibrium, providing an accurate reading.
-
-
Data Recording & Interpretation:
-
Record the temperature at which the first droplet of liquid becomes visible. This is the start of the melting range (T1).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range (T2).
-
The recorded melting point is the range T1 – T2.
-
Compare the observed range to the literature value (85-88 °C). A pure sample will have a sharp melting range (e.g., 86-87 °C), while an impure sample will exhibit a depressed and broader range (e.g., 81-85 °C).[16][17]
-
Workflow for Purity Assessment via Melting Point
Caption: Experimental workflow for melting point determination.
Part 4: Comparison with Alternative Purity Assessment Methods
While melting point analysis is a rapid and cost-effective technique for an initial purity assessment, it has limitations.[1] It is not highly quantitative and may not detect impurities that form a eutectic mixture or are present in very low concentrations. For regulatory filings and in-depth quality control, more sophisticated methods are required.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Melting Point Analysis | Observation of the temperature range over which a solid transitions to a liquid. Impurities disrupt the crystal lattice, causing depression and broadening of this range.[5] | - Fast and simple[1]- Low cost- Requires minimal sample- Good first indicator of purity | - Not highly quantitative- Low sensitivity to small amounts of impurity- Can be subjective- Not suitable for amorphous solids or thermally unstable compounds | - Rapid purity check in synthesis labs- Student laboratories- Verifying identity via mixed melting point[6] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting endotherm is analyzed using the van't Hoff equation to calculate purity.[18] | - Highly quantitative (purity >98.5 mole %)[18]- Provides thermodynamic data (enthalpy of fusion)- Objective and automated | - More expensive instrumentation- Requires specialized knowledge for data analysis- Only applicable if impurity is soluble in the melt[18] | - High-accuracy purity determination for standards- Pharmaceutical quality control- Characterizing crystalline materials |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the area percentage of the main peak. | - High sensitivity and resolution- Highly quantitative- Applicable to a wide range of compounds- Can separate and identify individual impurities | - Requires method development- Higher cost per sample- Uses solvents and generates waste | - Routine quality control in industry- Separation of complex mixtures- Identifying and quantifying specific impurities |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas. Purity is determined by peak area percentage. | - Excellent for volatile and thermally stable compounds- Very high sensitivity (especially with mass spec detector)- Fast analysis times | - Not suitable for non-volatile or thermally labile compounds like this compound without derivatization- High initial instrument cost | - Analysis of residual solvents- Purity of volatile starting materials- Environmental analysis |
Hierarchy of Analytical Techniques for Purity
Caption: Logical relationship of purity analysis techniques.
Senior Application Scientist's Recommendation
For researchers in a synthesis or academic laboratory, melting point analysis remains an indispensable first-line tool for the purity assessment of this compound. Its speed, simplicity, and low cost provide immediate and valuable feedback on the success of a reaction or purification step like recrystallization.[1][5] A sharp melting range close to the literature value of 85-88 °C provides a high degree of confidence in the material's substantial purity.
However, for drug development professionals, process chemists, or those preparing materials for regulatory submission, melting point analysis is insufficient on its own. It should be considered a preliminary or complementary technique. High-Performance Liquid Chromatography (HPLC) is the recommended primary method for definitive purity analysis. HPLC provides quantitative results, can detect impurities at much lower levels, and has the ability to separate and help identify the specific chemical nature of those impurities. For establishing a reference standard or for in-depth thermodynamic characterization, Differential Scanning Calorimetry (DSC) offers unparalleled accuracy for high-purity samples (>98.5%).
In a robust quality control workflow, melting point analysis can be used for rapid incoming material checks, while HPLC is employed for the final, quantitative release testing.
References
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Title: 6.1C: Melting Point Theory.[7] Source: Chemistry LibreTexts URL: [Link]
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Title: How do impurities affect the melting point of a substance?[2] Source: TutorChase URL: [Link]
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Title: Video: Melting Points - Concept.[4] Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: Melting-point depression.[5] Source: Grokipedia URL: [Link]
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Title: How Do Impurities Affect Melting Temperature (Tm)?[3] Source: Chemistry For Everyone - YouTube URL: [Link]
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Title: Melting Point Determination | Your Guide to Melting Point Analysis.[6] Source: Mettler Toledo URL: [Link]
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Title: Melting Point Determination.[1] Source: Lambda Photometrics URL: [Link]
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Title: E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.[18] Source: ASTM International URL: [Link]
-
Title: 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.[17] Source: Chemistry LibreTexts URL: [Link]
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Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point...[15] Source: McGill University URL: [Link]
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Title: Melting point determination.[16] Source: SSERC URL: [Link]
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Title: this compound | C10H6ClNO2 | CID 312719.[19] Source: PubChem - NIH URL: [Link]
-
Title: 1-Chloronaphthalene.[11] Source: Wikipedia URL: [Link]
-
Title: The chlorination of 1-nitronaphthalene.[12] Source: ResearchGate URL: [Link]
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Title: Preparation of 1-nitronaphthalene.[14] Source: PrepChem.com URL: [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 1-Chloro-4-nitronaphthalene: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of analytical techniques for the structural characterization of 1-Chloro-4-nitronaphthalene, a key intermediate in organic synthesis. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a holistic understanding of its capabilities and limitations in comparison to other techniques is crucial for informed analytical strategy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of small molecule characterization.
The Central Role of X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing the precise coordinates of each atom within a crystalline lattice.[1][2] This technique is foundational in confirming molecular connectivity, stereochemistry, and understanding intermolecular interactions that govern the macroscopic properties of a material. For a molecule like this compound, a definitive crystal structure would provide irrefutable evidence of the substitution pattern on the naphthalene core and reveal insights into the packing forces dictated by the chloro and nitro functional groups.
Experimental Workflow: X-ray Crystallography of this compound
The successful application of X-ray crystallography is contingent upon the growth of high-quality single crystals, a process that can often be the most challenging step.[2][3] The following protocol outlines a robust methodology for the crystallographic analysis of this compound, grounded in established principles for small organic molecules.[4][5][6]
Step 1: Crystallization
The initial and often rate-limiting step is the production of diffraction-quality single crystals.[3] The choice of solvent is critical and is typically guided by the solubility of the compound. For this compound, a systematic screening of various solvents and solvent systems is recommended.
-
Solvent Selection Rationale: Solvents ranging in polarity, such as methanol, ethanol, acetone, dichloromethane, and toluene, should be evaluated. The goal is to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This allows for slow cooling crystallization.
-
Recommended Technique: Slow Evaporation: A solution of this compound in a suitable solvent (e.g., a mixture of dichloromethane and methanol) is prepared and filtered to remove any particulate matter. The filtrate is then left in a loosely covered vial to allow for the slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Alternative Technique: Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a precipitant (a solvent in which the compound is insoluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, inducing crystallization.
Step 2: Data Collection
Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector) is employed.
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. For small molecules like this compound, direct methods are typically successful in providing an initial structural model.
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound often necessitates the use of complementary techniques. The choice of analytical method is dictated by the specific information required, the nature of the sample, and available resources.
| Technique | Information Provided | Advantages for this compound | Disadvantages for this compound |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | Unambiguous determination of molecular structure and packing.[1][2] | Requires single crystals, which can be difficult to grow.[2][7] Provides no information on solution-state dynamics. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[8] | Excellent for confirming the connectivity of atoms in solution. Can provide insights into the electronic effects of the chloro and nitro groups on the naphthalene ring. | Does not provide direct information on 3D structure or intermolecular interactions in the solid state. |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio, providing information on molecular weight and elemental composition. | Confirms the molecular formula (C₁₀H₆ClNO₂). High-resolution MS can provide unambiguous elemental composition. | Provides no information on the isomeric structure (i.e., the positions of the substituents). |
| Cryo-Electron Microscopy (MicroED) | 3D structure from nanocrystals.[7] | Can be used on crystals that are much smaller than those required for X-ray crystallography.[7][9] | A newer, less commonly available technique compared to X-ray crystallography.[9] |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data. | Can be used to predict the most stable conformation and to aid in the interpretation of spectroscopic data. | The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is essential. |
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for the structural characterization of a small molecule like this compound.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Chloro-4-nitronaphthalene in a Mixture
For researchers, scientists, and professionals in drug development, the precise quantification of specific chemical entities within complex mixtures is a cornerstone of quality, safety, and efficacy. 1-Chloro-4-nitronaphthalene, a key intermediate in the synthesis of various dyes and pharmaceuticals, often requires meticulous analysis to ensure process control and final product purity. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The selection of an optimal analytical method is not a one-size-fits-all decision. It is a nuanced choice that balances the required sensitivity, selectivity, sample matrix complexity, and available resources. This document will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics, supported by experimental data from analogous compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that has become indispensable in pharmaceutical analysis due to its versatility and robustness.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for the quantification of this compound.[2]
Principle of HPLC
HPLC operates by passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation of components in the mixture is based on their differential partitioning between the mobile and stationary phases. For a compound like this compound, a reversed-phase HPLC setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: A Validated Approach for a Structurally Similar Compound
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.01 M KH2PO4 buffer (pH 2.5 ± 0.1):methanol:acetonitrile (35:52:13 v/v/v).[3]
-
Mobile Phase B: Methanol:acetonitrile (80:20 v/v).[3]
-
Gradient Elution: A gradient program would be optimized to ensure adequate separation from other components in the mixture.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for this compound, determined by spectral analysis).[3]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample mixture in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is highly regarded for its ability to separate, detect, and quantify volatile and semi-volatile compounds with high sensitivity and specificity, making it an excellent choice for the analysis of this compound.[2][4]
Principle of GC-MS
In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The components of the sample are then separated as they travel through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
Experimental Protocol: A General Approach for Volatile Contaminants
A validated GC-MS method for the determination of volatile contaminants in drug products provides a solid framework for analyzing this compound.[4]
Instrumentation:
-
GC-MS system equipped with an autosampler, a capillary column, and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injection Temperature: 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 40 °C, ramped at 10 °C/min to 300 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Sample Preparation:
-
Dissolve the sample mixture in a volatile organic solvent such as dichloromethane or hexane.
-
An internal standard (e.g., a deuterated analog) should be added to improve the accuracy and precision of the quantification.
-
The sample is then directly injected into the GC-MS.
Workflow for GC-MS Analysis
Sources
A Comparative Guide to the Reactivity of Chloro-nitronaphthalene Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for this purpose, particularly on electron-deficient systems. This guide provides an in-depth comparison of the reactivity of various chloro-nitronaphthalene isomers, offering a framework for selecting the optimal starting material and predicting reaction outcomes. Our analysis is grounded in the fundamental principles of reaction kinetics and mechanistic chemistry, supported by established theoretical models.
The Foundation: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the SN1 and SN2 mechanisms familiar from aliphatic chemistry, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism.[2][3][4]
The key to a successful SNAr reaction lies in the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2] This EWG plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step.[4] The more stable this intermediate, the lower the activation energy and the faster the reaction.
The Naphthalene Ring System: A Tale of Two Positions
The naphthalene system, composed of two fused benzene rings, presents a more complex landscape for substitution than a simple benzene ring. It features two distinct types of positions for substituents:
-
α-positions (1, 4, 5, 8): These are adjacent to the ring fusion.
-
β-positions (2, 3, 6, 7): These are one atom removed from the ring fusion.
In electrophilic substitutions, the α-positions are generally more reactive due to the greater stability of the resulting carbocation intermediates. However, in nucleophilic aromatic substitution, the reactivity is dictated by the ability of the electron-withdrawing nitro group to stabilize the anionic Meisenheimer complex.
Visualizing the SNAr Mechanism
The general mechanism for the SNAr reaction is depicted below. The initial attack of the nucleophile on the carbon bearing the leaving group is the slow, rate-determining step. The subsequent loss of the leaving group to restore aromaticity is a fast process.
Caption: General mechanism of the SNAr reaction.
Comparative Reactivity of Chloro-nitronaphthalene Isomers
The reactivity of chloro-nitronaphthalene isomers in SNAr reactions is profoundly influenced by the relative positions of the chloro (leaving group) and nitro (electron-withdrawing) substituents. Effective stabilization of the Meisenheimer complex, and thus high reactivity, is achieved when the nitro group can delocalize the negative charge through resonance. This occurs when the nitro group is on the same ring as the chlorine and is positioned to be in conjugation with the site of nucleophilic attack.
Based on these principles, we can predict the following general order of reactivity:
High Reactivity > Moderate Reactivity > Low Reactivity
| Isomer | Predicted Reactivity | Mechanistic Rationale |
| 1-Chloro-2-nitronaphthalene | High | The nitro group is at the 2-position (ortho to the chlorine), allowing for direct resonance stabilization of the negative charge in the Meisenheimer complex. |
| 1-Chloro-4-nitronaphthalene | High | The nitro group is at the 4-position (para to the chlorine), providing excellent resonance stabilization of the anionic intermediate. |
| 2-Chloro-1-nitronaphthalene | High | The nitro group is at the 1-position (ortho to the chlorine), enabling strong resonance stabilization of the Meisenheimer complex. |
| 1-Chloro-5-nitronaphthalene | Moderate | The nitro group is on the adjacent ring but is para to the carbon atom of ring fusion that is ortho to the site of attack. This allows for some delocalization of the negative charge into the second ring. |
| 1-Chloro-8-nitronaphthalene | Moderate | Similar to the 1,5-isomer, the nitro group on the adjacent ring is ortho to the carbon atom of ring fusion that is ortho to the site of attack, permitting partial delocalization. |
| 2-Chloro-3-nitronaphthalene | Low | The nitro group is at the 3-position (meta to the chlorine). It cannot participate in resonance stabilization of the negative charge on the carbon bearing the nucleophile. Stabilization is limited to inductive effects. |
| 1-Chloro-3-nitronaphthalene | Low | The nitro group is at the 3-position (meta to the chlorine) and cannot effectively stabilize the Meisenheimer complex through resonance. |
| 2-Chloro-6-nitronaphthalene | Low | The nitro group is on the adjacent ring and is not in a position to effectively delocalize the negative charge from the ring undergoing substitution. |
Mechanistic Insight: The Role of Resonance Stabilization
To illustrate the difference in stability of the Meisenheimer complexes, let's compare the resonance structures for a highly reactive isomer (this compound) and a poorly reactive isomer (1-chloro-3-nitronaphthalene).
For This compound , the negative charge from the attacking nucleophile can be delocalized directly onto the nitro group, which is a very stable arrangement.
For 1-chloro-3-nitronaphthalene , it is not possible to draw a resonance structure where the negative charge is delocalized onto the nitro group. This lack of direct resonance stabilization results in a much higher energy intermediate and a significantly slower reaction rate.
Experimental Protocol for Determining Relative Reactivity: A Competition Study
To empirically validate the predicted reactivity order, a competition experiment can be performed. This method allows for the direct comparison of the reactivity of two different isomers under identical conditions.
Objective: To determine the relative reactivity of this compound and 1-chloro-3-nitronaphthalene towards a common nucleophile (e.g., piperidine).
Materials:
-
This compound
-
1-Chloro-3-nitronaphthalene
-
Piperidine (nucleophile)
-
Ethanol (solvent)
-
Internal standard (e.g., decane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions of this compound, 1-chloro-3-nitronaphthalene, and the internal standard in ethanol.
-
Reaction Setup: In a reaction vial, combine equal volumes of the this compound and 1-chloro-3-nitronaphthalene stock solutions.
-
Initial Analysis (t=0): Withdraw a small aliquot of the mixture and analyze it by GC-MS to determine the initial ratio of the two isomers relative to the internal standard.
-
Reaction Initiation: Add a sub-stoichiometric amount of piperidine to the reaction mixture (e.g., 0.5 equivalents relative to the total amount of chloro-nitronaphthalenes). This ensures that the isomers are competing for a limited amount of the nucleophile.
-
Reaction Progress: Stir the reaction mixture at a constant temperature (e.g., 50 °C) for a set period.
-
Final Analysis (t=final): After the designated time, withdraw another aliquot and analyze it by GC-MS.
-
Data Analysis: Compare the final ratio of the unreacted chloro-nitronaphthalene isomers to their initial ratio. The isomer that has been consumed to a greater extent is the more reactive one. The relative rate of reaction can be calculated from the relative consumption of the two starting materials.
Caption: Workflow for a competition experiment.
Conclusion
The reactivity of chloro-nitronaphthalene isomers in SNAr reactions is a predictable phenomenon governed by the principles of electronic stabilization. Isomers where the nitro group is positioned ortho or para to the chlorine leaving group exhibit significantly higher reactivity due to the effective resonance stabilization of the Meisenheimer intermediate. This understanding is crucial for synthetic chemists to make informed decisions in the design of reaction pathways and the selection of appropriate starting materials for the synthesis of complex, functionalized naphthalene derivatives. The provided experimental framework offers a robust method for quantifying these reactivity differences in the laboratory.
References
-
Hughes, E. D., & Ingold, C. K. (1935). 199. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
-
Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]
-
Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31-89). Interscience Publishers. [Link]
-
Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. [Link]
-
Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier. [Link]
Sources
A Senior Application Scientist's Guide to Isomeric Purity Determination of 1-Chloro-4-nitronaphthalene
For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety. 1-Chloro-4-nitronaphthalene, a key building block in the synthesis of various pharmaceuticals and dyestuffs, is no exception. The nitration of 1-chloronaphthalene, a common synthetic route, can lead to the formation of several positional isomers, which, if not controlled, can introduce impurities that are difficult to remove in downstream processes.
This guide provides an in-depth comparison of analytical methodologies for the robust determination of the isomeric purity of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The focus will be on not just the "how" but the "why," providing the scientific rationale behind the selection of each technique and the interpretation of the resulting data.
The Genesis of Isomeric Impurities: A Synthetic Perspective
Understanding the potential impurities begins with the synthesis. The direct nitration of 1-chloronaphthalene is an electrophilic aromatic substitution reaction. The chloro group is an ortho-, para-director, while the naphthalene ring system itself has preferred positions for substitution. This interplay of directing effects results in a product mixture where this compound is the major product, but other isomers are invariably formed.
The primary isomeric impurities of concern are:
-
1-Chloro-2-nitronaphthalene: Formation due to ortho-direction of the chloro group.
-
1-Chloro-5-nitronaphthalene: A significant byproduct due to the inherent reactivity of the 5-position of the naphthalene ring.
-
1-Chloro-8-nitronaphthalene: Another potential byproduct arising from substitution at the peri-position.
Dinitrated and other chlorinated species can also be present as process-related impurities, but the focus of this guide is the separation and quantification of the closely related positional isomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the separation of chloronitronaphthalene isomers. The choice of stationary phase is paramount for achieving the necessary selectivity.
The Rationale for Reversed-Phase HPLC with Phenyl-based Columns
While standard C18 columns can provide some separation based on hydrophobicity, the subtle differences between positional isomers often necessitate a stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or biphenyl columns are excellent choices as they introduce π-π interactions between the electron-rich stationary phase and the aromatic analytes. These interactions are highly sensitive to the electronic and steric environment of the nitro and chloro substituents on the naphthalene ring, often leading to enhanced resolution of isomers.[1]
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-30 min: 50% to 90% B
-
30-35 min: 90% B
-
35-40 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 330 nm. Monitoring at multiple wavelengths is advisable to ensure detection of all nitrated species.[2]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
The percentage of each isomer is calculated based on the area of each peak relative to the total area of all peaks (area percent method). For higher accuracy, quantification should be performed against certified reference standards of the individual isomers if available.
| Compound | Expected Elution Order | Illustrative Retention Time (min) | Illustrative Area % |
| 1-Chloro-5-nitronaphthalene | 1 | 18.5 | 1.2 |
| 1-Chloro-8-nitronaphthalene | 2 | 19.2 | 0.8 |
| This compound | 3 | 20.5 | 97.5 |
| 1-Chloro-2-nitronaphthalene | 4 | 21.8 | 0.5 |
Note: The elution order and retention times are illustrative and will depend on the specific column and conditions used. Polarity and steric hindrance influence the interaction with the stationary phase, often leading to the elution of the 1,5- and 1,8- isomers before the main 1,4- isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool
For volatile and thermally stable compounds like chloronitronaphthalenes, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. It is particularly useful for identifying and quantifying low-level impurities.
The Rationale for a Mid-Polarity Capillary Column
A capillary column with a mid-polarity stationary phase, such as a (50%-phenyl)-methylpolysiloxane, provides a good balance of dispersive and dipole-dipole interactions. This allows for the separation of isomers based on differences in their boiling points and polarities, which are influenced by the positions of the chloro and nitro groups.
Experimental Protocol: GC-MS
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Chromatographic and Spectrometric Conditions:
-
Column: DB-17 or equivalent (50%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent like toluene or dichloromethane at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
Data Analysis:
-
Isomers are identified by their retention times and unique mass fragmentation patterns. While positional isomers will have the same molecular ion, the relative abundances of fragment ions may differ, aiding in their differentiation. Quantification is performed by integrating the area of the total ion chromatogram (TIC) peaks or specific ion chromatograms (SIC) for each isomer.
| Compound | Expected Elution Order | Illustrative Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Chloro-2-nitronaphthalene | 1 | 10.2 | 207 (M+), 161, 126 |
| This compound | 2 | 10.5 | 207 (M+), 161, 126 |
| 1-Chloro-5-nitronaphthalene | 3 | 10.8 | 207 (M+), 161, 126 |
| 1-Chloro-8-nitronaphthalene | 4 | 11.1 | 207 (M+), 161, 126 |
Note: Elution order in GC is primarily dependent on boiling point. The exact fragmentation pattern may show subtle differences that can be used for confirmation, especially with high-resolution mass spectrometry.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assessment
Unlike chromatographic techniques that often rely on response factors, qNMR is a primary analytical method that can provide an absolute measure of purity without the need for a reference standard of the analyte itself.[3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4]
The Rationale for qNMR with an Internal Standard
By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be determined by comparing the integral of a specific, well-resolved proton signal from the analyte with that of a signal from the internal standard. This method is highly accurate and precise when performed under carefully controlled conditions.[5][6]
Experimental Protocol: ¹H qNMR
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering highly uniform radiofrequency pulses.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Robust, reproducible, widely available, excellent for separating non-volatile isomers. | Requires reference standards for accurate quantification, can be time-consuming to develop methods. | Routine quality control, separation of a wide range of isomeric impurities. |
| GC-MS | High separation efficiency, provides structural information for definitive identification, high sensitivity. | Not suitable for thermally labile compounds, potential for co-elution of isomers. | Confirmatory analysis, identification of unknown volatile impurities, trace analysis. |
| qNMR | Absolute quantification without a specific analyte standard, non-destructive, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap. | Purity assignment of reference materials, analysis of samples where impurity standards are not available. |
Conclusion: A Multi-faceted Approach to Ensuring Purity
The determination of the isomeric purity of this compound requires a well-thought-out analytical strategy. While HPLC with a phenyl-based column stands out as the most practical and robust method for routine quality control, GC-MS provides an invaluable orthogonal technique for confirmation and the identification of volatile impurities. For the highest level of accuracy and for the certification of reference materials, qNMR is the method of choice.
Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurity levels, the availability of reference standards, and the intended use of the this compound. A comprehensive approach, potentially employing more than one of these techniques for cross-validation, will provide the highest level of confidence in the isomeric purity of this critical synthetic intermediate.
References
-
Arctom. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Unveiling Potential Impurities in Commercial 2-Chloro-6-nitronaphthalene: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025).
-
Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
- Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas, 70(1), 43-46.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
Journal of Chromatographic Science. (2014). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Oxford Academic. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]
- Der Pharma Chemica. (2015).
- The Royal Society of Chemistry. (2013).
-
NACALAI TESQUE, INC. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Chloro-4-nitronaphthalene
Introduction: The Analytical Imperative for 1-Chloro-4-nitronaphthalene
This compound (C₁₀H₆ClNO₂) is a halogenated nitroaromatic compound, a class of molecules significant as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The purity and concentration of this analyte are critical quality attributes that can directly impact the safety, efficacy, and yield of downstream products. Consequently, robust, accurate, and reliable analytical methods are indispensable for its characterization in raw materials, in-process samples, and final products.
This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices. We will explore the principles of method cross-validation as stipulated by regulatory bodies, compare the suitability of different analytical techniques for this specific analyte, and present a practical, data-driven approach to demonstrating method equivalency. This document is intended for researchers, analytical scientists, and quality control professionals who are tasked with developing, validating, or transferring analytical procedures.
Pillar 1: The Principle of Cross-Validation: Ensuring Analytical Consistency
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on the validation of analytical procedures.[3][4][5] Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose, yielding comparable results.[6] This becomes critical in several scenarios:
-
Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.
-
Method Modernization: When a new or updated analytical technology (e.g., UPLC) is intended to replace an older one (e.g., traditional HPLC).
-
Inter-laboratory Comparison: When data from different laboratories, potentially using different methods, need to be compared or combined.[7][8]
The objective is to ensure the consistency and reliability of analytical data throughout the lifecycle of a product.[5] The core of a cross-validation study involves comparing key analytical performance characteristics.
Caption: A generalized workflow for the cross-validation of analytical methods.
Pillar 2: Selecting the Right Tools: A Comparative Look at Analytical Techniques
The molecular structure of this compound—a non-volatile, chromophoric compound containing a halogen—guides the selection of appropriate analytical techniques. The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with UV-Vis Spectrophotometry serving as a potential simpler, albeit less specific, alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is highly suitable for non-volatile and thermally labile compounds, making it an excellent choice for this compound.[9]
-
Principle of Causality: Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this analyte, a reversed-phase (RP) mode is ideal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). The analyte, being moderately nonpolar, will be retained on the column and can be effectively separated from polar and highly nonpolar impurities.
-
Detection: The presence of the nitronaphthalene ring system provides strong chromophores, making UV-Vis or Photodiode Array (PDA) detection highly effective and sensitive. A validated RP-HPLC method for the related compound 1-fluoronaphthalene and its impurities, including 1-nitronaphthalene, utilized a PDA detector at 230 nm, demonstrating the feasibility of this approach.[10][11]
-
Advantages: High resolution, adaptability for quantitative analysis, and suitability for non-volatile compounds.
-
Considerations: Solvent consumption and potentially longer run times compared to modern UPLC systems.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and semi-volatile compounds.[9] While this compound is not highly volatile, it can be analyzed by GC, provided the inlet and column temperatures are optimized to prevent thermal degradation.
-
Principle of Causality: Separation occurs based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a logical starting point.[9]
-
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but offers limited selectivity.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for selective and sensitive detection of this compound.
-
Mass Spectrometry (MS): Provides the highest degree of specificity and structural confirmation, making GC-MS a definitive method for identification and quantification, especially in complex matrices.[12][13] The analysis of various halogenated and nitroaromatic compounds by GC-MS is well-established.[14][15][16]
-
-
Advantages: High separation efficiency and high sensitivity with specific detectors like ECD and MS.
-
Considerations: The analyte must be thermally stable at the temperatures used for vaporization and analysis.
UV-Vis Spectrophotometry
-
Principle of Causality: This technique measures the absorption of ultraviolet and visible light by the analyte in a solution. The nitro and naphthalene groups in the molecule are strong chromophores, leading to characteristic absorption maxima.
-
Applicability: Useful for quantification in simple, known matrices where interfering substances are absent. It is not a separative technique and lacks the specificity of chromatography.
-
Advantages: Simple, rapid, and cost-effective.
-
Limitations: Highly susceptible to interference from other UV-absorbing compounds, making it unsuitable for complex samples without extensive sample cleanup.
Pillar 3: A Practical Guide to Cross-Validation: HPLC-UV vs. GC-MS
To illustrate the practical application of these principles, we will outline a hypothetical cross-validation study to compare an established RP-HPLC-UV method (Method A) with a newly developed GC-MS method (Method B) for the quantification of this compound.
Experimental Design
The core of the study is to analyze the same set of samples, prepared from a common stock, using both methods and to compare the results against predefined acceptance criteria derived from ICH guidelines.[3][5]
Caption: Schematic of the experimental design for comparing two analytical methods.
Detailed Experimental Protocols
Method A: RP-HPLC-UV Protocol
-
Instrumentation: HPLC system with a PDA detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at the absorption maximum of this compound (e.g., ~245 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm filter prior to injection.[9]
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.
Method B: GC-MS Protocol
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection: 1 µL, splitless mode.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 207, 161, 126).
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or cyclohexane to a known concentration (e.g., 10 µg/mL).
-
System Suitability: Perform five replicate injections of a standard solution. The RSD for the peak area of the quantitation ion should be ≤ 5.0%.
Data Comparison and Acceptance Criteria
The following tables summarize hypothetical but realistic data from the cross-validation study. The acceptance criteria are based on typical requirements outlined in FDA and ICH guidelines.[17][18]
Table 1: Comparison of Specificity and Linearity
| Parameter | Method A (HPLC-UV) | Method B (GC-MS) | Acceptance Criteria |
| Specificity | No interference at analyte retention time from blank/placebo. Peak purity > 99.5%. | No interfering peaks at the analyte retention time for the selected ions. | Method must be specific for the analyte. |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | Appropriate for the intended concentration range. |
| Correlation Coeff. (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
Table 2: Comparison of Accuracy (Recovery)
| Concentration Level | Method A (HPLC-UV) % Recovery (n=3) | Method B (GC-MS) % Recovery (n=3) | Acceptance Criteria |
| Low (80%) | 100.5% | 99.8% | 98.0% - 102.0% |
| Mid (100%) | 99.7% | 101.1% | 98.0% - 102.0% |
| High (120%) | 101.2% | 100.3% | 98.0% - 102.0% |
Table 3: Comparison of Precision (Repeatability)
| Parameter | Method A (HPLC-UV) (n=6) | Method B (GC-MS) (n=6) | Acceptance Criteria |
| % RSD | 0.85% | 1.35% | RSD ≤ 2.0% |
Interpretation of Results
Based on the hypothetical data presented:
-
Specificity: Both methods demonstrate excellent specificity. The multi-wavelength analysis of the PDA and the mass-selective nature of the MS detector provide confidence that the measured signal is solely from the analyte of interest.
-
Linearity: Both methods show strong linearity over their respective ranges, with correlation coefficients well within the acceptance limit.
-
Accuracy & Precision: The accuracy (recovery) and precision (RSD) data for both methods are well within the typical acceptance criteria. A statistical comparison (e.g., a two-sample t-test on the mean recoveries and an F-test on the variances) would be formally conducted. If no statistically significant difference is found (p > 0.05), the methods are considered equivalent in terms of accuracy and precision.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins data reliability in regulated environments. For this compound, both RP-HPLC-UV and GC-MS represent viable and robust analytical techniques. The choice between them depends on the specific application: HPLC is a workhorse for routine QC analysis of this non-volatile compound, while GC-MS offers unparalleled specificity and sensitivity, which is invaluable for impurity profiling or analysis in complex matrices.
A successful cross-validation study, built on a foundation of sound experimental design and guided by regulatory principles, provides the necessary evidence to justify the use of multiple analytical methods interchangeably. This ensures consistent quality assessment and facilitates seamless method transfer and modernization, ultimately safeguarding product quality and data integrity.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org Source: ECA Academy URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures | BioPharm International Source: BioPharm International URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source: U.S. Food and Drug Administration URL: [Link]
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Title: From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation Source: Semantic Scholar URL: [Link]
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Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: 1-Nitronaphthalene - IARC Publications Source: International Agency for Research on Cancer URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
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Title: Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene Source: MDPI URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation URL: [Link]
-
Title: GENERAL HPLC METHODS Source: University of Nebraska-Lincoln URL: [Link]
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Title: The chlorination of 1-nitronaphthalene - ResearchGate Source: ResearchGate URL: [Link]
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Title: III Analytical Methods Source: Japan Ministry of the Environment URL: [Link]
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Title: THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications - Agilent Source: Agilent Technologies URL: [Link]
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Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: LCGC North America URL: [Link]
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Title: Synthesis of 1-Nitronaphthalene under Homogeneous Conditions - SciTePress Source: SciTePress URL: [Link]
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Title: this compound | C10H6ClNO2 | CID 312719 - PubChem - NIH Source: National Institutes of Health URL: [Link]
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Title: A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities - ResearchGate Source: ResearchGate URL: [Link]
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Title: A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: An Actionable Annotation Scoring Framework for Gas Chromatography - High Resolution Mass Spectrometry (GC-HRMS) Source: ChemRxiv URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-nitronaphthalene
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and care. The same meticulous approach must be extended to the entire lifecycle of these chemicals, including their proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Chloro-4-nitronaphthalene, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this compound responsibly, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile of this compound
Before we delve into the procedural aspects of disposal, it is paramount to understand the inherent hazards of this compound. This chlorinated nitroaromatic compound presents a multi-faceted risk profile that dictates our handling and disposal strategies.
| Hazard Classification | Description | Associated Risks |
| Acute Toxicity | Harmful if swallowed. | Ingestion can lead to adverse health effects. |
| Skin Irritation | Causes skin irritation. | Direct contact can result in redness, itching, and inflammation. |
| Eye Irritation | Causes serious eye irritation. | Contact with eyes can cause significant discomfort and potential damage. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Improper disposal can lead to significant environmental harm. |
| Combustibility | Flammable solid. | Presents a fire hazard, especially in the presence of ignition sources. |
The nitro group and the chlorine atom on the naphthalene ring contribute to its reactivity and toxicity. The primary route of detoxification in the body and the environment often involves the reduction of the nitro group, which can lead to the formation of other hazardous intermediates. Therefore, our disposal strategy must aim to completely neutralize its harmful potential.
Core Directive: Incineration as the Preferred Method of Disposal
The most effective and environmentally sound method for the disposal of this compound is high-temperature incineration. This process ensures the complete destruction of the molecule, converting it into less harmful gaseous products which are then treated by scrubbers to remove acidic gases like hydrogen chloride.
Causality of Incineration Choice: The thermal stability of the aromatic rings and the presence of the halogen necessitate high temperatures to ensure complete breakdown. Incomplete combustion could lead to the formation of even more hazardous byproducts, such as dioxins and furans. Therefore, utilizing a licensed and certified hazardous waste disposal facility with the appropriate incineration capabilities is non-negotiable.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and transfer of this compound waste for disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Butyl rubber gloves. | Provides good resistance to aromatic and nitro compounds. Always check the manufacturer's chemical resistance chart for specific breakthrough times.[1][2] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Lab Coat | Flame-retardant lab coat. | Protects skin from contact and provides a barrier against fire. |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator. | Prevents inhalation of dust or vapors. |
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be made of a compatible material, such as amber glass or a chemically resistant plastic.
-
Labeling: The label must include the full chemical name ("this compound"), the appropriate hazard symbols (e.g., toxic, environmentally hazardous, flammable solid), and the accumulation start date.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and absorbent materials used for spills in the designated solid waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
On-Site Storage
Proper storage of the waste container while it awaits pickup is crucial to prevent accidents.
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatibilities: Store the waste away from strong oxidizing agents and strong reducing agents to prevent hazardous reactions.[3]
Arranging for Disposal
-
Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company.
-
Waste Manifest: Ensure that a hazardous waste manifest is completed accurately. This legal document tracks the waste from your laboratory to its final disposal site.
RCRA Waste Code Determination
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, it falls under the following classifications based on its chemical properties and constituents:
-
D036 (Nitrobenzene): As a nitroaromatic compound, it shares toxicological properties with nitrobenzene.
-
D021 (Chlorobenzene): As a chlorinated aromatic compound, it shares properties with chlorobenzene.
-
F002: If it is a spent solvent from certain processes containing halogenated solvents.[4][5][6]
-
U-List or P-List: If it is a discarded commercial chemical product, it could potentially be classified under these lists if it meets the criteria for toxicity and reactivity.[3][7]
Your EHS office will make the final determination of the appropriate waste codes. Providing them with a Safety Data Sheet (SDS) and a clear description of the waste is essential.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Small Spill Cleanup (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels.
-
Neutralization (for residual amounts): While there is no universal neutralizing agent for nitroaromatic compounds, for residual amounts after absorption, a solution of sodium bicarbonate may be used to decontaminate the surface.[8][9][10][11] However, for significant spills, physical removal is the primary method.
-
Collect Waste: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
Large Spill or Spill Outside of a Fume Hood
EVACUATE THE AREA IMMEDIATELY. Alert your institution's emergency response team and EHS office. Do not attempt to clean up a large spill yourself.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal or reuse.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Deface Label: Completely remove or deface the original label on the container.
-
Disposal: The decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS guidelines.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to these procedures, you contribute to a safer laboratory environment and the preservation of our ecosystem. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with their institution's specific safety protocols and to consult with their EHS department for any questions or concerns. Your commitment to safety is your greatest asset.
References
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OSHA. Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. Available at: [Link]
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GMP Plastics. Neutralizing Chemical Spills in the Lab. Available at: [Link]
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University of Illinois Division of Research Safety. Complicated Chemical Spills. Available at: [Link]
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Flinn Scientific Canada. Responding to Laboratory Chemical Spills. Available at: [Link]
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University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. Available at: [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
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U.S. Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]
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U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]
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Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes. Available at: [Link]
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Navigating the Risks: A Guide to Personal Protective Equipment for Handling 1-Chloro-4-nitronaphthalene
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the competent handling of 1-Chloro-4-nitronaphthalene. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.
This compound is a compound that demands respect. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it is a suspected carcinogen and is very toxic to aquatic life with long-lasting effects.[1] Understanding these hazards is the first step in mitigating risk. This guide will provide a procedural, step-by-step approach to personal protective equipment (PPE), handling, and disposal, grounded in authoritative safety data.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is critical for selecting the appropriate PPE. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
| Hazard | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation and can be absorbed through the skin. | [2] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | |
| Carcinogenicity | Suspected of causing cancer. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed. The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tight-sealing safety goggles. | Impervious gloves (e.g., Nitrile). | Long-sleeved lab coat, chemical-resistant apron. | Use in a well-ventilated area or chemical fume hood. |
| Running reactions | Tight-sealing safety goggles and a face shield. | Impervious gloves (e.g., Nitrile). | Long-sleeved lab coat, chemical-resistant apron. | Work must be conducted in a certified chemical fume hood. |
| Cleaning spills | Tight-sealing safety goggles and a face shield. | Impervious gloves (e.g., Nitrile). | Chemical-resistant suit or coveralls. | Air-purifying respirator with appropriate cartridges if ventilation is inadequate. |
The Rationale Behind PPE Selection
-
Eye and Face Protection : Tight-sealing safety goggles are essential to prevent contact with dust or splashes.[1] A face shield provides an additional layer of protection, particularly when there is a risk of splashing during reactions or spill cleanup.
-
Hand Protection : Impervious gloves are crucial to prevent skin contact.[1] Nitrile gloves are a common and effective choice for many laboratory chemicals. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection : A long-sleeved lab coat provides a basic barrier.[1] For tasks with a higher risk of splashing, a chemical-resistant apron offers additional protection.[1] In the event of a large spill, a full chemical-resistant suit may be necessary.
-
Respiratory Protection : this compound can cause respiratory irritation. Therefore, handling this chemical should always be done in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors. If exposure limits are exceeded or if working in an area with inadequate ventilation, a NIOSH-approved respirator is required.[1]
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Step-by-Step PPE Protocol
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] All equipment must be properly grounded to prevent static discharge.[1]
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoidance of Contact : Take every precaution to avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.
-
Hygiene : Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1]
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
Waste Segregation and Labeling
Caption: A streamlined process for the segregation and disposal of chemical waste.
Disposal Procedures
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains or waterways.
-
Contaminated PPE : Contaminated gloves, lab coats, and other disposable PPE must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Spill Cleanup : In the event of a spill, evacuate the area and eliminate all ignition sources.[1] Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material and place it in a labeled container for hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash skin with soap and plenty of water.[4] If irritation persists, seek medical attention.
-
Inhalation : Move the person to fresh air.[1][4] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
Always have the Safety Data Sheet (SDS) available for emergency responders.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of themselves and their colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
